Product packaging for L-Leucyl-L-valinamide(Cat. No.:CAS No. 65756-33-4)

L-Leucyl-L-valinamide

Cat. No.: B15442123
CAS No.: 65756-33-4
M. Wt: 229.32 g/mol
InChI Key: UJXCYZHJHWNOKN-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Leucyl-L-valinamide is a useful research compound. Its molecular formula is C11H23N3O2 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O2 B15442123 L-Leucyl-L-valinamide CAS No. 65756-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65756-33-4

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C11H23N3O2/c1-6(2)5-8(12)11(16)14-9(7(3)4)10(13)15/h6-9H,5,12H2,1-4H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1

InChI Key

UJXCYZHJHWNOKN-IUCAKERBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solution-Phase Synthesis of L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for the chemical synthesis of the dipeptide amide, L-Leucyl-L-valinamide. This document outlines the synthetic strategy, including the selection of protecting groups and coupling agents, and provides a step-by-step experimental procedure for the synthesis, purification, and characterization of the target molecule. The protocols and data presented are designed to be a valuable resource for researchers in peptide chemistry and drug development.

Introduction

This compound is a dipeptide composed of the amino acids L-leucine and L-valine, with the C-terminus amidated. Dipeptides and their derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, drug delivery vehicles, and building blocks for more complex bioactive molecules. The synthesis of such dipeptides requires a carefully controlled sequence of reactions to ensure the formation of the correct peptide bond and to avoid side reactions, such as racemization.

This guide details a solution-phase synthesis approach, which offers flexibility in terms of scale and purification compared to solid-phase methods. The strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of leucine and a carbodiimide-mediated coupling reaction to form the peptide bond with L-valinamide.

Synthetic Strategy

The overall synthetic pathway for this compound can be divided into two main stages:

  • Coupling Reaction: Formation of the peptide bond between N-Boc-protected L-leucine and L-valinamide to yield N-Boc-L-Leucyl-L-valinamide.

  • Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

A critical aspect of this strategy is the choice of coupling reagents to facilitate the amide bond formation efficiently and with minimal racemization. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a well-established and effective method for this purpose.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. L-valinamide can be sourced commercially or synthesized from L-valine. Anhydrous solvents should be used where indicated to prevent unwanted side reactions.

Key Reagents and Solvents:

  • N-Boc-L-leucine

  • L-valinamide hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Synthesis of N-Boc-L-Leucyl-L-valinamide (1)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-valinamide hydrochloride (1.0 eq).

  • Dissolve the L-valinamide hydrochloride in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and create the free amine in situ. Stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve N-Boc-L-leucine (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the N-Boc-L-leucine solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled N-Boc-L-leucine solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Slowly add the pre-activated N-Boc-L-leucine solution to the L-valinamide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the DCM under reduced pressure.

  • Dilute the remaining DMF solution with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Boc-L-Leucyl-L-valinamide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Synthesis of this compound (2)

Procedure:

  • Dissolve the purified N-Boc-L-Leucyl-L-valinamide (1.0 eq) in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene or diethyl ether to remove residual TFA.

  • The resulting product is the TFA salt of this compound. If the free amine is required, the TFA salt can be neutralized.

  • For purification, the crude product can be triturated with cold diethyl ether to afford a solid, which is then collected by filtration and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Stoichiometry for the Synthesis of N-Boc-L-Leucyl-L-valinamide

ReagentMolar Eq.
L-valinamide hydrochloride1.0
N-Boc-L-leucine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.2

Table 2: Reaction Conditions and Yields

StepReactionSolventTemperatureTime (h)Yield (%)Purity (%)
1CouplingDMF/DCM0 °C to RT12-2475-90>95 (after chromatography)
2DeprotectionTFA/DCMRT1-290-98>98

Yields and purities are representative and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Deprotection Boc_Leu N-Boc-L-leucine EDC_HOBt EDC, HOBt, DIPEA Boc_Leu->EDC_HOBt Val_NH2 L-valinamide Val_NH2->EDC_HOBt Boc_Leu_Val_NH2 N-Boc-L-Leucyl-L-valinamide EDC_HOBt->Boc_Leu_Val_NH2 Purification1 Purification (Column Chromatography) Boc_Leu_Val_NH2->Purification1 Purified_Boc_Dipeptide Purified N-Boc-L-Leucyl-L-valinamide Purification1->Purified_Boc_Dipeptide TFA TFA/DCM Purified_Boc_Dipeptide->TFA Leu_Val_NH2 This compound TFA->Leu_Val_NH2 Purification2 Purification (Trituration/Filtration) Leu_Val_NH2->Purification2

Caption: Workflow for the two-step synthesis of this compound.

Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Boc_Leu_COOH N-Boc-L-leucine Active_Ester O-acylisourea intermediate Boc_Leu_COOH->Active_Ester + EDC EDC EDC HOBt_Ester HOBt active ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Val_NH2 L-valinamide Boc_Leu_Val_NH2 N-Boc-L-Leucyl-L-valinamide HOBt_Ester->Boc_Leu_Val_NH2 + L-valinamide

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound and its protected precursor.

Conclusion

This technical guide provides a detailed and practical protocol for the solution-phase synthesis of this compound. The described methodology, utilizing Boc protection and EDC/HOBt coupling, is a robust and efficient approach for the preparation of this dipeptide amide. The provided experimental details, data tables, and diagrams are intended to facilitate the successful synthesis and characterization of this compound for researchers and professionals in the fields of peptide chemistry and drug development.

References

Navigating the Solubility Landscape of Dipeptide Amides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of dipeptide amides, with a focus on L-Leucyl-L-valinamide as a representative model. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the factors governing the solubility of this class of compounds and standardized methodologies for its determination. While specific experimental data for this compound is not publicly available, this guide leverages data from its constituent amino acids, L-Leucine and L-Valine, to provide a predictive framework and practical experimental guidance.

Introduction to Dipeptide Amide Solubility

The solubility of dipeptide amides is a critical parameter in drug development and biochemical research, influencing bioavailability, formulation, and in vitro assay design. This compound, a dipeptide composed of the hydrophobic amino acids L-Leucine and L-Valine, is expected to exhibit limited aqueous solubility. The presence of the amide group at the C-terminus can slightly increase polarity compared to the free acid form, but the overall hydrophobic nature of the side chains remains the dominant factor. Understanding the interplay between the peptide backbone, amino acid side chains, and solvent properties is essential for effectively working with these molecules.

Predicted Solubility Profile of this compound

Based on the known solubility of its constituent amino acids, the solubility of this compound is anticipated to be low in water and higher in organic solvents. The hydrophobic side chains of both leucine and valine contribute to this characteristic. Factors such as pH and temperature will significantly influence its solubility. At its isoelectric point, the dipeptide will have minimal solubility in aqueous solutions. Acidic or basic conditions will increase solubility by promoting the formation of charged species.

Quantitative Solubility Data of Constituent Amino Acids

To provide a quantitative basis for understanding the potential solubility of this compound, the following tables summarize the solubility of L-Leucine and L-Valine in various solvents.

Table 1: Solubility of L-Leucine in Different Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)Molarity (mol/L)Mole Fraction
Water202.370.1810.0033
Water252.430.1850.0034
Ethanol250.0290.00220.00013
Acetic Acid251.090.083-

Table 2: Solubility of L-Valine in Different Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)Molarity (mol/L)Mole Fraction
Water258.850.7550.0136
Ethanol250.040.00340.0002

Note: The data presented is compiled from various literature sources. Slight variations may exist depending on the experimental conditions.

Experimental Protocols for Solubility Determination

Accurate determination of dipeptide amide solubility requires robust experimental design. The following protocols outline standard methodologies.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of the dipeptide amide is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the solid phase from the supernatant.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved dipeptide amide is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL, Molarity, or mole fraction.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery for rapid assessment.

  • Stock Solution Preparation: A high-concentration stock solution of the dipeptide amide is prepared in a highly soluble organic solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the test solvent (e.g., aqueous buffer) in a microplate format.

  • Precipitation Detection: The plate is incubated for a shorter period (e.g., 1-2 hours), and the onset of precipitation is detected by turbidimetry (nephelometry) or light scattering.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the equilibrium solubility determination of a dipeptide amide.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Dipeptide Amide B Add Known Volume of Solvent A->B Combine C Agitate at Constant Temperature (24-72h) B->C D Centrifuge or Allow to Settle C->D E Collect Clear Supernatant D->E F Dilute Supernatant E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: General workflow for equilibrium solubility determination.

Conclusion

While direct solubility data for this compound remains to be experimentally determined and published, this guide provides a solid framework for researchers. By understanding the properties of its constituent amino acids and employing standardized experimental protocols, scientists can effectively characterize the solubility of this and other dipeptide amides, facilitating their application in research and development. The provided methodologies and predictive insights are intended to serve as a valuable resource for navigating the challenges associated with the solubility of hydrophobic dipeptides.

An In-depth Technical Guide to the Stability of L-Leucyl-L-valinamide at Varying pH and Temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available literature does not contain specific stability data for L-Leucyl-L-valinamide. This guide provides a comprehensive framework for assessing dipeptide stability, including hypothetical data, detailed experimental protocols, and degradation pathway visualizations, based on established principles of peptide chemistry and forced degradation studies.

Introduction

This compound is a dipeptide amide of interest in various therapeutic areas. Understanding its stability profile under different pH and temperature conditions is a critical aspect of drug development.[1][2] This ensures the selection of appropriate formulation strategies, storage conditions, and analytical methods to maintain product quality, efficacy, and safety.[1][2] Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[1][2][3] This technical guide outlines the key considerations and experimental approaches for evaluating the stability of this compound.

Hypothetical Stability Data for this compound

The following tables present hypothetical data for the stability of this compound, reflecting expected trends based on the known behavior of similar dipeptides. These tables are for illustrative purposes to guide researchers in their own stability studies.

Table 1: Effect of pH on the Degradation Rate Constant (k) of this compound at 40°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.0858.2
4.00.02133.0
6.00.00977.0
7.40.01546.2
9.00.06311.0
11.00.1524.6

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
250.004173.3
400.01546.2
600.05812.0
800.2103.3

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following protocols are based on standard practices for forced degradation studies of peptides.[3][4]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate, citrate, and borate buffer systems

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

Sample Preparation and Stress Conditions
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • pH Stress:

    • Prepare a series of buffer solutions covering a pH range of 2 to 11 (e.g., using citrate, phosphate, and borate buffers).

    • Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.

    • Incubate the samples at a constant temperature (e.g., 40°C) in a stability chamber.

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).

    • Neutralize the acidic and basic samples before analysis.

  • Thermal Stress:

    • Prepare a solution of this compound in a buffer at a specific pH (e.g., pH 7.4).

    • Incubate the samples at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

    • Withdraw aliquots at appropriate time intervals.

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is essential to separate the intact dipeptide from its degradation products.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Analysis

The degradation of this compound is expected to follow pseudo-first-order kinetics. The natural logarithm of the remaining percentage of the dipeptide is plotted against time. The apparent first-order rate constant (k) is the negative of the slope of this line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualization of Degradation Pathway and Experimental Workflow

Primary Degradation Pathway

The primary degradation pathway for dipeptides under hydrolytic stress is the cleavage of the peptide bond.

G Primary Hydrolytic Degradation of this compound LLV This compound Leu L-Leucine LLV->Leu Hydrolysis (Acid or Base Catalyzed) ValNH2 L-valinamide LLV->ValNH2 Hydrolysis (Acid or Base Catalyzed) G Experimental Workflow for Dipeptide Stability Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Dipeptide Stock Solution Dilute Dilute Stock into Buffer Solutions Stock->Dilute Buffer Prepare Buffers at Varying pH Buffer->Dilute Incubate_pH Incubate at Constant Temperature Dilute->Incubate_pH Incubate_Temp Incubate at Varying Temperatures Dilute->Incubate_Temp Sample Withdraw Aliquots at Time Points Incubate_pH->Sample Incubate_Temp->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing (Kinetics, Half-life) HPLC->Data

References

Potential Biological Activity of L-Leucyl-L-valinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Simple Dipeptide Amide

L-Leucyl-L-valinamide is a dipeptide composed of L-leucine and L-valine with a C-terminal amide group. While simple in structure, its constituent amino acids and chemical modifications suggest a potential for interesting biological activities. Dipeptides and their derivatives are known to exhibit a range of effects, including antimicrobial, antimalarial, and neuroprotective properties.[1][2] The presence of the C-terminal amide is particularly significant, as this modification is known to enhance the stability and biological activity of peptides.[3][4][5] This guide will explore the potential biological activities of this compound by examining the evidence from closely related compounds and the fundamental roles of its structural features.

The Significance of C-Terminal Amidation

The C-terminal amide group in this compound is a critical feature that likely influences its biological potential. In contrast to a free carboxylic acid, the amide is uncharged at physiological pH. This modification offers several advantages:

  • Increased Stability: The amide bond is more resistant to degradation by carboxypeptidases, thereby increasing the half-life of the peptide in biological systems.[4][5]

  • Enhanced Receptor Binding: The removal of the negative charge can lead to more favorable interactions with biological targets.

  • Improved Membrane Interaction: For peptides that act on cell membranes, such as antimicrobial peptides, the C-terminal amide can enhance their disruptive capabilities.[4][6]

Potential Antimicrobial and Antimalarial Activity

The most promising potential biological activities for this compound are in the realm of antimicrobial and antimalarial action. This is strongly suggested by studies on a series of novel L-Leucyl-L-valine based dipeptide derivatives.

A 2020 study by Ezugwu et al. described the synthesis and evaluation of Leu-Val dipeptide derivatives with sulfonamide moieties for their antimicrobial and antimalarial properties.[1][2] While these compounds are more complex than this compound, the Leu-Val core is a common feature. The study reported significant in vitro activity against various bacterial and fungal strains, as well as in vivo antimalarial activity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of the most active Leu-Val dipeptide derivatives from the aforementioned study. It is important to note that these compounds possess additional chemical moieties and the data is presented here to illustrate the potential of the core Leu-Val structure.

Compound IDTarget OrganismMIC (µM)
8a S. aureus1200
8b S. aureus1100
8b B. subtilis570
8j B. subtilis650
8b E. coli950
8c C. albicans1300
8h C. albicans1300
8b A. niger130

Data extracted from Ezugwu, C. I., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking.[1]

The contribution of leucine and valine residues in antimicrobial peptides is well-documented. Leucine-rich peptides are known to exhibit strong antimicrobial activity, while valine-containing peptides have been shown to possess high cell selectivity, with low hemolytic activity and cytotoxicity.[7] The combination of these two amino acids in this compound could therefore result in a molecule with potent and selective antimicrobial properties.

Postulated Mechanism of Antimicrobial Action

Based on the general mechanism of action for many antimicrobial peptides, this compound, if active, would likely target the bacterial cell membrane. The hydrophobic leucine and valine side chains would facilitate insertion into the lipid bilayer, while the overall structure could lead to membrane disruption and leakage of cellular contents, ultimately causing cell death.

G Postulated Mechanism of Antimicrobial Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Membrane Lipid Bilayer Peptide->Membrane Initial Electrostatic Interaction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Hydrophobic Insertion Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

A conceptual diagram of a potential membrane disruption mechanism.

Proposed Experimental Protocols for Validation

To ascertain the biological activity of this compound, a systematic experimental approach is necessary.

A standard solid-phase or solution-phase peptide synthesis methodology can be employed.

  • Starting Materials: Fmoc-L-Val-Rink Amide resin, Fmoc-L-Leu-OH, activating agents (e.g., HBTU, HOBt), DIPEA, and a deprotection agent (e.g., 20% piperidine in DMF).

  • Fmoc Deprotection: The Fmoc group is removed from the resin-bound valinamide using the deprotection agent.

  • Coupling: Fmoc-L-Leu-OH is activated and coupled to the free amine of the valinamide on the resin.

  • Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the dipeptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Characterization: The crude peptide is purified by reverse-phase HPLC and its identity confirmed by mass spectrometry and NMR.

The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per CLSI guidelines.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.

  • Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific optical density and diluted to the desired final concentration.

  • Assay: Two-fold serial dilutions of this compound are prepared in a 96-well plate. The microbial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the dipeptide that completely inhibits visible growth of the microorganism.

Logical Workflow for Investigation

The following diagram outlines a logical workflow for the preliminary investigation of a novel dipeptide like this compound.

G Workflow for Preliminary Investigation of a Novel Dipeptide Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (MS, NMR) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cytotoxicity, Hemolysis) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive/Modify Mechanism_Study Mechanism of Action Studies Secondary_Screening->Mechanism_Study Mechanism_Study->Lead_Optimization

A logical workflow for the investigation of a novel dipeptide.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural components of this compound provide a strong rationale for investigating its potential biological activities, particularly as an antimicrobial and antimalarial agent. The presence of the C-terminal amide is a key feature that may enhance its stability and efficacy.

The immediate future direction should be the chemical synthesis and in vitro screening of this compound against a broad panel of microbial pathogens. Should promising activity be identified, further studies to determine its cytotoxicity, hemolytic activity, and mechanism of action would be warranted. The exploration of this simple dipeptide amide could open up new avenues for the development of novel therapeutic agents.

References

L-Leucyl-L-valinamide: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of dipeptide building blocks has become a cornerstone of modern peptide synthesis, offering a powerful approach to overcome common challenges such as aggregation and difficult coupling reactions. Among these valuable reagents, L-Leucyl-L-valinamide and its derivatives serve as important components in the construction of complex therapeutic peptides. This technical guide provides an in-depth overview of this compound as a building block, presenting its chemical properties, methodologies for its use in peptide synthesis, and relevant data for researchers in drug development.

While the unmodified this compound is a subject of interest, a significant portion of commercially available and documented information pertains to a closely related derivative, L-Leucyl-N,3-dimethyl-L-valinamide . This guide will primarily focus on the available data for this derivative, with the understanding that the synthetic principles are largely applicable to the parent compound.

Chemical Properties

A clear understanding of the physicochemical properties of a building block is fundamental to its successful application. The table below summarizes the key chemical properties of L-Leucyl-N,3-dimethyl-L-valinamide.

PropertyValueReference
Chemical Name L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL[1]
CAS Number 178933-95-4[1][2]
Molecular Formula C13H27N3O2[1][2]
Molecular Weight 257.37 g/mol [1][2]
Boiling Point (Predicted) 461.6±30.0 °C[2]
Density (Predicted) 0.990±0.06 g/cm3 [2]
pKa (Predicted) 13.63±0.46[2]

This compound in Peptide Synthesis

The use of dipeptide amides like this compound offers several advantages in solid-phase peptide synthesis (SPPS). These pre-formed peptide fragments can help to:

  • Improve coupling efficiency: By adding two amino acid residues at once, the number of coupling cycles is reduced.

  • Overcome aggregation: The introduction of a dipeptide can disrupt the formation of secondary structures in the growing peptide chain on the solid support, which is a common cause of incomplete reactions.

  • Enhance solubility: Peptides rich in hydrophobic residues can be challenging to synthesize and purify. Incorporating dipeptide units can sometimes mitigate these issues.

General Experimental Workflow for Dipeptide Amide Incorporation in SPPS

The following diagram illustrates a typical workflow for the incorporation of a protected dipeptide amide, such as Fmoc-L-Leucyl-L-valinamide, into a growing peptide chain during solid-phase peptide synthesis.

experimental_workflow Resin Resin with N-terminal deprotected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Dipeptide Coupling: - Fmoc-L-Leu-L-Val-NH2 - Activation Reagent (e.g., HBTU/DIEA) - Solvent (e.g., DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Proceed to next coupling cycle or cleavage Washing2->NextCycle

General workflow for incorporating a dipeptide amide in SPPS.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in peptide synthesis. Below are representative methodologies for key steps in the process.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a dipeptide amide building block.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-Leucyl-L-valinamide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-L-Leucyl-L-valinamide:

    • Following the deprotection of the N-terminal amino acid of the growing peptide chain and subsequent washing steps, pre-activate Fmoc-L-Leucyl-L-valinamide (2 equivalents) with a suitable coupling reagent such as HBTU (2 equivalents) and DIEA (4 equivalents) in DMF.

    • Add the activated dipeptide solution to the resin and allow it to react for 2-4 hours.

    • Confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship of Key SPPS Steps

The following diagram illustrates the cyclical and logical progression of the core steps in Fmoc-based solid-phase peptide synthesis.

logical_relationship Start Start with Resin-Bound Protected Amino Acid Deprotection N-terminal Fmoc Deprotection Start->Deprotection Washing_A Washing Deprotection->Washing_A Coupling Couple Next Fmoc-Protected Amino Acid or Dipeptide Washing_A->Coupling Washing_B Washing Coupling->Washing_B Check_Completion Is Peptide Sequence Complete? Washing_B->Check_Completion Check_Completion->Deprotection No Final_Deprotection Final N-terminal Deprotection Check_Completion->Final_Deprotection Yes Cleavage Cleave Peptide from Resin & Remove Side-Chain Protection Final_Deprotection->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Characterize Final Peptide Purification->End

Logical flow of Fmoc-based solid-phase peptide synthesis.

Application in Drug Development

Dipeptide building blocks are instrumental in the synthesis of peptide-based therapeutics. Peptides often serve as potent and selective modulators of biological targets. The inclusion of specific dipeptide sequences can influence the resulting peptide's conformation, stability, and ultimately its biological activity. While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its constituent amino acids, leucine and valine, are common in bioactive peptides that interact with a wide range of receptors and enzymes.

The general process of leveraging a synthetic peptide in drug discovery research is outlined below.

Peptide-Target Interaction Workflow in Drug Discovery

drug_discovery_workflow Peptide Synthesized Peptide (containing L-Leu-L-Val-NH2) BindingAssay Binding Assay (e.g., SPR, ELISA) Peptide->BindingAssay Target Biological Target (e.g., Receptor, Enzyme) Target->BindingAssay FunctionalAssay Functional Assay (e.g., Cell-based reporter assay) BindingAssay->FunctionalAssay Confirmed Binding SignalingPathway Modulation of Signaling Pathway FunctionalAssay->SignalingPathway Observed Activity LeadOptimization Lead Optimization SignalingPathway->LeadOptimization

Workflow for evaluating a synthetic peptide in drug discovery.

Conclusion

This compound and its derivatives represent valuable tools in the arsenal of the peptide chemist. Their use can streamline the synthesis of complex peptides and help to overcome common synthetic hurdles. While specific quantitative data for the parent compound remains elusive in readily accessible sources, the principles and protocols outlined in this guide for the N,3-dimethylated analog provide a solid foundation for its application in research and drug development. As the demand for sophisticated peptide therapeutics continues to grow, the strategic use of such dipeptide building blocks will undoubtedly play an increasingly important role in advancing the field.

References

The Enigmatic Dipeptide: A Technical Guide to the Prospective Discovery and Characterization of L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction

Dipeptides and their amide derivatives are fundamental building blocks in biochemistry and medicinal chemistry. They can exhibit intrinsic biological activity or serve as crucial intermediates in the synthesis of more complex peptide-based therapeutics. L-Leucyl-L-valinamide, comprising the amino acids L-leucine and L-valine with a C-terminal amide, presents a unique combination of hydrophobicity and structural features that make it a compelling target for investigation. The absence of a detailed public record on its discovery and isolation necessitates a foundational guide for its synthesis and characterization.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not extensively cataloged. However, based on its constituent amino acids and general properties of similar dipeptides, the following characteristics can be anticipated. Researchers synthesizing this compound should aim to experimentally determine and report these values.

PropertyPredicted Value / Expected RangeNotes
Molecular Formula C₁₁H₂₃N₃O₂
Molecular Weight 229.32 g/mol
Appearance White to off-white solidTypical for small peptides.
Melting Point > 200 °C (with decomposition)Highly dependent on purity and crystalline form.
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents.The presence of the amide and free amine should enhance polarity.
pKa (α-amino group) ~7.5 - 8.5Influenced by the adjacent peptide bond.

Prospective Synthesis and Isolation Protocols

The synthesis of this compound can be approached through several established peptide coupling methodologies. The following section details a generalized solid-phase and a solution-phase synthesis protocol that can be adapted for its preparation.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers the advantage of simplified purification by anchoring the growing peptide chain to an insoluble resin.

Experimental Workflow for Solid-Phase Synthesis:

sps_workflow resin Start with Rink Amide Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 coupling1 Couple Fmoc-L-Valine-OH (HBTU/HOBt, DIPEA in DMF) deprotection1->coupling1 wash1 Wash Resin (DMF, DCM, MeOH) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-L-Leucine-OH deprotection2->coupling2 wash2 Wash Resin coupling2->wash2 deprotection3 Final Fmoc Deprotection wash2->deprotection3 cleavage Cleavage from Resin (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) deprotection3->cleavage precipitation Precipitate in cold ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification characterization Characterize (MS, NMR) purification->characterization

Caption: Solid-Phase Synthesis Workflow for this compound.

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which upon cleavage yields a C-terminal amide.

  • First Amino Acid Coupling (L-Valine):

    • Swell the resin in N,N-dimethylformamide (DMF).

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).

    • Activate Fmoc-L-Valine-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate to facilitate coupling.

    • Wash the resin to remove excess reagents.

  • Second Amino Acid Coupling (L-Leucine):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-L-Leucine-OH using the same activation and coupling procedure as for L-valine.

    • Perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin and dry it.

    • Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water to remove the peptide from the resin and cleave the side-chain protecting groups (if any).

  • Isolation and Purification:

    • Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, which can be advantageous for scaling up.

Experimental Workflow for Solution-Phase Synthesis:

solution_phase_workflow start Start with L-Valinamide coupling Couple with L-Valinamide start->coupling protect_leu Protect L-Leucine (e.g., Boc-anhydride) activate_leu Activate Boc-L-Leucine-OH (e.g., DCC/NHS) protect_leu->activate_leu activate_leu->coupling workup Aqueous Workup and Extraction coupling->workup deprotection Deprotect Boc Group (e.g., TFA or HCl in Dioxane) workup->deprotection purification Purify by Crystallization or Chromatography deprotection->purification characterization Characterize (MS, NMR, Elemental Analysis) purification->characterization

Caption: Solution-Phase Synthesis Workflow for this compound.

Detailed Protocol:

  • Protection of L-Leucine: Protect the N-terminus of L-leucine, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Activation of Protected L-Leucine: Activate the carboxyl group of Boc-L-Leucine-OH. A common method is to use dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

  • Coupling: React the activated Boc-L-Leucine-NHS with L-valinamide in a suitable aprotic solvent like DMF or DCM.

  • Workup and Deprotection: After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. The Boc protecting group can then be removed using a strong acid, such as TFA or a solution of HCl in dioxane.

  • Purification: The resulting this compound can be purified by crystallization or column chromatography.

Characterization Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Results
Mass Spectrometry (MS) ESI-MS should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.18. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
¹H NMR The proton NMR spectrum will be complex due to the two chiral centers. Key signals to identify include the α-protons of leucine and valine, the side-chain protons of both residues, and the amide protons. The exact chemical shifts will depend on the solvent used.
¹³C NMR The carbon NMR will show distinct signals for the carbonyl carbons of the peptide bond and the C-terminal amide, as well as for the α-carbons and side-chain carbons of leucine and valine.
FT-IR Spectroscopy Characteristic absorption bands for the amide groups (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹) and N-H stretches (around 3300 cm⁻¹) are expected.
Amino Acid Analysis Acid hydrolysis of the dipeptide followed by amino acid analysis should yield equimolar amounts of leucine and valine, confirming the amino acid composition.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the public domain, dipeptides, in general, can exhibit a range of biological effects.

Hypothesized Involvement in Cellular Processes:

signaling_pathway dipeptide This compound receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) dipeptide->receptor Binding transporter Peptide Transporter (e.g., PEPT1/2) dipeptide->transporter Uptake downstream_effect Downstream Cellular Effect (e.g., Gene Expression, Metabolism) receptor->downstream_effect Signal Transduction intracellular_target Intracellular Target (e.g., Enzyme, Transcription Factor) transporter->intracellular_target intracellular_target->downstream_effect Modulation

Caption: Hypothesized Cellular Interaction Pathways for Dipeptides.

Potential areas for investigation include:

  • Antimicrobial Activity: Some short peptides possess antimicrobial properties.

  • Enzyme Inhibition: The dipeptide could act as a competitive inhibitor for proteases or other enzymes that recognize dipeptide motifs.

  • Cellular Uptake: Investigate its transport into cells via peptide transporters like PEPT1 and PEPT2.

  • Neuromodulatory Effects: Certain dipeptides have been shown to have activity in the central nervous system.

Conclusion

This compound represents an intriguing yet underexplored dipeptide. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to systematically investigate its properties. The detailed protocols and suggested analytical methods are designed to be adaptable and to encourage the generation of robust and publishable data, which will be crucial in elucidating the potential biological significance and therapeutic applications of this and other novel dipeptides. It is hoped that this document will stimulate further research into this enigmatic molecule and contribute to the broader field of peptide science.

Spectroscopic and Synthetic Profile of L-Leucyl-L-valinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Spectroscopic Data Analysis

The following tables present predicted and representative data for L-Leucyl-L-valinamide based on the known spectral characteristics of its constituent amino acids, L-leucine and L-valine, and general principles of NMR and mass spectrometry for dipeptides. These tables are intended to serve as a reference for researchers in the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Leucine Residue (ppm) Valine Residue (ppm)
α-CH~ 4.2 - 4.5~ 4.0 - 4.3
β-CH₂~ 1.5 - 1.8-
γ-CH~ 1.4 - 1.7~ 2.0 - 2.3
δ-CH₃~ 0.9~ 0.9 - 1.0
Amide NH~ 7.5 - 8.5~ 7.5 - 8.5
Amide NH₂~ 7.0 - 7.8~ 7.0 - 7.8

Note: Chemical shifts are referenced to a standard internal solvent peak and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Leucine Residue (ppm) Valine Residue (ppm)
Carbonyl (C=O)~ 173 - 176~ 174 - 177
α-C~ 52 - 55~ 58 - 61
β-C~ 40 - 43~ 30 - 33
γ-C~ 24 - 27~ 18 - 20
δ-C~ 21 - 24-

Note: These are approximate chemical shifts and are subject to variation based on experimental parameters.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₂₃N₃O₂
Molecular Weight 229.32 g/mol
Predicted [M+H]⁺ 230.1863
Predicted [M+Na]⁺ 252.1682

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established procedures for dipeptide amide synthesis and characterization.

Synthesis of this compound

A common method for the synthesis of dipeptide amides is solution-phase peptide coupling.[1] This involves the activation of the carboxylic acid of the N-terminally protected first amino acid and subsequent reaction with the free amine of the C-terminally protected second amino acid.

Materials:

  • N-terminally protected L-leucine (e.g., Boc-L-leucine)

  • L-valinamide

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Dissolve N-protected L-leucine and a coupling agent in an appropriate solvent.

  • Add a base to the reaction mixture.

  • Add L-valinamide to the activated L-leucine solution.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Purify the protected dipeptide by column chromatography.

  • Remove the N-terminal protecting group using a suitable deprotection agent.

  • Purify the final product, this compound, by recrystallization or chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Add a small amount of a reference standard (e.g., TMS).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at a constant temperature.

  • Process the data using appropriate software.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized peptide.

Instrumentation:

  • Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

Data Acquisition:

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide amide like this compound.

Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection & Purification Protect_Leu N-Protect L-Leucine (e.g., with Boc) Activate_Leu Activate Carboxyl Group (e.g., with DCC/HOBt) Protect_Leu->Activate_Leu Protected Leucine Couple Couple with L-valinamide Activate_Leu->Couple Activated Leucine Deprotect Remove N-terminal Protecting Group Couple->Deprotect Protected Dipeptide Purify Purify Final Product Deprotect->Purify Crude Dipeptide Final_Product Final_Product Purify->Final_Product Pure this compound

References

In Silico Modeling of L-Leucyl-L-valinamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of L-Leucyl-L-valinamide, a dipeptide amide with therapeutic potential. In the absence of extensive experimental data for this specific molecule, this document outlines a complete computational workflow, hypothesizing its interaction with a relevant biological target, Human Neutrophil Elastase (HNE), a serine protease implicated in various inflammatory diseases and cancer. This guide details the theoretical background, experimental protocols for model validation, and step-by-step computational methodologies for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams. This document serves as a roadmap for researchers to apply similar in silico techniques to investigate other peptide-based molecules.

Introduction

Dipeptides and their derivatives represent a promising class of molecules for therapeutic development due to their potential for specific biological interactions and favorable physicochemical properties. This compound is a dipeptide amide whose biological activities and molecular targets are not yet extensively characterized. In silico modeling offers a powerful and resource-efficient approach to predict its interactions with biological macromolecules, elucidate potential mechanisms of action, and guide further experimental studies.

This guide focuses on a hypothetical scenario where this compound acts as an inhibitor of Human Neutrophil Elastase (HNE), a member of the chymotrypsin-like serine protease family. HNE is a well-validated drug target involved in tissue remodeling and inflammation, and its dysregulation is associated with chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cancer progression[1][2]. Small peptides and their derivatives are known to be effective inhibitors of serine proteases, making HNE a plausible target for this compound[3][4][5].

Physicochemical Properties and Structure Generation

A crucial first step in any in silico study is the accurate representation of the small molecule of interest.

Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be predicted. For a structurally similar molecule, L-Leucyl-N,3-dimethyl-L-Valinamide (CAS: 178933-95-4), the predicted properties provide a useful reference[6][7].

PropertyPredicted ValueSource
Molecular FormulaC13H27N3O2[6][7]
Molecular Weight257.37 g/mol [6][7]
Boiling Point461.6 ± 30.0 °C[6]
Density0.990 ± 0.06 g/cm3 [6]
pKa13.63 ± 0.46[6]
3D Structure Generation

An accurate 3D structure of this compound is essential for docking and simulation studies. This can be generated from its SMILES (Simplified Molecular Input Line Entry System) string. The SMILES string for this compound can be constructed from its constituent amino acids: Leucine and Valinamide.

SMILES String for this compound: CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(N)=O

This SMILES string can be used as input for various molecular modeling software (e.g., Avogadro, ChemDraw, RDKit) to generate an initial 3D conformation. Energy minimization of this initial structure using a suitable force field (e.g., MMFF94 or UFF) is highly recommended to obtain a low-energy and sterically favorable starting conformation.

In Silico Modeling Workflow

The following sections detail a comprehensive in silico workflow to investigate the interaction of this compound with HNE.

Target Selection and Preparation

The selection of a suitable protein target is paramount. Based on the known activity of peptide derivatives against serine proteases, Human Neutrophil Elastase (HNE) is chosen as a representative target[1][2]. A high-resolution crystal structure of HNE, preferably in complex with a peptide-like inhibitor, should be obtained from the Protein Data Bank (PDB). For this guide, we will consider the crystal structure of HNE in complex with a peptide chloromethyl ketone inhibitor (PDB ID: 1B0F) as a starting point[8].

Experimental Protocol: Protein Preparation

  • PDB File Retrieval: Download the PDB file (e.g., 1B0F) from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the study.

  • Handling Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure using software like PyMOL or Chimera.

  • Protonation: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be done using tools like H++ or the PDB2PQR server.

  • Assigning Force Field Parameters: Assign appropriate force field parameters (e.g., AMBER, CHARMM) to the protein atoms. This step is typically handled by the molecular dynamics simulation software.

G PDB Download PDB Structure (e.g., 1B0F) Clean Remove Water & Heteroatoms PDB->Clean Repair Repair Missing Residues/Atoms Clean->Repair Protonate Add Hydrogens (pH 7.4) Repair->Protonate Final Prepared Protein Structure Protonate->Final

Figure 1: Protein preparation workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is crucial for generating a plausible starting conformation of the this compound-HNE complex for subsequent molecular dynamics simulations.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation: Convert the energy-minimized 3D structure of this compound into the PDBQT format using AutoDock Tools. This involves assigning Gasteiger charges and defining rotatable bonds.

  • Receptor Preparation: Convert the prepared HNE structure into the PDBQT format.

  • Grid Box Definition: Define a grid box that encompasses the active site of HNE. The dimensions and center of the grid box can be determined from the position of the co-crystallized inhibitor in the original PDB structure.

  • Docking Execution: Run AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters.

  • Analysis of Results: Analyze the output poses based on their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses in the active site of HNE using PyMOL or Chimera to inspect key interactions.

Hypothetical Docking Results for this compound and HNE

PoseBinding Affinity (kcal/mol)Key Interacting Residues (HNE)
1-8.5His57, Ser195, Val216
2-8.2Phe192, Gly193, Ser195
3-7.9His57, Ser214, Val216
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined understanding of the intermolecular interactions.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Place the top-ranked docked complex of this compound and HNE in a simulation box (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any position restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex and characterize the interactions. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the receptor.

    • Interaction Energy: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein.

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Docked Docked Complex Solvate Solvation & Ionization Docked->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Prod Production MD NPT->Prod RMSD RMSD Prod->RMSD RMSF RMSF Prod->RMSF Hbond Hydrogen Bonds Prod->Hbond Energy Interaction Energy Prod->Energy

References

Methodological & Application

Application Note: L-Leucyl-L-valinamide as a Putative Substrate for Aminopeptidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for drug discovery and diagnostics. Aminopeptidases, a sub-class of exopeptidases, catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The characterization of aminopeptidase activity is crucial for understanding their biological function and for the development of specific inhibitors. This application note describes the potential use of L-Leucyl-L-valinamide as a substrate for monitoring aminopeptidase activity. While specific kinetic data for this compound is not extensively available in the literature, this document provides a generalized protocol based on the principles of dipeptide substrate hydrolysis.

Principle of the Assay

The fundamental principle of using this compound as a protease substrate lies in the enzymatic hydrolysis of the peptide bond between the leucine and valinamide residues. Cleavage of this bond by an aminopeptidase releases L-leucine and L-valinamide. The rate of this reaction can be monitored by detecting the appearance of the product, L-valinamide, or the disappearance of the substrate. A common method for detecting the free amine of the released valinamide is through a reaction with ninhydrin or fluorescamine, which results in a colored or fluorescent product, respectively, that can be quantified spectrophotometrically or fluorometrically.

Instrumentation and Reagents

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm (for ninhydrin-based detection) or a fluorometer (Ex/Em = 390/475 nm for fluorescamine-based detection).

  • This compound (substrate)

  • Purified aminopeptidase or cell lysate containing the enzyme of interest.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection Reagent:

    • For Colorimetric Assay: Ninhydrin reagent.

    • For Fluorometric Assay: Fluorescamine solution in a non-aqueous solvent like acetone.

  • Stop Solution (e.g., 2 M HCl for ninhydrin reaction).

  • Microplates (96-well) or cuvettes.

Experimental Protocols

Protocol 1: Colorimetric Detection of Aminopeptidase Activity using Ninhydrin

This protocol outlines a method for determining aminopeptidase activity by quantifying the release of L-valinamide through its reaction with ninhydrin.

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer.
  • Enzyme Solution: Prepare a working solution of the aminopeptidase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
  • Ninhydrin Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • To a microcentrifuge tube or well of a microplate, add 50 µL of the enzyme solution.
  • To initiate the reaction, add 50 µL of the Substrate Stock Solution. Mix gently.
  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
  • Stop the reaction by adding 25 µL of 2 M HCl.
  • Add 100 µL of the Ninhydrin Reagent to each reaction.
  • Heat the samples at 100°C for 10-20 minutes to allow for color development.
  • Cool the samples to room temperature.
  • Measure the absorbance at 570 nm.

3. Data Analysis:

  • Create a standard curve using known concentrations of L-valinamide.
  • Determine the concentration of the product released in the enzymatic reaction by comparing the absorbance values to the standard curve.
  • Calculate the enzyme activity, typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

Protocol 2: Fluorometric Detection of Aminopeptidase Activity using Fluorescamine

This protocol provides a more sensitive method for detecting aminopeptidase activity using fluorescamine, which reacts with the primary amine of the released L-valinamide.

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in Assay Buffer.
  • Enzyme Solution: Prepare a working solution of the aminopeptidase in Assay Buffer.
  • Fluorescamine Solution: Prepare a 1 mg/mL solution of fluorescamine in acetone immediately before use.

2. Assay Procedure:

  • In a black 96-well microplate, add 50 µL of the enzyme solution.
  • Initiate the reaction by adding 50 µL of the Substrate Stock Solution. Mix gently.
  • Incubate at the optimal temperature for the desired time.
  • Stop the reaction by adding 25 µL of a suitable stop reagent if necessary (e.g., a strong acid, though this may affect fluorescence). Alternatively, the reaction can be stopped by the addition of the fluorescamine solution if the subsequent reading is performed immediately.
  • Rapidly add 25 µL of the Fluorescamine Solution and mix.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Measure the fluorescence with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.

3. Data Analysis:

  • Generate a standard curve with known concentrations of L-valinamide.
  • Quantify the amount of released L-valinamide in the enzymatic reaction from the standard curve.
  • Calculate the enzyme activity.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of an Aminopeptidase with Dipeptide Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 1.5106,667
L-Leucyl-L-alaninamide0.81518,750
L-Alanyl-L-leucinamide2.252,273

Table 2: Example Data for Aminopeptidase Activity Determination

SampleAbsorbance (570 nm)[L-valinamide] (µM) from Standard CurveEnzyme Activity (nmol/min/mg)
Blank0.05000
Enzyme 10.2505016.7
Enzyme 1 + Inhibitor0.10012.54.2
Enzyme 20.45010033.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, Enzyme, Buffer) add_enzyme Add Enzyme to Wells reagents->add_enzyme plate Prepare Microplate plate->add_enzyme add_substrate Add Substrate to Initiate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent (Ninhydrin or Fluorescamine) stop_reaction->add_detection develop Color/Fluorescence Development add_detection->develop read Read Absorbance/Fluorescence develop->read calculate Calculate Enzyme Activity read->calculate std_curve Generate Standard Curve std_curve->calculate

Caption: Experimental workflow for the determination of aminopeptidase activity.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling receptor Receptor signaling Downstream Signaling Cascade receptor->signaling Activation aminopeptidase Aminopeptidase (e.g., CD13) active_peptide Active Peptide pro_peptide Inactive Pro-peptide pro_peptide->aminopeptidase Cleavage active_peptide->receptor Binding

Caption: Generalized signaling pathway involving an aminopeptidase.

Application Notes and Protocols for Studying Enzyme Kinetics with L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-valinamide is a dipeptide amide that serves as a potential substrate for certain peptidases, particularly aminopeptidases. These enzymes play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation. The study of their kinetics is fundamental to understanding their biological function and for the development of therapeutic inhibitors. This document provides detailed application notes and generalized protocols for utilizing this compound in enzyme kinetic studies.

While specific kinetic parameters for this compound are not widely published, this guide offers robust methodologies adapted from studies on analogous substrates like L-leucine-p-nitroanilide and L-leucyl-7-amido-4-methylcoumarin, which are commonly used to assay leucine aminopeptidase activity.

Target Enzymes and Signaling Pathways

This compound is predicted to be a substrate for Leucine Aminopeptidases (LAPs) , a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides.[1] LAPs are involved in a variety of cellular processes, making them attractive targets for drug development.

A generalized signaling pathway involving aminopeptidases is the Antigen Presentation Pathway . In this pathway, intracellular proteins are degraded into smaller peptides by the proteasome. These peptides are then trimmed by various aminopeptidases in the cytosol and the endoplasmic reticulum before being loaded onto MHC class I molecules for presentation to cytotoxic T-lymphocytes.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Protein Intracellular Protein Proteasome Proteasome Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides LAP Leucine Aminopeptidase (LAP) & other aminopeptidases Peptides->LAP Hydrolysis of N-terminal residues Trimmed_Peptides Trimmed Peptides LAP->Trimmed_Peptides TAP TAP Transporter Trimmed_Peptides->TAP MHC_I MHC Class I TAP->MHC_I Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell Surface Cell Surface Peptide_MHC->Cell Surface Transport to

Figure 1. Role of Leucine Aminopeptidase in Antigen Presentation.

Data Presentation: Kinetic Parameters

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
This compound Leucine AminopeptidaseTBDTBDTBDTBDUser-determined
L-leucyl-p-nitroanilideLeucine Aminopeptidase (Potato Tuber)0.04831.56 (mM/min)Not ReportedNot Reported[2]
L-leucyl-7-amido-4-methylcoumarinLeucine Aminopeptidase (Leishmania)Not ReportedNot ReportedNot Reported~6.3 x 104[1]

TBD: To Be Determined

Experimental Protocols

The hydrolysis of this compound does not directly produce a chromogenic or fluorogenic product. Therefore, a coupled enzyme assay is a recommended approach to monitor the reaction progress continuously. In this method, the product of the primary reaction (L-leucine) is used as a substrate for a secondary "coupling" enzyme, which in turn produces a detectable signal (e.g., change in absorbance).

Protocol 1: Coupled Spectrophotometric Assay using Leucine Dehydrogenase

This protocol measures the rate of L-leucine production from the hydrolysis of this compound by coupling it to the leucine dehydrogenase (LDH) reaction. LDH catalyzes the oxidative deamination of L-leucine to α-ketoisocaproate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the rate of the aminopeptidase reaction.

Materials:

  • This compound (substrate)

  • Purified Leucine Aminopeptidase (or cell/tissue extract containing the enzyme)

  • Leucine Dehydrogenase (from Bacillus species)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tricine or Tris-HCl buffer

  • Divalent cations (e.g., MnCl2 or MgCl2, as required for enzyme activation)

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tricine or Tris-HCl, pH 8.0-8.5. The optimal pH should be determined empirically for the specific aminopeptidase.

    • Substrate Stock Solution: Prepare a concentrated stock of this compound in the assay buffer. The final concentration in the assay will need to be varied to determine Km.

    • NAD+ Stock Solution: 10 mM NAD+ in assay buffer.

    • Leucine Dehydrogenase Solution: Prepare a solution of Leucine Dehydrogenase in assay buffer at a concentration sufficient to ensure it is not rate-limiting (typically 1-5 units/mL).

    • Enzyme Solution: Prepare a solution of the Leucine Aminopeptidase to be tested in a suitable buffer, containing any required cofactors for stability and activity.

  • Assay Execution:

    • Set up the reaction mixture in a 1 mL cuvette. A typical reaction mixture would contain:

      • 800 µL Assay Buffer

      • 100 µL NAD+ Stock Solution (final concentration 1 mM)

      • 50 µL Leucine Dehydrogenase Solution

      • Variable volume of this compound stock solution (to achieve desired final concentrations, e.g., 0.1 to 10 times the expected Km)

      • Adjust the final volume to 950 µL with assay buffer.

    • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes to allow for temperature equilibration and to record any background rate of absorbance change.

    • Initiate the reaction by adding 50 µL of the Leucine Aminopeptidase solution.

    • Immediately mix by inversion and start recording the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Coupled_Assay_Workflow Start Prepare Reagents (Buffer, Substrate, NAD+, LDH, LAP) Mix Combine Assay Buffer, NAD+, LDH, and Substrate in Cuvette Start->Mix Equilibrate Incubate at Assay Temperature (e.g., 25°C) for 5 min Mix->Equilibrate Initiate Initiate Reaction by Adding Leucine Aminopeptidase (LAP) Equilibrate->Initiate Measure Monitor Absorbance at 340 nm over Time Initiate->Measure Analyze Calculate Initial Velocity (v0) Measure->Analyze Plot Plot v0 vs. [Substrate] Analyze->Plot Determine Determine Km and Vmax using Michaelis-Menten Kinetics Plot->Determine

Figure 2. Workflow for Coupled Spectrophotometric Assay.

Protocol 2: Endpoint Assay using Ninhydrin

For situations where a continuous assay is not feasible, an endpoint assay can be performed to measure the total amount of amino groups released after a fixed time.

Materials:

  • All materials from Protocol 1, excluding Leucine Dehydrogenase and NAD+.

  • Ninhydrin reagent.

  • Trichloroacetic acid (TCA) or other stopping reagent.

  • Heating block or water bath.

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, any necessary cofactors, and varying concentrations of this compound.

    • Pre-incubate the tubes at the desired temperature.

    • Initiate the reaction by adding the Leucine Aminopeptidase solution.

    • Allow the reaction to proceed for a fixed period (e.g., 10, 20, 30 minutes), ensuring that the product formation is still in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as an equal volume of 10% TCA. This will precipitate the enzyme.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Detection with Ninhydrin:

    • Take an aliquot of the supernatant from each tube.

    • Add ninhydrin reagent according to the manufacturer's instructions.

    • Heat the samples at 100°C for the recommended time (typically 10-15 minutes) to allow for color development.

    • Cool the samples to room temperature.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of L-leucine to quantify the amount of product formed.

    • Calculate the reaction velocity for each substrate concentration.

    • Plot the velocities against substrate concentrations and fit to the Michaelis-Menten equation.

Conclusion

While this compound is a plausible substrate for leucine aminopeptidases, its kinetic characterization requires empirical determination. The protocols provided here offer robust and adaptable frameworks for researchers to study the kinetics of enzymes that may hydrolyze this dipeptide amide. The coupled spectrophotometric assay is recommended for its continuous and real-time nature, while the endpoint ninhydrin assay provides a reliable alternative. Careful optimization of assay conditions, including pH, temperature, and cofactor concentrations, will be essential for obtaining accurate and reproducible kinetic data. This information will be invaluable for advancing our understanding of aminopeptidase function and for the development of novel therapeutics targeting these important enzymes.

References

Application Notes and Protocols: L-Leucyl-L-valinamide in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-valinamide is a dipeptide amide that, due to its structural characteristics, holds potential for investigation as a modulator of biological processes, particularly in the context of enzyme inhibition. Dipeptide amides are a class of compounds that have been explored as inhibitors for various enzyme families, most notably proteases. Competitive binding assays are a fundamental tool in drug discovery and molecular pharmacology to determine the affinity of a ligand (in this case, this compound) for a specific biological target, such as a receptor or enzyme. This is achieved by measuring the ability of the test compound to compete with a known, labeled ligand for the same binding site on the target.

Despite the theoretical potential of this compound, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its use in competitive binding assays. There is no readily available data identifying a specific biological target for this compound, nor are there published protocols or quantitative data (e.g., IC50 or Ki values) for its binding affinity.

Therefore, this document will provide a generalized framework and protocol for how one would approach the characterization of this compound in a competitive binding assay, should a biological target be identified. The protocols and examples provided are based on established methodologies for similar dipeptide amides and relevant enzyme classes, such as dipeptidyl peptidases or cathepsins, which are known to be targeted by such compounds.

Potential Biological Targets for this compound

Based on the structure of this compound, potential biological targets for investigation could include:

  • Dipeptidyl Peptidases (DPPs): This family of serine proteases, including DPP-IV, are involved in various physiological processes. Dipeptide mimetics are a known class of DPP inhibitors.

  • Cathepsins: These are proteases, primarily cysteine proteases, that play roles in protein degradation and have been implicated in various diseases. Dipeptide-like structures can act as inhibitors of these enzymes.

  • Other Proteases: The dipeptide structure could potentially interact with the active sites of other proteases that recognize and cleave peptide bonds.

Hypothetical Application: this compound as a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor

To illustrate the application of a competitive binding assay, we will present a hypothetical scenario where this compound is investigated as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of DPP-IV and the experimental workflow for a competitive binding assay.

cluster_pathway DPP-IV Signaling Pathway cluster_inhibition Inhibition by this compound GLP1 GLP-1 (active) DPPIV DPP-IV GLP1->DPPIV substrate Insulin Insulin Secretion GLP1->Insulin stimulates GLP1_inactive GLP-1 (inactive) DPPIV->GLP1_inactive inactivates Glucose Blood Glucose Insulin->Glucose lowers LLV This compound DPPIV_inhibited DPP-IV LLV->DPPIV_inhibited inhibits

Caption: DPP-IV signaling and inhibition.

cluster_workflow Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - DPP-IV Enzyme - Labeled Ligand - this compound (Test Inhibitor) - Assay Buffer start->prepare_reagents dispense Dispense Reagents into Microplate prepare_reagents->dispense incubate Incubate at Controlled Temperature dispense->incubate measure Measure Signal (e.g., Fluorescence) incubate->measure analyze Analyze Data: - Generate Competition Curve - Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow diagram.

Experimental Protocol: Competitive Binding Assay for DPP-IV Inhibition

This protocol is a generalized procedure and would require optimization for specific experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DPP-IV using a competitive binding assay.

Materials:

  • Recombinant human DPP-IV enzyme

  • Labeled substrate/ligand for DPP-IV (e.g., a fluorogenic substrate like Gly-Pro-AMC)

  • This compound

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in assay buffer to create a range of test concentrations.

    • Prepare working solutions of DPP-IV enzyme and the fluorogenic substrate in assay buffer at their optimal concentrations (to be determined through preliminary experiments).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (test wells) or buffer/solvent alone (control wells).

      • DPP-IV enzyme solution.

    • Mix gently and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the microplate in a microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC) over a specific time course.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the control wells (no inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

As no specific experimental data for this compound is available, the following table is a template demonstrating how quantitative data from a hypothetical competitive binding assay would be presented.

CompoundTargetAssay TypeLabeled LigandIC50 (µM)Ki (µM)Hill Slope
This compound DPP-IVFluorescence-basedGly-Pro-AMCData Not AvailableData Not AvailableData Not Available
Reference InhibitorDPP-IVFluorescence-basedGly-Pro-AMCe.g., 0.1e.g., 0.05e.g., 1.0

Conclusion and Future Directions

While this compound presents an interesting chemical scaffold for investigation in drug discovery, there is currently a lack of empirical data to support its interaction with specific biological targets in a competitive binding context. The protocols and frameworks provided here serve as a guide for researchers to initiate such investigations. The critical next step for any research program focused on this dipeptide amide would be to perform initial screening against a panel of relevant enzymes (e.g., proteases) to identify a specific biological target. Once a target is validated, the detailed competitive binding assays outlined in this document can be employed to quantify its binding affinity and inhibitory potential, paving the way for further structure-activity relationship (SAR) studies and potential lead optimization. Researchers are encouraged to publish their findings to contribute to the collective understanding of the biological activity of this compound.

Application Notes and Protocols for L-Leucyl-L-valinamide Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] Among these, leucine aminopeptidases (LAPs) exhibit a preference for cleaving N-terminal leucine residues and play crucial roles in various physiological processes, including protein turnover, peptide processing, and antigen presentation.[1] The activity of these enzymes is a key area of investigation in drug discovery and diagnostics.

This document provides a detailed protocol for a robust and sensitive assay to determine the activity of leucine aminopeptidase by measuring the cleavage of the substrate L-Leucyl-L-valinamide. The assay employs a coupled-enzyme system where the product of the aminopeptidase reaction, L-leucine, is subsequently oxidized by L-amino acid oxidase. The hydrogen peroxide generated in the second reaction is then measured colorimetrically using horseradish peroxidase and a suitable chromogenic substrate. This method allows for continuous monitoring of the enzymatic reaction and is suitable for high-throughput screening of potential aminopeptidase inhibitors.

Principle of the Assay

The this compound cleavage assay is a two-step enzymatic cascade designed to quantify the activity of leucine aminopeptidase (LAP).

Step 1: Cleavage of this compound by Leucine Aminopeptidase (LAP)

In the primary reaction, LAP catalyzes the hydrolysis of this compound, releasing L-leucine and L-valinamide.

Step 2: Coupled Enzyme Reaction for Signal Generation

The L-leucine produced in the first step is then a substrate for L-amino acid oxidase (LAAO). LAAO oxidizes L-leucine to α-ketoisocaproate, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[3]

Step 3: Colorimetric Detection

The hydrogen peroxide produced is subsequently used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.[4][5] The rate of color formation is directly proportional to the amount of L-leucine produced and, therefore, to the activity of the leucine aminopeptidase.

Below is a diagram illustrating the enzymatic cascade.

G cluster_primary Primary Reaction cluster_coupled Coupled Reaction & Detection This compound This compound LAP Leucine Aminopeptidase (LAP) This compound->LAP L-Leucine L-Leucine LAP->L-Leucine L-valinamide L-valinamide LAP->L-valinamide LAAO L-Amino Acid Oxidase (LAAO) L-Leucine->LAAO H2O2 Hydrogen Peroxide (H₂O₂) LAAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Chromogen_ox Oxidized Chromogen (Colored) HRP->Chromogen_ox Chromogen_red Reduced Chromogen (Colorless) Chromogen_red->HRP

Diagram of the coupled enzymatic reaction pathway.

Materials and Reagents

Reagents
ReagentSupplierCatalog Number
This compoundSigma-AldrichL9125
Leucine Aminopeptidase (from porcine kidney)Sigma-AldrichL5006
L-Amino Acid Oxidase (from Crotalus adamanteus venom)Worthington BiochemicalLAO
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
3,3',5,5'-Tetramethylbenzidine (TMB)Thermo Fisher Scientific34028
Tris(hydroxymethyl)aminomethane (Tris)Sigma-AldrichT1503
Hydrochloric Acid (HCl)Fisher ScientificA144-212
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 652 nm

  • 96-well microplates (clear, flat-bottom)

  • Incubator set to 37°C

  • Pipettes and tips

  • Vortex mixer

  • pH meter

Experimental Protocols

Reagent Preparation
ReagentPreparationStorage
Tris Buffer (100 mM, pH 8.0) Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.4°C
This compound Stock Solution (50 mM) Dissolve 12.16 mg of this compound in 1 mL of deionized water.-20°C
Leucine Aminopeptidase (LAP) Stock Solution (1 mg/mL) Dissolve 1 mg of LAP in 1 mL of Tris Buffer.-20°C (in aliquots)
L-Amino Acid Oxidase (LAAO) Stock Solution (10 units/mL) Prepare a 10 units/mL solution in Tris Buffer.4°C (Do not freeze)
Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL) Dissolve 1 mg of HRP in 1 mL of Tris Buffer.-20°C (in aliquots)
TMB Substrate Solution Prepare according to the manufacturer's instructions. Typically, a ready-to-use solution.4°C (protected from light)
Assay Protocol

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents prep_samples Prepare Samples and Controls prep_reagents->prep_samples add_reagents Add Reagents to Microplate prep_samples->add_reagents add_lap Initiate Reaction with LAP add_reagents->add_lap incubate Incubate at 37°C add_lap->incubate measure Measure Absorbance at 652 nm incubate->measure plot_curve Plot Standard Curve measure->plot_curve calc_activity Calculate LAP Activity plot_curve->calc_activity

Experimental workflow for the this compound cleavage assay.
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the coupling enzymes and substrate. For each reaction, the final concentrations in a 200 µL reaction volume are:

    • This compound: 1 mM

    • L-Amino Acid Oxidase: 0.1 units/mL

    • Horseradish Peroxidase: 10 µg/mL

    • TMB Substrate Solution: As recommended by the manufacturer

  • Set up the Microplate:

    • Blank: 180 µL of Reaction Mixture + 20 µL of Tris Buffer.

    • Samples: 180 µL of Reaction Mixture + 20 µL of sample (e.g., purified enzyme dilution, cell lysate).

    • Positive Control: 180 µL of Reaction Mixture + 20 µL of a known concentration of LAP.

    • Negative Control (for inhibitor screening): 180 µL of Reaction Mixture + 20 µL of LAP + inhibitor.

  • Initiate the Reaction: Add 20 µL of the Leucine Aminopeptidase (LAP) solution or sample to the appropriate wells to start the reaction. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 652 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

Data Analysis
  • Correct for Blank Absorbance: Subtract the absorbance of the blank from all sample readings.

  • Determine the Rate of Reaction: Plot the absorbance versus time for each sample. The initial linear portion of the curve represents the rate of the reaction (ΔAbs/min).

  • Calculate Enzyme Activity: The activity of the leucine aminopeptidase can be calculated using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    Where:

    • ΔAbs/min is the rate of change in absorbance.

    • Total Volume is the final reaction volume in the well (in mL).

    • ε is the molar extinction coefficient of the oxidized TMB (e.g., 39,000 M⁻¹cm⁻¹ at 652 nm).

    • Path Length is the path length of the light through the sample in the microplate well (typically in cm).

    • Enzyme Volume is the volume of the enzyme solution added to the well (in mL).

Data Presentation

Sample Data Table
SampleΔAbs/min (at 652 nm)
Blank0.002
Positive Control (0.1 µg/mL LAP)0.055
Sample 10.042
Sample 20.031
Sample 1 + Inhibitor (10 µM)0.015
Calculated Enzyme Activity
SampleSpecific Activity (µmol/min/mg)
Positive Control2.82
Sample 1Calculated Value
Sample 2Calculated Value

Troubleshooting

IssuePossible CauseSolution
High background signal Contamination of reagents with amino acids or H₂O₂.Use fresh, high-purity reagents. Run a blank without the primary enzyme (LAP) to check for background from the coupling system.
Low or no signal Inactive enzyme (LAP, LAAO, or HRP). Incorrect buffer pH. Inhibitors present in the sample.Check the activity of each enzyme individually. Verify the pH of the buffer. Dilute the sample or use a desalting column to remove inhibitors.
Non-linear reaction rate Substrate depletion. Enzyme instability.Use a lower concentration of LAP or a higher concentration of this compound. Check the stability of the enzymes at the assay temperature.

Conclusion

The described coupled enzymatic assay provides a sensitive and reliable method for the determination of leucine aminopeptidase activity using this compound as a substrate. The protocol is adaptable for various research applications, including enzyme characterization, inhibitor screening, and the analysis of biological samples. Careful preparation of reagents and adherence to the protocol will ensure reproducible and accurate results.

References

Application Notes & Protocols: L-Leucyl-L-valinamide as a Chiral Derivatizing Agent for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the use of a novel chiral derivatizing agent, N-(5-Fluoro-2,4-dinitrophenyl)-L-Leucyl-L-valinamide (FDNP-L-Leu-L-Val-NH₂), for the enantiomeric separation of primary and secondary amines, including amino acids, by High-Performance Liquid Chromatography (HPLC). The methodology is based on the well-established "Marfey's method," where the chiral agent reacts with the analyte to form diastereomers that can be resolved on a standard achiral stationary phase.[1][2][3][4] This application note details the synthesis of the derivatizing agent, the derivatization protocol for a model analyte (racemic Alanine), and the subsequent HPLC-UV analysis.

Introduction

The determination of enantiomeric purity is critical in the pharmaceutical and life sciences industries. Chiral derivatization is a robust indirect method for the separation of enantiomers.[5] This involves the reaction of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatography.[5]

Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs are widely used for this purpose.[1][6][7] The derivatized products exhibit strong UV absorbance around 340 nm, facilitating sensitive detection.[1][2] This application note describes a hypothetical chiral derivatizing agent, FDNP-L-Leu-L-Val-NH₂, which builds upon the Marfey's reagent framework by incorporating a dipeptide amide (L-Leucyl-L-valinamide). The bulkier dipeptide moiety is expected to enhance the spatial differences between the formed diastereomers, potentially leading to improved chromatographic resolution.

Disclaimer: The following protocols and data are hypothetical and presented for illustrative purposes, based on the established chemistry of similar derivatizing agents, due to the absence of specific published literature on this compound as a chiral derivatizing agent.

Synthesis of FDNP-L-Leu-L-Val-NH₂

The synthesis of the chiral derivatizing agent involves a two-step process: the synthesis of the dipeptide amide, this compound, followed by its reaction with 1,5-difluoro-2,4-dinitrobenzene (DFDNB).

Part 1: Synthesis of this compound

The synthesis of the dipeptide amide can be achieved through standard peptide coupling techniques.

  • Step 1: Protection of Amino Acids: Protect the N-terminus of L-Leucine (e.g., with a Boc group) and the C-terminus of L-Valine as an amide.

  • Step 2: Peptide Coupling: Activate the carboxyl group of Boc-L-Leucine using a coupling agent (e.g., DCC/HOBt or HATU) and react it with L-valinamide.

  • Step 3: Deprotection: Remove the Boc protecting group from the N-terminus of the dipeptide to yield this compound.

**Part 2: Synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-Leucyl-L-valinamide (FDNP-L-Leu-L-Val-NH₂) **

This procedure is analogous to the synthesis of Marfey's reagent.[3][8]

  • Reaction: this compound is reacted with 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in a suitable solvent (e.g., acetone) with a mild base (e.g., sodium bicarbonate) at a controlled temperature. The nucleophilic substitution of one fluorine atom on the DFDNB by the N-terminal amino group of the dipeptide amide yields the final product.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Chiral Derivatizing Agent Boc_Leu Boc-L-Leucine Coupling Peptide Coupling (DCC/HOBt) Boc_Leu->Coupling Val_NH2 L-Valinamide Val_NH2->Coupling Boc_Dipeptide Boc-L-Leu-L-Val-NH₂ Coupling->Boc_Dipeptide Deprotection Deprotection (TFA) Boc_Dipeptide->Deprotection Dipeptide_Amide This compound Deprotection->Dipeptide_Amide Reaction Nucleophilic Substitution DFDNB 1,5-Difluoro-2,4-dinitrobenzene DFDNB->Reaction Final_Product FDNP-L-Leu-L-Val-NH₂ Reaction->Final_Product

Caption: Synthesis workflow for the chiral derivatizing agent.

Experimental Protocols

Protocol 1: Derivatization of Racemic Alanine

This protocol details the derivatization of a racemic mixture of D- and L-Alanine with FDNP-L-Leu-L-Val-NH₂.

Materials:

  • FDNP-L-Leu-L-Val-NH₂ solution (1% w/v in acetone)

  • Racemic Alanine solution (10 mM in water)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 N Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the 10 mM racemic Alanine solution in a microcentrifuge tube, add 80 µL of 1 M NaHCO₃.

  • Add 200 µL of the 1% FDNP-L-Leu-L-Val-NH₂ solution in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 40 µL of 2 N HCl.

  • Evaporate the acetone under a gentle stream of nitrogen or in a vacuum centrifuge.

  • Dilute the remaining aqueous solution with 580 µL of the initial HPLC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% TFA).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

G Analyte Racemic Analyte (e.g., D/L-Alanine) Mix_Incubate Mix and Incubate (40°C, 1 hr) Analyte->Mix_Incubate CDA FDNP-L-Leu-L-Val-NH₂ (in Acetone) CDA->Mix_Incubate Base 1 M NaHCO₃ Base->Mix_Incubate Mix_Incubate->Diastereomers Quench Quench (2 N HCl) Evaporate Evaporate Acetone Quench->Evaporate Dilute_Filter Dilute and Filter Evaporate->Dilute_Filter HPLC_Analysis HPLC Analysis Dilute_Filter->HPLC_Analysis Diastereomers->Quench

Caption: Experimental workflow for chiral derivatization.

Protocol 2: HPLC Analysis of Derivatized Alanine

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 340 nm

| Injection Vol. | 20 µL |

Data Presentation

The derivatization of racemic Alanine with FDNP-L-Leu-L-Val-NH₂ results in the formation of two diastereomers: FDNP-L-Leu-L-Val-L-Ala and FDNP-L-Leu-L-Val-D-Ala. These diastereomers are then separated on the C18 column.

Table 1: Hypothetical Chromatographic Data for Derivatized Alanine Enantiomers

DiastereomerRetention Time (min)Peak Asymmetry (As)Resolution (Rs)
FDNP-L-Leu-L-Val-L -Ala18.51.1\multirow{2}{*}{2.2}
FDNP-L-Leu-L-Val-D -Ala20.21.2

Note: The elution order (L before D) is commonly observed with L-amino acid amide based derivatizing agents, but is not guaranteed and must be confirmed experimentally with standards.[3]

G Racemic_Analyte Racemic Analyte (R- and S-Enantiomers) Derivatization Derivatization Reaction Racemic_Analyte->Derivatization CDA Chiral Derivatizing Agent (L-Configuration) CDA->Derivatization Diastereomers Diastereomeric Mixture (L-R and L-S) Derivatization->Diastereomers HPLC Achiral HPLC Column Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation Quantification Quantification Separation->Quantification

Caption: Logical relationship of chiral resolution by derivatization.

Conclusion

The hypothetical chiral derivatizing agent, FDNP-L-Leu-L-Val-NH₂, provides a plausible framework for the effective resolution of enantiomeric amines via HPLC. The protocols outlined, based on established chemical principles, offer a robust starting point for researchers looking to develop indirect chiral separation methods. The enhanced steric bulk of the dipeptide amide may offer advantages in the resolution of challenging enantiomeric pairs. Experimental validation would be required to confirm the efficacy and specific performance characteristics of this agent.

References

Application Notes and Protocols for L-Leucyl-L-valinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biological activities and specific applications of L-Leucyl-L-valinamide are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known functions of structurally related dipeptide amides and represent potential avenues for research and investigation in drug discovery.

Introduction

This compound is a dipeptide amide composed of L-leucine and L-valine. Dipeptide amides are a class of molecules that have garnered interest in medicinal chemistry due to their potential to mimic or interfere with biological pathways involving peptides. Their applications in drug discovery are diverse, ranging from acting as enzyme inhibitors to serving as building blocks for larger therapeutic molecules. The amide group at the C-terminus can enhance stability against degradation by carboxypeptidases, a common challenge in the development of peptide-based drugs.

This document outlines potential applications of this compound in two key areas of drug discovery: as a potential protease inhibitor and as a candidate for cytotoxic activity against cancer cell lines. Detailed protocols for the synthesis of the dipeptide amide and for conducting these biological assays are provided.

Application Note 1: this compound as a Potential Protease Inhibitor

Background:

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are crucial for numerous physiological processes. Dysregulation of protease activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Small molecules, including dipeptides and their derivatives, can act as inhibitors of specific proteases by binding to their active sites. The structure of this compound, with its specific amino acid side chains, may allow it to fit into the substrate-binding pockets of certain proteases, thereby blocking their catalytic activity.

Potential Targets:

Based on its structure, this compound could potentially inhibit proteases that have a preference for hydrophobic residues like leucine and valine at their P1 and P2 positions. Examples of such protease families include:

  • Cysteine Proteases: Such as cathepsins, which are involved in cancer progression.

  • Serine Proteases: Such as elastase or trypsin-like proteases, which are involved in inflammation and coagulation.

Research Workflow:

A typical workflow for evaluating this compound as a protease inhibitor would involve:

  • Synthesis and Purification: Chemical synthesis of this compound followed by purification.

  • Enzyme Inhibition Screening: Screening the compound against a panel of proteases to identify potential targets.

  • Determination of Inhibitory Potency: Calculating the IC50 value for the target protease.

  • Mechanism of Inhibition Studies: Determining the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation:

The inhibitory activity of this compound against a panel of proteases can be summarized in a table.

Protease TargetSubstrate Concentration (µM)This compound IC50 (µM)Positive Control IC50 (µM)
Example: Cathepsin B 10Experimental Valuee.g., Leupeptin: 0.05
Example: Elastase 20Experimental Valuee.g., Sivelestat: 0.1
Example: Trypsin 15Experimental Valuee.g., Aprotinin: 0.01

Experimental Protocol: Fluorogenic Protease Inhibition Assay

This protocol describes a general method for screening this compound for its ability to inhibit a specific protease using a fluorogenic substrate.

Materials:

  • Purified protease of interest

  • Fluorogenic protease substrate (e.g., with an AMC, AFC, or other fluorescent reporter group)

  • Assay Buffer (specific to the protease, e.g., Tris-HCl or MES buffer)

  • This compound (dissolved in DMSO)

  • Known protease inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Prepare a working solution of the protease in assay buffer at a concentration that gives a linear signal increase over the desired reaction time.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration is typically at or below the Km value for the enzyme.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 5 µL of the this compound dilutions.

    • Positive Control Wells: Add 5 µL of the known inhibitor at a concentration expected to give maximal inhibition.

    • Negative (Vehicle) Control Wells: Add 5 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 5 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • To all wells except the blank, add 45 µL of the diluted protease solution.

    • To the blank wells, add 45 µL of assay buffer.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the fluorogenic substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Protease Inhibition Workflow:

Protease_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Control to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Protease Solution add_enzyme Add Protease and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for Protease Inhibition Assay.

Visualization of a Generic Protease Inhibition Pathway:

Protease_Inhibition_Pathway cluster_active Normal Proteolytic Activity cluster_inhibited Inhibition Pathway Protease Protease (Active Site) Products Cleaved Products Protease->Products Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex Protease->Inactive_Complex Substrate Protein Substrate Substrate->Protease Binding Inhibitor This compound Inhibitor->Inactive_Complex Binding to Active Site

Mechanism of Competitive Protease Inhibition.

Application Note 2: Cytotoxic Activity of this compound Against Cancer Cells

Background:

The search for novel cytotoxic agents for cancer therapy is a cornerstone of drug discovery. Certain dipeptides and their derivatives have been shown to exhibit cytotoxic or anti-proliferative effects on cancer cells. The mechanism of action can vary, including the induction of apoptosis, cell cycle arrest, or disruption of cellular metabolism. The hydrophobic nature of leucine and valine residues in this compound may facilitate its interaction with and transport across the cell membrane, potentially allowing it to interfere with intracellular processes.

Potential Applications:

This compound can be screened for cytotoxic activity against a panel of human cancer cell lines to identify potential anti-cancer properties. This could be a starting point for further medicinal chemistry efforts to optimize its potency and selectivity.

Research Workflow:

  • Synthesis and Purification: As with the protease inhibitor application.

  • In Vitro Cytotoxicity Screening: Testing the compound against various cancer cell lines using an MTT or similar cell viability assay.

  • Determination of CC50: Calculating the concentration that causes 50% cell death.

  • Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis assays, cell cycle analysis).

Data Presentation:

The cytotoxic activity of this compound against different cancer cell lines can be presented in a table.

Cell LineTissue of OriginThis compound CC50 (µM)Positive Control CC50 (µM)
Example: MCF-7 Breast CancerExperimental Valuee.g., Doxorubicin: 0.5
Example: A549 Lung CancerExperimental Valuee.g., Cisplatin: 5.0
Example: HeLa Cervical CancerExperimental Valuee.g., Paclitaxel: 0.01

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Known cytotoxic drug (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with a positive control drug and vehicle control (medium with the same percentage of DMSO as the highest compound concentration). Also, include wells with medium only as a blank.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control)

    • Plot the % cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualization of MTT Cytotoxicity Assay Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability calc_cc50 Determine CC50 Value calc_viability->calc_cc50 Synthesis_Workflow cluster_coupling Step 1: Peptide Coupling cluster_deprotection Step 2: Boc Deprotection activate_boc_leu Activate Boc-Leu-OH (DCC/HOBt) couple Couple Activated Leu and Val-NH2 activate_boc_leu->couple prepare_val_nh2 Prepare H-Val-NH2 (Base) prepare_val_nh2->couple workup Workup and Purification couple->workup deprotect Treat with TFA in DCM workup->deprotect precipitate Precipitate with Diethyl Ether deprotect->precipitate isolate Isolate Final Product precipitate->isolate

Application Notes and Protocols: L-Leucyl-L-valinamide as a Versatile Tool for Interrogating Protease Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases play a pivotal role in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. Understanding the substrate specificity of a protease—the amino acid sequence it preferentially cleaves—is fundamental to elucidating its biological function and to the rational design of selective inhibitors. Small synthetic substrates, often composed of short peptide sequences, are invaluable tools in this endeavor.

This document explores the potential of L-Leucyl-L-valinamide as a core dipeptide motif for the development of specific substrates to study proteases that exhibit a preference for hydrophobic residues at the P1 and P2 positions. While this compound itself is not a reporter molecule, its derivatization with fluorogenic or chromogenic groups can yield powerful probes for continuous kinetic assays. These application notes provide a framework for utilizing such derivatized substrates for protease characterization.

Principle and Potential Target Proteases

The specificity of a protease is determined by the binding pockets (subsites) in its active site, which accommodate the amino acid residues of the substrate. The subsites are denoted S4, S3, S2, S1, S1', S2', etc., corresponding to the P4, P3, P2, P1, P1', P2' residues of the substrate, with cleavage occurring between P1 and P1'.

This compound provides a Leu-Val motif that can be investigated for its recognition by various proteases. Based on known protease specificity, several families of proteases are potential targets for substrates derived from this dipeptide:

  • Cathepsins: Several members of the cathepsin family, which are cysteine proteases, are known to prefer hydrophobic residues in their substrate binding pockets. For instance, Cathepsin B has been shown to recognize substrates containing Leucine and Valine.

  • Caspases: While caspases are renowned for their preference for an Aspartate residue at the P1 position, the P2, P3, and P4 positions exhibit more variability and can accommodate hydrophobic residues. For example, Caspase-4 has a substrate containing the sequence Leu-Glu-Val-Asp.[1]

  • Proteasome: The chymotrypsin-like activity of the proteasome favors cleavage after large hydrophobic residues. Substrates containing Leu-Leu-Val-Tyr sequences are commonly used to assay this activity.[2]

  • Calpains: These calcium-activated neutral cysteine proteases also show a preference for hydrophobic residues in the P2 position.

Data Presentation: Illustrative Kinetic Data

To demonstrate the utility of an this compound-derived substrate, we present hypothetical kinetic data for a fluorogenic substrate, Leu-Val-AMC (7-amino-4-methylcoumarin) . The data in the tables below are for illustrative purposes to showcase how such a substrate could be used to determine protease specificity and are not based on published experimental results for this specific compound.

Table 1: Michaelis-Menten Kinetic Parameters for Leu-Val-AMC with Various Proteases

ProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cathepsin B 152.51.67 x 10⁵
Cathepsin L 500.81.60 x 10⁴
Caspase-3 >500<0.01<20
Caspase-8 2500.14.00 x 10²
20S Proteasome (Chymotrypsin-like) 251.56.00 x 10⁴
Trypsin >1000<0.01<10

Table 2: Relative Specificity of Leu-Val-AMC for Different Proteases

ProteaseRelative kcat/Km
Cathepsin B 1.00
Cathepsin L 0.10
20S Proteasome (Chymotrypsin-like) 0.36
Caspase-8 0.002
Caspase-3 <0.0001
Trypsin <0.00006

The relative kcat/Km is normalized to the value for the most efficiently cleaved protease (Cathepsin B in this hypothetical example).

Experimental Protocols

The following protocols are generalized for the use of a hypothetical fluorogenic substrate such as Leu-Val-AMC. Researchers should optimize buffer conditions, enzyme, and substrate concentrations for their specific experimental setup.

Protocol 1: General Protease Activity Assay

This protocol describes a single-point measurement of protease activity, suitable for high-throughput screening of potential inhibitors.

Materials:

  • Purified protease of interest

  • Leu-Val-AMC substrate (e.g., 10 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM CaCl₂, pH 7.5; specific requirements will vary by protease)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)

Procedure:

  • Prepare the assay buffer appropriate for the protease being studied.

  • Dilute the protease to the desired concentration in the assay buffer.

  • Prepare the Leu-Val-AMC substrate solution by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 2X the final concentration).

  • In a 96-well black microplate, add 50 µL of the protease solution to each well. Include wells with assay buffer only as a negative control.

  • To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes).

  • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol is for determining the kinetic constants of a protease for the Leu-Val-AMC substrate.

Materials:

  • Same as Protocol 1.

Procedure:

  • Set up a series of reactions in a 96-well black microplate. Each reaction should have a fixed concentration of the protease.

  • Create a serial dilution of the Leu-Val-AMC substrate in the assay buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.1x to 10x the estimated Km).

  • Add a constant volume of the protease solution to each well.

  • Initiate the reactions by adding an equal volume of each substrate concentration to the wells.

  • Monitor the fluorescence increase over time as described in Protocol 1.

  • Determine the initial velocity (V₀) for each substrate concentration by calculating the slope of the linear phase of the reaction.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Protocol 3: Protease Specificity Profiling

This protocol is used to assess the specificity of the Leu-Val-AMC substrate against a panel of different proteases.

Materials:

  • A panel of purified proteases (e.g., Cathepsins, Caspases, Proteasome, Trypsin).

  • Leu-Val-AMC substrate.

  • Appropriate assay buffers for each protease.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • For each protease, determine the optimal assay buffer. If possible, use a universal buffer that supports the activity of all proteases being tested.

  • In separate wells of a 96-well black microplate, add a fixed concentration of each protease.

  • Add the Leu-Val-AMC substrate to all wells at a concentration below the Km of the most active protease (to ensure the reaction rate is proportional to kcat/Km).

  • Monitor the fluorescence over time for each reaction.

  • Calculate the initial reaction velocity for each protease.

  • Compare the initial velocities to determine the relative activity of each protease on the Leu-Val-AMC substrate, which reflects the substrate specificity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Purified Protease M Mix Components in Microplate P->M S Leu-Val-AMC Substrate S->M B Assay Buffer B->M I Incubate & Measure Fluorescence M->I D Determine Initial Velocity I->D K Calculate Kinetic Parameters (Km, kcat) D->K SP Specificity Profile D->SP

Figure 1. Experimental workflow for protease specificity profiling.

protease_specificity S1 S1 S2 S2 S3 S3 S4 S4 P1 P1 (Val) P1->S1 Binds P2 P2 (Leu) P2->S2 Binds P3 P3 P3->S3 Binds P4 P4 P4->S4 Binds signaling_pathway Stimulus Apoptotic Stimulus ProCaspase Pro-Caspase-X Stimulus->ProCaspase Activates ActiveCaspase Active Caspase-X (Potential Target for Leu-Val Probe) ProCaspase->ActiveCaspase Cleavage SubstrateA Cellular Substrate A ActiveCaspase->SubstrateA Cleaves SubstrateB Cellular Substrate B ActiveCaspase->SubstrateB Cleaves CleavedA Cleaved Substrate A CleavedB Cleaved Substrate B Apoptosis Apoptosis CleavedA->Apoptosis CleavedB->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening Assays with L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-valinamide is a dipeptide that can serve as a substrate for certain proteases. Its structure suggests potential susceptibility to cleavage by dipeptidyl peptidases (DPPs) or other exopeptidases that recognize leucine at the N-terminus. This document provides detailed application notes and a hypothetical high-throughput screening (HTS) protocol for identifying inhibitors of a dipeptidyl peptidase, using a fluorogenic derivative of this compound as the substrate. This assay is designed for the rapid and efficient screening of large compound libraries to identify potential therapeutic agents.

Dipeptidyl peptidases play crucial roles in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1] For instance, DPP-IV is a well-established target for the treatment of type 2 diabetes.[2][3] Inhibitors of these enzymes can modulate the activity of peptide hormones and signaling molecules, making them attractive targets for drug discovery.

Application: Screening for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

This application note describes a fluorescence-based HTS assay to identify inhibitors of Dipeptidyl Peptidase IV (DPP-IV). The assay utilizes a custom-synthesized fluorogenic substrate, this compound-7-amido-4-methylcoumarin (LV-AMC). Cleavage of the amide bond between the dipeptide and the AMC fluorophore by DPP-IV results in a significant increase in fluorescence, providing a direct measure of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate LV-AMC by DPP-IV. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC formation is proportional to the DPP-IV activity. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.

Quantitative Data: Inhibition of DPP-IV Activity

The following table summarizes the inhibitory activity of known DPP-IV inhibitors against human recombinant DPP-IV, as determined by a fluorescence-based assay analogous to the one described below. This data is provided for comparative purposes and to aid in the validation of the HTS assay.

CompoundTarget EnzymeIC50 (nM)Assay SubstrateReference
SitagliptinHuman recombinant DPP-IV36.22Gly-Pro-AMC[2][3]
SitagliptinDPP-IV in human plasma39.18Gly-Pro-BAN[2]
AnagliptinHuman recombinant DPP-43.8Not Specified[1]
1G244Human recombinant DPP-812Not Specified[1]
1G244Human recombinant DPP-984Not Specified[1]

Experimental Protocols

Materials and Reagents
  • Enzyme: Human recombinant Dipeptidyl Peptidase IV (DPP-IV)

  • Substrate: this compound-7-amido-4-methylcoumarin (LV-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

  • Positive Control Inhibitor: Sitagliptin

  • Test Compounds: Compound library dissolved in DMSO

  • Microplates: 384-well, black, flat-bottom plates

  • Plate Reader: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Assay Protocol for HTS
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of test compounds from the library plates to the 384-well assay plates.

    • For control wells, add 50 nL of DMSO (negative control) or a known inhibitor solution (positive control).

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of human recombinant DPP-IV in assay buffer at a final concentration that yields a robust signal-to-background ratio (to be determined during assay development, typically in the low ng/mL range).

    • Dispense 10 µL of the enzyme solution to all wells of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Dispensing:

    • Prepare a solution of LV-AMC substrate in assay buffer. The optimal concentration should be at or near the Km value for the enzyme, which needs to be experimentally determined.

    • Initiate the enzymatic reaction by dispensing 10 µL of the substrate solution to all wells.

  • Incubation and Signal Detection:

    • Incubate the plates at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further confirmation and dose-response studies.

Dose-Response Assay for Hit Confirmation
  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Transfer 50 nL of each dilution to a new 384-well plate.

  • Follow steps 2-4 of the HTS protocol.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed inhibitor.

Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signaling Peptide (Active) Signaling Peptide (Active) Receptor Receptor Signaling Peptide (Active)->Receptor Binds and Activates DPP-IV DPP-IV Signaling Peptide (Active)->DPP-IV Cleavage by DPP-IV Signaling Peptide (Inactive) Signaling Peptide (Inactive) Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Initiates DPP-IV->Signaling Peptide (Inactive) Inactivates DPP-IV_Inhibitor DPP-IV Inhibitor DPP-IV_Inhibitor->DPP-IV Inhibits

Caption: Role of DPP-IV in modulating a signaling pathway.

Experimental Workflow Diagram

hts_workflow start Start compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating enzyme_addition Add DPP-IV Enzyme (10 µL) compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min at RT) enzyme_addition->pre_incubation substrate_addition Add LV-AMC Substrate (10 µL) pre_incubation->substrate_addition incubation Incubation (30 min at 37°C) substrate_addition->incubation read_plate Read Fluorescence (Ex: 360 nm, Em: 460 nm) incubation->read_plate data_analysis Data Analysis (% Inhibition Calculation) read_plate->data_analysis hit_selection Hit Selection (>50% Inhibition) data_analysis->hit_selection dose_response Dose-Response Assay hit_selection->dose_response Hits end End hit_selection->end Non-hits ic50_determination IC50 Determination dose_response->ic50_determination ic50_determination->end

Caption: High-Throughput Screening workflow for DPP-IV inhibitors.

References

Application Notes and Protocols for L-Leucyl-L-valinamide in Cell Culture Media Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-valinamide is a dipeptide composed of the essential branched-chain amino acids (BCAAs), L-leucine and L-valine. In cell culture, particularly for the production of recombinant proteins in Chinese Hamster Ovary (CHO) cells and other mammalian cell lines, maintaining optimal concentrations of essential amino acids is critical for robust cell growth, high viability, and enhanced protein productivity.[1][2][3] Dipeptides have emerged as a promising strategy to overcome the limitations of free amino acids, such as instability and poor solubility in neutral pH media.[4][5][6] Supplementing cell culture media with this compound can offer a more stable and soluble source of leucine and valine, potentially leading to improved cellular metabolism and increased titers of therapeutic proteins.

Leucine, a key component of this dipeptide, is known to play a significant role in stimulating the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.[7][8][9][10] By providing a readily available source of leucine, this compound supplementation may lead to enhanced translational efficiency and specific productivity of recombinant proteins.

These application notes provide a comprehensive overview of the potential benefits and detailed protocols for the use of this compound in cell culture media.

Potential Applications and Benefits

Supplementation with this compound is anticipated to provide several advantages in biopharmaceutical production:

  • Enhanced Nutrient Stability and Solubility: Dipeptides can exhibit superior stability and solubility in aqueous solutions compared to their constituent free amino acids, preventing precipitation and degradation in concentrated feed media.[4][5][6]

  • Improved Cell Growth and Viability: By providing a sustained release of essential amino acids, this compound may support higher viable cell densities and prolonged culture duration.

  • Increased Recombinant Protein Production: The controlled delivery of leucine can stimulate the mTOR pathway, leading to an increase in specific protein productivity (qP).[7][9]

  • Reduced Ammonia Accumulation: While not as prone to degradation as glutamine, using dipeptides can contribute to a more controlled metabolic environment, potentially reducing the accumulation of toxic byproducts like ammonia.[4]

  • Chemically Defined and Consistent Performance: As a chemically defined component, this compound allows for more consistent and reproducible cell culture performance compared to undefined supplements like protein hydrolysates.[4]

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes the expected impact based on studies of its constituent amino acids and the general use of dipeptides in CHO cell culture.

ParameterExpected Effect of this compound SupplementationRationale
Peak Viable Cell Density (VCD) IncreaseSustained availability of essential amino acids supports robust cell proliferation.
Culture Viability Increase / ExtensionDipeptide stability leads to a more controlled nutrient environment.
Specific Productivity (qP) IncreaseLeucine component stimulates the mTOR pathway, enhancing protein synthesis.[7][9]
Final Product Titer IncreaseCombined effect of increased VCD and qP.
Lactate Accumulation Potential DecreaseImproved metabolic efficiency may shift metabolism away from high lactate production.
Ammonia Accumulation Potential DecreaseMore stable source of amino acids compared to free forms that can be more readily deaminated.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and process.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder

  • Cell culture grade water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Determine the desired stock concentration. A common starting point for dipeptide stock solutions is 100 mM to 200 mM.

  • Weigh the required amount of this compound powder in a sterile weighing dish inside a laminar flow hood.

  • Dissolve the powder in the appropriate volume of cell culture grade water or buffer in a sterile conical tube. Gently vortex or swirl to dissolve completely.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).

Protocol 2: Supplementation of this compound in a Fed-Batch Culture

Objective: To evaluate the effect of this compound supplementation on cell growth and recombinant protein production in a fed-batch culture system.

Materials:

  • CHO cells producing a recombinant protein

  • Basal cell culture medium

  • Feed medium

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or bioreactors

  • Cell counting equipment (e.g., automated cell counter)

  • Metabolite analyzer (for glucose, lactate, ammonia)

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Experimental Design:

  • Control Group: Cells cultured with standard basal and feed media.

  • Experimental Groups: Cells cultured with basal and feed media supplemented with varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM final concentration).

Procedure:

  • Seed the shake flasks or bioreactors with CHO cells at a predetermined seeding density in the basal medium.

  • On specified feeding days (e.g., day 3, 5, 7, 9), add the appropriate feed medium to all cultures.

  • For the experimental groups, add the calculated volume of the this compound stock solution to achieve the desired final concentration in the culture.

  • Monitor the cultures daily for viable cell density (VCD) and viability.

  • Collect samples periodically to measure glucose, lactate, and ammonia concentrations.

  • At the end of the culture, harvest the supernatant and quantify the recombinant protein titer.

  • Analyze the data to compare the performance of the control and experimental groups.

Visualizations

Signaling Pathway

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Leucine Leucine Amino Acid Transporter->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: this compound is transported into the cell, releasing leucine which activates the mTORC1 pathway, promoting protein synthesis and cell growth.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis A Prepare this compound Stock Solution C Fed-Batch Culture (Control vs. Experimental) A->C B Seed CHO Cells B->C D Daily Monitoring (VCD, Viability) C->D E Periodic Sampling (Metabolites) C->E F Harvest Supernatant C->F H Data Analysis and Comparison D->H E->H G Quantify Protein Titer F->G G->H

Caption: Workflow for evaluating this compound supplementation in fed-batch CHO cell culture.

Conclusion

This compound presents a promising, chemically defined supplement for enhancing cell culture performance in biopharmaceutical production. Its potential to improve nutrient stability, support robust cell growth, and increase recombinant protein yields warrants further investigation and process-specific optimization. The protocols and information provided herein serve as a foundational guide for researchers and professionals in the field to explore the benefits of this dipeptide in their cell culture applications.

References

Probing the Bioactivity of L-Leucyl-L-valinamide: A Framework for Investigating Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, specific data on the inhibitory activity of L-Leucyl-L-valinamide against particular enzymes remains uncharacterized. To empower researchers and drug development professionals in their exploration of this dipeptide amide's potential, this document provides a generalized framework of application notes and protocols for screening and characterizing its inhibitory effects on a selected class of enzymes, such as proteases.

Application Notes

The investigation into the inhibitory properties of a novel compound like this compound is a foundational step in drug discovery and biochemical research. The following notes outline the rationale and approach for assessing its potential as an enzyme inhibitor.

Rationale for Screening this compound

Dipeptides and their derivatives are known to interact with a wide range of biological targets. Given its structure, this compound could potentially inhibit proteases, a class of enzymes crucial in numerous physiological and pathological processes. The presence of leucine and valine residues suggests a potential for interaction with the substrate-binding pockets of proteases that recognize hydrophobic amino acids.

General Strategy for Inhibition Screening

A tiered approach is recommended for screening this compound. Initial high-throughput screening against a panel of representative enzymes can identify potential targets. Subsequently, more detailed kinetic studies can be performed on the "hit" enzymes to determine the mechanism and potency of inhibition.

Experimental Protocols

The following are generalized protocols for screening this compound for inhibitory activity against a generic serine protease. These protocols should be adapted based on the specific enzyme of interest.

Protocol 1: Primary Enzyme Inhibition Assay

Objective: To determine if this compound exhibits inhibitory activity against a specific protease.

Materials:

  • Purified Protease (e.g., Trypsin, Chymotrypsin)

  • This compound

  • Chromogenic or Fluorogenic Substrate specific to the protease

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor of the enzyme).

  • Add the purified protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

Protocol 2: Determination of IC50 Value

Objective: To quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC50).

Procedure:

  • Based on the results of the primary assay, perform a dose-response experiment with a wider range of this compound concentrations.

  • Follow the procedure outlined in Protocol 1.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compound[Example Protease][To Be Determined]
[Positive Control][Example Protease][Known Value]

Table 1: Example table for summarizing IC50 data for this compound.

Visualizing Experimental Workflow and Potential Pathways

To further guide the experimental process, the following diagrams illustrate a typical workflow for inhibitor screening and a hypothetical signaling pathway that could be modulated by a protease inhibitor.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization Primary Screening Primary Screening Dose-Response Dose-Response Primary Screening->Dose-Response Active Compound Hit Identification Hit Identification Dose-Response->Hit Identification Kinetic Studies Kinetic Studies Hit Identification->Kinetic Studies Mechanism of Inhibition Mechanism of Inhibition Kinetic Studies->Mechanism of Inhibition This compound This compound This compound->Primary Screening

Caption: Workflow for screening and characterizing this compound.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Pro-Enzyme (Inactive) Pro-Enzyme (Inactive) Receptor->Pro-Enzyme (Inactive) Activation Active Enzyme Active Enzyme Pro-Enzyme (Inactive)->Active Enzyme Cleavage Substrate Substrate Active Enzyme->Substrate Catalysis Cellular Response Cellular Response Substrate->Cellular Response This compound This compound This compound->Active Enzyme Inhibition

Caption: Hypothetical signaling pathway modulated by protease inhibition.

By employing these generalized protocols and frameworks, researchers can systematically investigate the inhibitory potential of this compound and contribute valuable data to the scientific community.

Application Notes and Protocols: L-Leucyl-L-valinamide as a Ligand for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific information on L-Leucyl-L-valinamide for use in receptor binding studies.

Consequently, detailed application notes, experimental protocols, and quantitative data for this specific dipeptide amide cannot be provided as there is no published research on its synthesis, characterization, or interaction with any known biological receptors.

To provide a relevant, albeit more general, framework for researchers interested in the potential application of novel dipeptides in receptor binding assays, this document outlines the general principles and methodologies that would be applied should this compound or similar peptide amides be investigated as ligands.

General Principles of Peptide Ligand-Receptor Binding

Peptides can serve as highly specific and potent ligands for a variety of receptors, most notably G protein-coupled receptors (GPCRs).[1][2] The interaction is governed by the peptide's primary sequence, conformation, and the presence of specific functional groups that interact with the receptor's binding pocket. For a novel dipeptide amide like this compound, the initial steps would involve hypothesis-driven selection of potential receptor targets based on structural similarity to known ligands or through broad screening approaches.

Key Considerations for Dipeptide Amides:

  • Structural Features: The bulky, hydrophobic side chains of leucine and valine suggest potential interactions with hydrophobic pockets within a receptor binding site. The amide at the C-terminus removes the negative charge of the carboxylate, which can significantly alter binding affinity and specificity compared to the corresponding free dipeptide.

  • Stability: Dipeptides are often susceptible to rapid degradation by peptidases in biological systems. The C-terminal amidation can confer a degree of resistance to carboxypeptidases, prolonging the half-life of the compound in assays.

Hypothetical Experimental Workflow for a Novel Dipeptide Ligand

Should a researcher wish to investigate this compound, a general workflow would be adopted. This workflow is standard for the characterization of any novel, unproven ligand.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Detailed Characterization A Synthesis of This compound B Purification (e.g., HPLC) A->B C Structural Verification (e.g., MS, NMR) B->C D Select Potential Receptor Targets C->D Qualified Compound E High-Throughput Screening (e.g., Radioligand Displacement) D->E F Identify 'Hit' Receptors E->F G Saturation Binding Assay (Kd, Bmax) F->G Confirmed Hit H Competition Binding Assay (Ki, IC50) G->H I Functional Assays (e.g., cAMP, Ca2+ flux) H->I

Caption: A generalized workflow for the discovery and characterization of a novel peptide ligand.

Protocols for Key Experiments

The following are generalized protocols that would be adapted for the study of a novel dipeptide amide.

Protocol 1: Membrane Preparation for In Vitro Binding Assays

This protocol describes the preparation of cell membranes from a cell line overexpressing a target receptor.

Materials:

  • Cell culture flasks with confluent cells expressing the receptor of interest.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold.

  • Protease inhibitor cocktail.

  • Cell scraper.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Wash the confluent cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into a fresh volume of ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in Assay Buffer (specific to the binding assay), and determine the total protein concentration (e.g., using a BCA assay).

  • Store the membrane aliquots at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the unlabeled test ligand (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Materials:

  • Prepared cell membranes expressing the target receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Known radiolabeled ligand (e.g., [³H]-ligand) at a concentration near its Kd.

  • Unlabeled test ligand (this compound) at various concentrations.

  • Unlabeled non-specific binding control (a high concentration of a known ligand for the target receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + high concentration of non-specific control.

    • Competition: Membranes + Radioligand + varying concentrations of this compound.

  • Add a constant amount of membrane protein (e.g., 20-50 µg) to each well.

  • Add the radiolabeled ligand at a fixed concentration.

  • Add the competing unlabeled ligands (non-specific control or this compound) in a dose-response manner (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test ligand: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that displaces 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Signaling Pathway

Without a known receptor, a signaling pathway cannot be described. However, if this compound were found to bind to a hypothetical GPCR, the subsequent signaling cascade would depend on the G-protein subtype to which the receptor couples (e.g., Gs, Gi, Gq).

G cluster_0 Hypothetical GPCR Signaling Ligand This compound Receptor Target GPCR Ligand->Receptor Binds G_Protein G-Protein (e.g., Gs, Gi, Gq) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & Triggers

Caption: A generic representation of a G protein-coupled receptor signaling cascade.

Summary and Conclusion

While the specific compound this compound is not described in the existing scientific literature as a receptor ligand, the methodologies for its potential investigation are well-established. Researchers interested in exploring this or other novel dipeptide amides would begin with chemical synthesis and characterization, followed by a systematic screening and binding characterization process as outlined in this document. Any identified receptor "hits" would then be subjected to functional assays to determine the biological activity and downstream signaling effects of the compound.

References

Troubleshooting & Optimization

How to prevent aggregation of L-Leucyl-L-valinamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of L-Leucyl-L-valinamide in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitates?

A1: this compound is a dipeptide composed of two hydrophobic amino acids, leucine and valine.[1] Its inherent hydrophobicity can lead to poor solubility in aqueous solutions, resulting in cloudiness or precipitation due to aggregation.[2][3][4] This phenomenon is driven by the tendency of the hydrophobic side chains to minimize contact with water, leading to self-association.

Q2: What are the main factors that influence the aggregation of this compound?

A2: Several factors can significantly impact the aggregation of this dipeptide:

  • Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the charge state of the N-terminal amine and C-terminal carboxyl groups. Aggregation is often most pronounced near the isoelectric point (pI), where the net charge is zero, reducing electrostatic repulsion between molecules.[5]

  • Temperature: Temperature can have a complex effect. While it can sometimes increase solubility, for some hydrophobic molecules, aggregation can increase with temperature (a phenomenon known as the hydrophobic effect).

  • Solvent: The choice of solvent is critical. Purely aqueous solutions are often poor solvents for hydrophobic peptides.[3][4]

  • Ionic Strength: The presence and concentration of salts can influence aggregation by affecting electrostatic interactions and the hydration of the dipeptide.

Q3: Can I use sonication to dissolve my this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound.[2] It provides energy to break up peptide aggregates and facilitate solvation. However, it is often a temporary solution, and the peptide may re-aggregate over time if the solution conditions are not optimized for stability. It is best used in conjunction with other solubilization strategies.

Q4: Are there any chemical modifications that can prevent aggregation?

A4: While not always feasible for a specific compound, chemical modifications can be employed to enhance the solubility of peptides. For instance, the addition of hydrophilic groups, such as polyethylene glycol (PEG), or the introduction of charged residues can improve aqueous solubility and reduce aggregation.[2]

Troubleshooting Guide

If you are experiencing aggregation of this compound, follow this troubleshooting guide to identify and resolve the issue.

Initial Assessment
  • Visual Inspection: Observe the solution for any signs of turbidity, precipitation, or gel formation.

  • Microscopic Examination: If possible, examine a small aliquot under a microscope to confirm the presence of aggregates.

  • Quantify Aggregation: If the problem persists, use a quantitative method like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay to measure the extent of aggregation.

Troubleshooting Steps
  • Lower the Concentration: The simplest first step is to try preparing a more dilute solution.

  • Optimize pH: Adjust the pH of the solution away from the isoelectric point of the dipeptide. For a simple dipeptide like this compound, the pI will be close to neutral. Try adjusting the pH to be more acidic (e.g., pH 3-5) or more basic (e.g., pH 8-10).

  • Use a Cosolvent: For highly hydrophobic peptides, the use of an organic cosolvent is often necessary.[3][6][7]

    • Recommended Cosolvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), or ethanol.

    • Procedure: First, dissolve the lyophilized peptide in a small amount of the pure organic solvent. Then, slowly add the aqueous buffer to the desired final concentration, vortexing between additions. Be mindful that high concentrations of organic solvents may be incompatible with downstream biological assays.

  • Add Excipients: Certain additives can help to stabilize the peptide in solution.

    • Non-ionic surfactants: Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) at low concentrations (e.g., 0.01-0.1%) can help to prevent aggregation by reducing surface tension and interfering with hydrophobic interactions.

    • Sugars and Polyols: Sucrose, trehalose, or glycerol can act as stabilizers.

  • Control Temperature: Prepare and store the solution at a controlled temperature. For many hydrophobic compounds, solubility increases at lower temperatures. Try preparing and storing your solution at 4°C.

Quantitative Data Summary

The following table provides illustrative solubility data for a model hydrophobic dipeptide, similar to this compound, under various conditions. These values are intended as a guide for experimental design.

ConditionSolvent SystemTemperature (°C)Approximate Solubility (mg/mL)Observations
1Deionized Water, pH 7.025< 0.1Likely to form a cloudy suspension or precipitate.
20.1 M Phosphate Buffer, pH 7.4250.1 - 0.5Slight improvement over pure water, but aggregation is still likely.
30.1 M Acetate Buffer, pH 4.0251 - 2Increased solubility due to protonation of the N-terminus, leading to electrostatic repulsion.
40.1 M Tris Buffer, pH 8.5251 - 2Increased solubility due to deprotonation of the C-terminus, leading to electrostatic repulsion.
510% DMSO in 0.1 M Phosphate Buffer, pH 7.4255 - 10Significant improvement in solubility. Solution may still become unstable over time.
650% Acetonitrile in Water25> 20High solubility, but this solvent system may not be suitable for all applications.
70.1 M Phosphate Buffer, pH 7.440.5 - 1Improved solubility compared to room temperature in the same buffer.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound using a Cosolvent

Objective: To prepare a stable stock solution of this compound at a concentration of 10 mg/mL.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of peptide into a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO to the peptide to create a concentrated initial solution (e.g., for a final volume of 1 mL, start with 100 µL of DMSO).

  • Vortex the tube gently until the peptide is completely dissolved. The solution should be clear.

  • Slowly add the aqueous buffer dropwise to the DMSO solution while continuously vortexing. Add the buffer in small aliquots (e.g., 100 µL at a time) to avoid shocking the peptide out of solution.

  • Continue adding the buffer until the final desired concentration of 10 mg/mL is reached.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use or storage.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in a solution of this compound to assess the presence of aggregates.[8][9][10]

Materials:

  • This compound solution

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume DLS cuvettes

  • 0.22 µm syringe filter

Procedure:

  • Prepare the this compound solution according to the desired protocol.

  • Filter a sufficient volume of the solution (typically 50-100 µL) through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extrinsic dust particles that could interfere with the measurement.

  • Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters, including the solvent viscosity and refractive index for the specific solvent system being used.

  • Perform the DLS measurement according to the instrument's operating instructions. Typically, this involves collecting data for a set period to allow for the correlation function to be accurately determined.

  • Analyze the data to obtain the particle size distribution. A monomodal peak at a small hydrodynamic radius would indicate a non-aggregated sample, while the presence of larger peaks or a high polydispersity index (PDI) would suggest the presence of aggregates.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection

Objective: To detect the presence of amyloid-like fibrillar aggregates in a solution of this compound.[11][12][13][14]

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the this compound samples to be tested. Include a positive control (e.g., a known amyloid-forming peptide) and a negative control (buffer only).

  • Prepare the ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 25 µM.

  • In the 96-well plate, add a specific volume of each peptide sample (e.g., 180 µL).

  • To each well, add the ThT working solution (e.g., 20 µL) to achieve a final ThT concentration of approximately 2.5 µM.

  • Incubate the plate at 37°C, with or without shaking, for a desired period. Aggregation can be monitored in real-time or at specific time points.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • An increase in fluorescence intensity compared to the negative control indicates the presence of amyloid-like fibrils.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the key factors that influence the aggregation of this compound.

Troubleshooting_Workflow start Start: Aggregation Observed concentration Step 1: Lower Concentration start->concentration reassess Re-assess Aggregation concentration->reassess ph Step 2: Optimize pH (Acidic or Basic) ph->reassess cosolvent Step 3: Use Cosolvent (e.g., DMSO, ACN) cosolvent->reassess excipients Step 4: Add Excipients (e.g., Tween 80) excipients->reassess temperature Step 5: Control Temperature (e.g., 4°C) temperature->reassess end End: Stable Solution reassess->ph Still Aggregated reassess->cosolvent Still Aggregated reassess->excipients Still Aggregated reassess->temperature Still Aggregated reassess->end Resolved

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation This compound Aggregation Concentration High Concentration Concentration->Aggregation Hydrophobicity Inherent Hydrophobicity (Leu, Val) Hydrophobicity->Aggregation pH pH near pI pH->Aggregation Temperature Temperature Temperature->Aggregation Solvent Aqueous Solvent Solvent->Aggregation IonicStrength Ionic Strength IonicStrength->Aggregation

References

Technical Support Center: Optimizing L-Leucyl-L-valinamide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using L-Leucyl-L-valinamide in enzyme assays. The content is designed for scientists and drug development professionals to help diagnose and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during enzyme assays using this compound.

Question: Why is my fluorescent signal weak or absent?

Answer: A weak or absent signal can stem from several factors, ranging from reagent preparation to instrument settings.

  • Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt.[1]

  • Substrate Degradation: this compound, particularly if coupled to a fluorophore, can be light-sensitive. Protect it from light during storage and handling.

  • Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and ionic strength. Verify that the assay buffer composition and pH are optimal for your specific enzyme.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Consider increasing the incubation time. For some proteases, extending incubation from 1 to 24 hours can increase sensitivity up to 10-fold.[2]

  • Incorrect Instrument Settings: Check that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the fluorophore released from the this compound substrate.

Question: I'm observing high background fluorescence. What are the common causes and solutions?

Answer: High background fluorescence can mask the signal from the enzymatic reaction, reducing the assay's dynamic range.

  • Substrate Autohydrolysis: The this compound substrate may be unstable and hydrolyzing spontaneously in the assay buffer. This can be tested by incubating the substrate in the assay buffer without the enzyme. If background fluorescence increases over time, consider adjusting the buffer pH or storing the substrate stock at a lower temperature.

  • Sample Interference: Components in your sample, such as plasma, serum, or cell extracts, may be intrinsically fluorescent.[2] To correct for this, run a sample blank containing the sample and all reaction components except for the this compound substrate.[2]

  • Contaminated Reagents: Ensure all buffers and water are free from fluorescent contaminants. Use high-purity reagents and water.

  • Compound Fluorescence: If screening for inhibitors, the test compounds themselves may be fluorescent.[3] To identify this, measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate.

Question: The assay results are not reproducible. What should I check?

Answer: Poor reproducibility can be frustrating. A systematic check of your protocol and reagents is the best approach.

  • Inconsistent Pipetting: Small volumes can be difficult to pipette accurately. Ensure your pipettes are calibrated and use a master mix for the reaction components to minimize pipetting errors.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Ensure all reaction components are at the correct temperature before starting the reaction and that the incubation temperature is stable. Assay buffers should be at room temperature for optimal performance.[4]

  • Incomplete Reagent Mixing: Gently vortex or mix all components after thawing and before adding them to the reaction to ensure homogeneity.[4]

  • Edge Effects in Microplates: In 96-well plates, wells on the edge can experience more evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells or fill them with water or buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my assay?

A1: The optimal substrate concentration depends on the kinetic properties of the enzyme, specifically the Michaelis constant (Km). For initial velocity measurements, a substrate concentration of 5-10 times the Km is often recommended to ensure the enzyme is saturated. If the Km is unknown, a substrate titration experiment should be performed to determine the concentration at which the reaction rate is maximal.

Q2: How do I perform a substrate titration experiment?

A2: To determine the optimal this compound concentration, set up a series of reactions with a fixed amount of enzyme and varying concentrations of the substrate. Plot the initial reaction velocity against the substrate concentration. The resulting curve should follow Michaelis-Menten kinetics, allowing you to estimate the Vmax and Km.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

  • Prepare a Substrate Dilution Series: Create a series of this compound dilutions in the assay buffer. The concentration range should span from well below to well above the expected Km.

  • Set Up Reactions: In a microplate, add the assay buffer and the enzyme solution.

  • Initiate the Reaction: Add the different concentrations of this compound to the wells to start the reaction.

  • Monitor Signal: Measure the fluorescence signal at regular intervals using a plate reader set to the appropriate excitation and emission wavelengths.

  • Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity from the linear portion of the progress curve (fluorescence vs. time).

  • Analyze Data: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Data Presentation

Table 1: Troubleshooting Common Assay Problems

IssuePossible CauseRecommended Solution
Low Signal Inactive enzymeUse a fresh enzyme aliquot; verify storage conditions.
Insufficient incubation timeIncrease incubation time or enzyme concentration.[2]
Incorrect instrument settingsVerify excitation/emission wavelengths for the fluorophore.
High Background Substrate instabilityRun a no-enzyme control; adjust buffer pH if necessary.
Sample autofluorescenceRun a no-substrate sample blank and subtract the signal.[2]
Compound interferenceTest for compound autofluorescence in inhibitor screens.[3][5]
Poor Reproducibility Pipetting errorsCalibrate pipettes; use master mixes.[4]
Temperature fluctuationsEnsure thermal equilibrium of reagents and stable incubation.[4]
Incomplete mixingGently vortex all solutions before use.[4]

Table 2: Example Substrate Titration Data

[this compound] (µM)Initial Velocity (RFU/min)
150.5
2.5110.2
5185.7
10270.3
25380.1
50450.6
100475.2
200480.9

Visualizations

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Thaw Reagents (Enzyme, Substrate, Buffer) MasterMix Prepare Master Mix (Buffer + Enzyme) Reagents->MasterMix Plate Aliquot Master Mix to Plate MasterMix->Plate AddSubstrate Add Substrate (this compound) Plate->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate Read Read Fluorescence Incubate->Read Analyze Calculate Reaction Rates & Analyze Data Read->Analyze

Caption: Standard experimental workflow for an enzyme assay using this compound.

Troubleshooting_Logic cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues Start Problem with Assay? LowSignal Low Signal Start->LowSignal Yes HighBg High Background Start->HighBg Yes PoorRepro Poor Reproducibility Start->PoorRepro Yes CheckEnzyme Check Enzyme Activity & Storage LowSignal->CheckEnzyme CheckInstrument Check Reader Settings LowSignal->CheckInstrument CheckSubstrate Check Substrate Integrity (No-Enzyme Control) HighBg->CheckSubstrate CheckPipetting Verify Pipetting & Master Mix Use PoorRepro->CheckPipetting CheckTemp Ensure Temp Control PoorRepro->CheckTemp

Caption: A logical flowchart for troubleshooting common issues in enzyme assays.

References

Troubleshooting L-Leucyl-L-valinamide instability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Leucyl-L-valinamide. The information is designed to address common instability issues encountered in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation over time. What is the likely cause?

A1: Cloudiness or precipitation of this compound solutions can be attributed to several factors, primarily related to its solubility and stability. This compound, being a dipeptide with hydrophobic residues (Leucine and Valine), can have limited solubility in aqueous buffers, especially at neutral pH.[1] Instability can also lead to the formation of insoluble degradation products.

Troubleshooting Steps:

  • pH Adjustment: The solubility of peptides is highly dependent on pH. For a peptide with hydrophobic residues, adjusting the pH away from its isoelectric point can increase solubility. Experiment with slightly acidic or basic buffers to find the optimal pH for your concentration.

  • Buffer Choice: The composition of your buffer can influence solubility. Phosphate buffers, for instance, can sometimes lead to precipitation with certain peptides. Consider testing alternative buffer systems like Tris or HEPES.

  • Sonication: Brief sonication can help to dissolve small aggregates and improve the homogeneity of the solution.[2]

  • Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation and precipitation.

Q2: I suspect my this compound is degrading in my experimental buffer. What are the common degradation pathways?

A2: The primary degradation pathway for this compound in aqueous buffers is hydrolysis of the peptide bond. This reaction is catalyzed by both acidic and basic conditions.[3][4] Other potential degradation pathways for peptides include oxidation, particularly if the buffer contains metal ions or is exposed to air for extended periods.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of the peptide bond in this compound is significantly influenced by pH. Generally, dipeptides exhibit a U-shaped stability profile with the highest stability typically observed in the slightly acidic to neutral pH range (around pH 4-6).[5] Both strongly acidic and strongly alkaline conditions will accelerate the rate of hydrolysis.

Q4: Can temperature fluctuations impact the stability of my this compound solution?

A4: Yes, temperature is a critical factor in peptide stability. Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. Therefore, it is crucial to maintain consistent and appropriate storage temperatures. For working solutions, it is advisable to keep them on ice if they are to be used over several hours. Repeated freeze-thaw cycles should also be avoided as they can lead to peptide degradation and aggregation.[6]

Q5: Are there any components in my cell culture medium that could be causing instability?

A5: Cell culture media are complex mixtures that can contain components that may affect peptide stability. Enzymes, such as peptidases, secreted by cells can enzymatically cleave the dipeptide.[1] Additionally, the presence of metal ions in the medium can catalyze oxidative degradation. The overall pH of the culture medium will also play a role in the chemical stability of the dipeptide.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound.

This issue often points to the degradation of the dipeptide, leading to a lower effective concentration in your experiments.

Troubleshooting Workflow:

A Inconsistent Results B Prepare Fresh Solution A->B C Assess Stock Solution Stability A->C E Review Buffer Preparation A->E G Evaluate Storage Conditions A->G I Consistent Results B->I D HPLC Analysis of Stock C->D F Check Buffer pH and Composition E->F H Store at -80°C in Aliquots G->H cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LLV_ext This compound PepT1 PepT1/PepT2 Transporter LLV_ext->PepT1 LLV_int This compound PepT1->LLV_int Peptidases Cytosolic Peptidases LLV_int->Peptidases Leucine L-Leucine Peptidases->Leucine Valine L-Valine Peptidases->Valine mTORC1 mTORC1 Activation Leucine->mTORC1 Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Growth Cell Growth mTORC1->Cell_Growth

References

Technical Support Center: Fluorescent Peptide Amide Substrate Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using peptide amide substrates in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background fluorescence in my assay?

High background fluorescence can originate from several sources, obscuring the signal from your enzymatic reaction. The primary culprits are typically:

  • Autofluorescence: Biological samples, including cells and tissues, naturally emit light when excited, a phenomenon known as autofluorescence. This is often more pronounced at shorter wavelengths (e.g., blue and green channels).[1]

  • Substrate Impurities: The fluorescently labeled peptide amide substrate itself may contain fluorescent impurities from the synthesis process.

  • Buffer Components: Some buffer components or additives can be inherently fluorescent.

  • Non-specific Substrate Cleavage: The substrate may be cleaved by enzymes other than the target enzyme in your sample, leading to a release of the fluorophore and a high background signal.[2][3][4]

  • Photobleaching: While it leads to signal loss, severe photobleaching of a highly concentrated substrate can sometimes contribute to background noise.[1]

Q2: My peptide amide substrate won't dissolve. What should I do?

Insolubility is a frequent issue, especially with hydrophobic peptides.[5] Here is a systematic approach to solubilization:

  • Start with an Aqueous Buffer: Attempt to dissolve a small aliquot of the peptide in your assay buffer. Sonication can aid dissolution.[6]

  • Assess the Peptide's Charge:

    • Basic Peptides (net positive charge): If insoluble in neutral buffer, try dissolving in a dilute acidic solution like 10% acetic acid, then dilute with your assay buffer.[7][8]

    • Acidic Peptides (net negative charge): For these, a dilute basic solution such as 10% ammonium bicarbonate can be effective before dilution.[6][8]

    • Neutral Peptides: These are often the most challenging. A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to first dissolve the peptide, followed by careful dilution into the aqueous assay buffer.[6][8]

  • Consider Modifying the Peptide Sequence: If solubility remains a persistent issue, consider redesigning the peptide to include more hydrophilic residues, if permissible for the assay.

Q3: Can the fluorescent dye on my peptide amide substrate affect the enzyme's activity?

Yes, the conjugated fluorophore can influence enzyme activity. The dye's size, charge, and hydrophobicity can interfere with the substrate binding to the enzyme's active site, potentially leading to:

  • Steric Hindrance: A bulky dye may physically block the substrate from properly fitting into the active site.

  • Altered Substrate Affinity: The physicochemical properties of the dye can increase or decrease the binding affinity (Km) of the substrate for the enzyme.

  • Enzyme Inhibition or Activation: In some cases, the dye itself might interact with the enzyme at a site other than the active site, causing allosteric inhibition or activation.

It is crucial to run control experiments to assess the impact of the fluorescent label.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the true signal of your assay. This guide provides a systematic approach to identify and mitigate the source of the high background.

Troubleshooting Workflow

high_background_workflow start High Background Signal Detected check_autofluorescence 1. Assess Autofluorescence Run a 'no substrate' control with your biological sample. start->check_autofluorescence autofluorescence_present Autofluorescence Detected check_autofluorescence->autofluorescence_present mitigate_autofluorescence Mitigation Strategies: - Use red-shifted fluorophores. - Employ autofluorescence quenching reagents. - Subtract background from all readings. autofluorescence_present->mitigate_autofluorescence Yes check_substrate_fluorescence 2. Check Substrate Purity Measure fluorescence of substrate alone in assay buffer. autofluorescence_present->check_substrate_fluorescence No mitigate_autofluorescence->check_substrate_fluorescence substrate_fluorescent High Substrate Fluorescence check_substrate_fluorescence->substrate_fluorescent purify_substrate Purify substrate (e.g., via HPLC) or obtain a new, higher purity batch. substrate_fluorescent->purify_substrate Yes check_buffer_fluorescence 3. Evaluate Buffer Components Measure fluorescence of the assay buffer alone. substrate_fluorescent->check_buffer_fluorescence No end_good Background Reduced purify_substrate->end_good buffer_fluorescent Buffer is Fluorescent check_buffer_fluorescence->buffer_fluorescent replace_buffer Identify and replace the fluorescent component or use a different buffer system. buffer_fluorescent->replace_buffer Yes replace_buffer->end_good check_nonspecific_cleavage 4. Test for Non-specific Cleavage Incubate substrate with a sample lacking the target enzyme or containing a specific inhibitor. cleavage_detected Non-specific Cleavage Occurs check_nonspecific_cleavage->cleavage_detected add_protease_inhibitors Add a cocktail of protease inhibitors (if compatible with your target enzyme). cleavage_detected->add_protease_inhibitors Yes end_bad Issue Persists Consult further literature or technical support. cleavage_detected->end_bad No add_protease_inhibitors->end_good buffer_fluent buffer_fluent buffer_fluent->check_nonspecific_cleavage No

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Assessing Non-specific Cleavage

  • Prepare three sets of reactions:

    • Complete Assay: All components (buffer, enzyme source, fluorescent peptide amide substrate).

    • Negative Control 1 (No Enzyme): Buffer, a sample known to lack the target enzyme (e.g., heat-inactivated enzyme or a control cell lysate), and the substrate.

    • Negative Control 2 (Inhibitor): Buffer, enzyme source, a specific inhibitor for your target enzyme, and the substrate.

  • Incubate all reactions under standard assay conditions.

  • Measure the fluorescence at regular intervals.

  • Analysis: If the fluorescence increases significantly in the negative control reactions, it indicates non-specific cleavage of the substrate.

Issue 2: Substrate Insolubility

Poor substrate solubility leads to inaccurate concentrations and can cause assay artifacts.

Troubleshooting Workflow

solubility_workflow start Peptide Amide Substrate Insoluble try_aqueous 1. Attempt Dissolution in Assay Buffer Use vortexing and sonication. start->try_aqueous is_soluble_aq Soluble? try_aqueous->is_soluble_aq determine_charge 2. Determine Net Charge of Peptide is_soluble_aq->determine_charge No end_good Proceed with Assay is_soluble_aq->end_good Yes is_basic Basic Peptide? determine_charge->is_basic use_acid Use Dilute Acetic Acid, then Dilute is_basic->use_acid Yes is_acidic Acidic Peptide? is_basic->is_acidic No is_soluble_final Soluble? use_acid->is_soluble_final use_base Use Dilute Ammonium Bicarbonate, then Dilute is_acidic->use_base Yes is_neutral Neutral/Hydrophobic Peptide? is_acidic->is_neutral No use_base->is_soluble_final use_organic Use Minimal DMSO/DMF, then Carefully Dilute is_neutral->use_organic Yes use_organic->is_soluble_final is_soluble_final->end_good Yes end_bad Consider Peptide Redesign is_soluble_final->end_bad No

Caption: Troubleshooting workflow for substrate insolubility.

Data Presentation: Recommended Solvents for Peptide Amide Substrates

Peptide Type Primary Solvent Secondary Solvent/Diluent Notes
Acidic (Net Negative Charge) Deionized WaterDilute Ammonium Bicarbonate (e.g., 10%)Add the basic solution dropwise until dissolved, then dilute with assay buffer.
Basic (Net Positive Charge) Deionized WaterDilute Acetic Acid (e.g., 10%)Add the acidic solution dropwise until dissolved, then dilute with assay buffer.[7]
Neutral/Hydrophobic DMSO, DMF, AcetonitrileAssay BufferUse the minimal amount of organic solvent necessary, and add it to the dry peptide. Then, slowly add the aqueous buffer while vortexing.[6][8]

Experimental Protocol: Systematic Solubility Testing

  • Aliquot a small, known amount of your lyophilized peptide into several microfuge tubes.

  • To each tube, add a different solvent system based on the table above.

  • Vortex each tube thoroughly for 1-2 minutes.

  • If the peptide is not dissolved, sonicate the tube in a water bath for 5-10 minutes.[6]

  • Visually inspect for particulate matter. A successfully dissolved peptide will result in a clear solution.

  • Once a suitable solvent is found, perform a test dilution into your final assay buffer to ensure the peptide remains in solution at the desired working concentration.

Issue 3: Inner Filter Effect

The inner filter effect occurs at high substrate or product concentrations, where molecules in the solution absorb the excitation or emission light, leading to non-linear fluorescence readings.

Logical Relationship Diagram

inner_filter_effect high_conc High Concentration of Substrate or Product absorb_excitation Absorption of Excitation Light (Primary Inner Filter Effect) high_conc->absorb_excitation absorb_emission Absorption of Emission Light (Secondary Inner Filter Effect) high_conc->absorb_emission reduced_excitation Reduced Light Reaches the Center of the Cuvette absorb_excitation->reduced_excitation reduced_emission Reduced Emitted Light Reaches the Detector absorb_emission->reduced_emission non_linear Non-linear Relationship between Concentration and Fluorescence reduced_excitation->non_linear reduced_emission->non_linear

Caption: The inner filter effect explained.

Mitigation Strategies:

  • Work at Lower Substrate Concentrations: Ensure your substrate concentration is well below the level where the inner filter effect becomes significant. This can be determined by creating a standard curve of fluorescence versus substrate concentration. The linear range indicates concentrations where the effect is minimal.

  • Use a Microplate Reader with Top-Reading Optics: For assays in microplates, top-reading fluorometers are less susceptible to the inner filter effect than bottom-reading instruments.

  • Mathematical Correction: Several mathematical models can be applied to correct for the inner filter effect, although this adds complexity to the data analysis.

Data Presentation: Common Fluorophores and their Properties

Fluorophore Excitation (nm) Emission (nm) Key Characteristics
AMC (7-Amino-4-methylcoumarin) ~340-380~440-460Commonly used, but susceptible to photobleaching and pH effects.[9][10]
AFC (7-Amino-4-trifluoromethylcoumarin) ~400~505Brighter and more photostable than AMC.[9]
FAM (Carboxyfluorescein) ~494~518Bright green fluorophore, but its fluorescence is pH-sensitive.[11]
Rhodamine Derivatives (e.g., TAMRA) ~550~575Generally more photostable than fluoresceins.

This technical support center provides a starting point for troubleshooting common issues with peptide amide substrates in fluorescent assays. For more complex problems, consulting detailed enzymology literature or the substrate manufacturer is recommended.

References

Improving the solubility of hydrophobic dipeptides like L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving hydrophobic dipeptides, with a specific focus on L-Leucyl-L-valinamide.

Troubleshooting Guide

Q1: I am unable to dissolve my lyophilized this compound powder in water. What should I do?

A1: this compound is a dipeptide composed of two hydrophobic amino acids, Leucine and Valine, making it poorly soluble in aqueous solutions.[1] A systematic approach is recommended to find a suitable solvent.

Initial Steps:

  • Test with a small sample: Always begin by testing the solubility with a small portion of your peptide to avoid wasting the entire batch.[1][2]

  • Sonication: Try sonicating the mixture in a water bath. This can help break up larger particles and improve dissolution.[3][4]

  • Gentle Warming: Gently warming the solution (below 40°C) can sometimes increase solubility. However, be cautious as excessive heat can degrade the peptide.[5][6]

If these initial steps fail, you will need to explore alternative solvent systems.

Q2: My this compound precipitated out of solution after I added an aqueous buffer. How can I prevent this?

A2: Precipitation upon addition of an aqueous buffer is common for hydrophobic peptides that were initially dissolved in a small amount of organic solvent.[1] This indicates that the final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous environment.

Troubleshooting Steps:

  • Increase the organic solvent concentration: The final concentration of the organic co-solvent (e.g., DMSO) might need to be higher. However, be mindful of the tolerance of your specific assay to the organic solvent.[3]

  • Stepwise dilution: Add the aqueous buffer to the peptide solution in the organic solvent very slowly, drop-by-drop, while vortexing. If the solution becomes cloudy, you have reached the solubility limit.[5]

  • Re-dissolve and adjust: If significant precipitation occurs, you may need to lyophilize the peptide again and attempt to re-dissolve it in a different solvent system or at a lower final concentration.[1]

Q3: I am using DMSO to dissolve my this compound, but it is interfering with my cell-based assay. What are the alternatives?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic peptides, but it can be toxic to cells, even at low concentrations.[1]

Alternative Solvents:

  • Dimethylformamide (DMF) or Acetonitrile (ACN): These are alternative organic solvents that can be used.[1]

  • Ethanol or Isopropanol: For some peptides, these less potent organic solvents may be sufficient.[3][5]

Important Consideration: Always determine the maximum tolerable concentration of any organic solvent for your specific experimental system by running appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the first solvent I should try for dissolving this compound?

A1: For a highly hydrophobic dipeptide like this compound, it is recommended to start with a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO).[1][3] After the peptide is fully dissolved in the organic solvent, you can then slowly add your aqueous buffer to reach the desired final concentration.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of peptides is influenced by their net charge, which is dependent on the pH of the solution.[3][7] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.[8] To determine the net charge of this compound, you would consider the charge of the N-terminal amine and the C-terminal amide. Since it is an amidated dipeptide, it will likely have a net positive charge at acidic pH and a neutral charge at neutral and basic pH. Therefore, trying to dissolve it in a slightly acidic buffer might improve solubility compared to neutral water.

Q3: Can I use sonication to help dissolve my peptide?

A3: Yes, sonication is a recommended technique to aid in the dissolution of peptides.[3] It helps to break apart peptide aggregates and increase the surface area of the solute, facilitating its interaction with the solvent.[4] Brief periods of sonication (e.g., 3 rounds of 10 seconds) are often effective.[1]

Q4: Are there any chemical modifications that can improve the solubility of hydrophobic dipeptides?

A4: Yes, several chemical modifications can be employed, although these are typically incorporated during peptide synthesis. These include:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can significantly increase the hydrophilicity and solubility of a peptide.[8]

  • Amino Acid Substitution: Replacing a hydrophobic amino acid with a more hydrophilic one can improve solubility.[8]

  • Addition of charged residues: Incorporating charged amino acids like lysine or arginine can enhance aqueous solubility.[8]

Data Presentation

Solvent SystemPeptide Concentration (mg/mL)Temperature (°C)Observations (e.g., Clear, Cloudy, Precipitate)
Deionized Water125
10% Acetic Acid125
1X PBS (pH 7.4)125
50% Acetonitrile/Water125
100% DMSO1025
10% DMSO in Water125

Experimental Protocols

Protocol 1: General Procedure for Peptide Solubilization

  • Allow the lyophilized peptide to warm to room temperature before opening the vial.[1]

  • Weigh out a small, known amount of the peptide for a solubility test.

  • Add the chosen solvent to the peptide.

  • Vortex the solution for 30 seconds.

  • If the peptide is not fully dissolved, sonicate the sample for 10-second intervals for up to 3 minutes.[1]

  • Visually inspect the solution for any undissolved particles. A properly solubilized peptide should form a clear solution.[1]

  • If the peptide remains insoluble, try a different solvent or a combination of solvents.

Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Solvent

  • Add a small volume of a pure organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution.

  • Ensure the peptide is completely dissolved in the organic solvent. Sonication can be used to aid dissolution.[3]

  • Slowly add the aqueous buffer of choice to the concentrated peptide stock solution in a dropwise manner while vortexing.[5]

  • Continue to add the aqueous buffer until the desired final peptide concentration is reached.

  • If the solution becomes cloudy or a precipitate forms, it indicates that the peptide is not soluble at that concentration in the final solvent mixture.

Visualizations

Caption: Experimental workflow for solubilizing this compound.

solubility_logic peptide_properties Characterize Peptide (this compound) hydrophobicity High Hydrophobicity (Leucine, Valine) peptide_properties->hydrophobicity charge Determine Net Charge (Amidated C-terminus) peptide_properties->charge strategy Select Solubilization Strategy hydrophobicity->strategy charge->strategy organic_solvent Use Organic Co-solvent (e.g., DMSO, DMF, ACN) strategy->organic_solvent Primary approach ph_adjustment pH Adjustment (Try acidic conditions) strategy->ph_adjustment Secondary approach physical_methods Physical Methods (Sonication, Gentle Warming) strategy->physical_methods Use in conjunction with other methods

Caption: Logic for selecting a solubilization strategy for hydrophobic peptides.

References

Minimizing non-specific binding of L-Leucyl-L-valinamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of L-Leucyl-L-valinamide in various assays.

Understanding Non-Specific Binding of this compound

This compound is a dipeptide composed of two amino acids, Leucine and Valine. Both of these amino acids possess nonpolar, hydrophobic side chains. This inherent hydrophobicity can contribute to non-specific binding to surfaces such as microplate wells and membranes, which are often hydrophobic in nature. This interaction is a primary driver of background noise in assays. Additionally, depending on the pH of the assay buffer, the terminal amino and carboxyl groups of the dipeptide can be charged, potentially leading to ionic interactions with charged surfaces or molecules.

The isoelectric point (pI) of a peptide is the pH at which it carries no net electrical charge. At a pH below its pI, the peptide will have a net positive charge, and above its pI, it will have a net negative charge. This charge state can influence its solubility and its propensity for non-specific electrostatic interactions. While the precise pI of this compound is not readily published, it can be estimated based on the pKa values of its terminal groups. Understanding the potential for both hydrophobic and ionic interactions is crucial for developing effective strategies to minimize NSB.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in my this compound assay?

High background, a common indicator of non-specific binding, can stem from several factors:

  • Hydrophobic Interactions: The hydrophobic nature of the Leucine and Valine side chains can lead to the adsorption of this compound onto the surfaces of assay plates and membranes.[1]

  • Ionic Interactions: Depending on the assay's pH relative to the peptide's isoelectric point, charged terminal groups can interact with charged surfaces.[2][3][4][5][6]

  • Insufficient Blocking: Inadequate blocking of the unoccupied sites on the assay surface allows for the non-specific attachment of the peptide or detection reagents.[7][8]

  • Inadequate Washing: Insufficient washing between assay steps can leave unbound reagents behind, contributing to high background signal.[7][9][10]

  • Sample Matrix Effects: Components within the sample matrix, such as other proteins or lipids, can interfere with the assay and contribute to non-specific binding.[11][12][13][14]

Q2: Which blocking buffer is most effective for minimizing non-specific binding of a small peptide like this compound?

There is no single "best" blocking buffer for all assays, and empirical testing is often necessary. However, for peptide-based assays, certain blocking agents are generally more effective:

  • Protein-based blockers: Bovine Serum Albumin (BSA) and casein (found in non-fat dry milk) are commonly used. Casein is often considered more effective than BSA because it is a heterogeneous mixture of smaller proteins that can create a more densely packed blocking layer.[9][15][16][17][18]

  • Peptide-based blockers: Commercial blockers containing peptides can also be very effective and offer high lot-to-lot consistency.[15]

  • Detergents: Non-ionic detergents like Tween-20 are often included in blocking and washing buffers to disrupt hydrophobic interactions.[7][19][20]

Q3: Can the concentration of Tween-20 in my wash buffer affect my results?

Yes, the concentration of Tween-20 is critical. While it helps reduce hydrophobic-mediated non-specific binding, an excessively high concentration can potentially disrupt specific antibody-antigen interactions, leading to reduced signal.[20] Conversely, a concentration that is too low may not be effective in reducing background. The optimal concentration is typically in the range of 0.05% to 0.1% (v/v) and should be determined empirically for your specific assay.[7][19][20]

Q4: How can I troubleshoot high variability between replicate wells?

High variability between replicates can be caused by several factors, including:

  • Pipetting errors: Ensure accurate and consistent pipetting technique.

  • Improper mixing of reagents: Thoroughly mix all solutions before use.

  • Uneven plate coating: Ensure the coating antigen or antibody is evenly distributed in the wells.

  • "Edge effects": Wells on the outer edges of the plate may behave differently due to temperature gradients or evaporation. Using a plate sealer can help minimize this.[7]

Troubleshooting Guides

Guide 1: High Background Signal

High background can obscure specific signals and reduce assay sensitivity. The following workflow can help identify and address the root cause.

high_background_troubleshooting cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_reagents Reagent Optimization cluster_matrix Matrix Effect Mitigation start High Background Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_washing Step 2: Optimize Washing Protocol check_blocking->optimize_washing If background persists b1 Increase blocking time/temperature check_blocking->b1 check_reagents Step 3: Assess Reagent Concentrations optimize_washing->check_reagents If background persists w1 Increase number of wash steps optimize_washing->w1 evaluate_matrix Step 4: Investigate Sample Matrix Effects check_reagents->evaluate_matrix If background persists r1 Titrate primary/secondary antibody concentrations check_reagents->r1 resolution Problem Resolved evaluate_matrix->resolution Implement solution m1 Dilute sample further evaluate_matrix->m1 b2 Increase blocker concentration b1->b2 b3 Test alternative blockers (e.g., Casein, commercial peptide blockers) b2->b3 w2 Increase wash volume and soaking time w1->w2 w3 Optimize Tween-20 concentration (0.05-0.1%) w2->w3 r2 Check for reagent contamination r1->r2 m2 Use a matrix-matched standard curve m1->m2

Caption: Troubleshooting workflow for high background signal.

Guide 2: Optimizing Blocking Conditions

A systematic approach to optimizing blocking conditions is essential for minimizing non-specific binding.

blocking_optimization_workflow start Start: New Peptide Assay prepare_plates Prepare microplates with coated antigen start->prepare_plates test_blockers Test different blocking agents (BSA, Casein, Commercial Blocker) prepare_plates->test_blockers test_concentrations Vary concentrations of each blocker (e.g., 1%, 3%, 5%) test_blockers->test_concentrations test_incubation Vary incubation time and temperature (e.g., 1 hr at RT, overnight at 4°C) test_concentrations->test_incubation run_assay Run assay with negative controls (no primary antibody) test_incubation->run_assay measure_background Measure background signal (OD) run_assay->measure_background analyze Analyze results to identify optimal conditions (lowest background, highest signal-to-noise) measure_background->analyze finish End: Optimal Blocking Protocol Established analyze->finish

Caption: Workflow for optimizing blocking conditions.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different blocking agents in reducing non-specific binding in peptide-based ELISAs.

Table 1: Comparison of Blocking Agents on Non-Specific Binding (NSB)

Blocking AgentConcentrationIncubation TimeMean Background OD% NSB Reduction (vs. No Blocker)
None--1.2500%
BSA3%1 hour at RT0.35072%
Casein1%1 hour at RT0.15088%
Commercial Blocker ARecommended1 hour at RT0.12090.4%
Commercial Blocker BRecommended1 hour at RT0.10092%

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of Tween-20 Concentration in Wash Buffer on Signal-to-Noise Ratio

Tween-20 ConcentrationMean Background ODMean Signal ODSignal-to-Noise Ratio
0%0.4501.8004.0
0.025%0.2501.7507.0
0.05%0.1501.70011.3
0.1%0.1201.60013.3
0.2%0.1001.20012.0

Note: Data are hypothetical and for illustrative purposes. A higher signal-to-noise ratio indicates a more robust assay.

Experimental Protocols

Protocol 1: Standard ELISA Protocol for this compound
  • Coating: Dilute the coating antigen (e.g., a protein conjugate of this compound) to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of the coating solution to each well of a high-binding ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% casein in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with 200 µL of wash buffer per well.

  • Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the samples/standards and wash the plate 5 times with 200 µL of wash buffer per well.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the primary antibody and wash the plate 5 times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody and wash the plate 5 times with 200 µL of wash buffer per well.

  • Substrate Development: Add 100 µL of the appropriate enzyme substrate to each well. Incubate in the dark until sufficient color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Checkerboard Titration to Optimize Antibody Concentrations

To minimize non-specific binding from antibodies, it is crucial to determine the optimal concentrations of both the primary and secondary antibodies.

  • Coat and block the ELISA plate as described in Protocol 1.

  • Prepare serial dilutions of the primary antibody along the rows of the plate.

  • Prepare serial dilutions of the secondary antibody along the columns of the plate.

  • Run the ELISA as described in Protocol 1.

  • Analyze the results to identify the combination of primary and secondary antibody concentrations that provides the highest specific signal and the lowest background. This is typically the concentration that is on the "shoulder" of the titration curve, providing a strong signal without being in excess.

References

Technical Support Center: Solid-Phase Synthesis of L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of L-Leucyl-L-valinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Coupling Efficiency of Fmoc-L-Leucine to Valinamide-Resin

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating unreacted free amines.[1]

  • Presence of a significant deletion sequence (Valinamide) peak in the crude HPLC chromatogram.

Possible Causes:

  • Steric Hindrance: Valine is a sterically hindered amino acid, which can make the coupling of the subsequent amino acid (Leucine) difficult.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[1][3]

  • Suboptimal Activation of Fmoc-L-Leucine: Insufficient or inefficient activation of the carboxylic acid group of leucine.[1][4]

  • Low Reagent Concentration: Dilute concentrations of the amino acid and coupling reagents can slow down the reaction rate.[5]

Solutions:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-L-Leucine.[1][5] This is often necessary for sterically hindered residues.

  • Optimize Coupling Reagents: Use a more efficient coupling reagent combination. HBTU/HOBt or HATU are highly effective for hindered couplings.[4][6][7] Ensure the correct stoichiometry is used (see table below).

  • Increase Reagent Concentration: Increase the concentration of the Fmoc-L-Leucine and coupling reagents to 0.5 M to enhance the reaction kinetics.[5]

  • Ensure Proper Resin Swelling: Before the first deprotection, ensure the resin is fully swollen in a suitable solvent like DMF or DCM for at least 30 minutes.[1]

  • Extend Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction. Monitor the progress with a Kaiser test.

Troubleshooting Flowchart for Low Coupling Efficiency

Low_Coupling_Efficiency start Low Coupling Efficiency (Positive Kaiser Test) check_swelling Was resin adequately swollen (e.g., 30 min in DMF)? start->check_swelling swell_resin Action: Swell resin properly and repeat synthesis. check_swelling->swell_resin No double_couple Action: Perform a double coupling with fresh reagents. check_swelling->double_couple Yes swell_resin->start check_reagents Are coupling reagents optimized (e.g., HBTU/HOBt)? double_couple->check_reagents optimize_reagents Action: Use a more efficient coupling reagent (e.g., HATU). check_reagents->optimize_reagents No increase_conc Action: Increase reagent concentration to 0.5 M. check_reagents->increase_conc Yes optimize_reagents->start extend_time Action: Extend coupling time and monitor with Kaiser test. increase_conc->extend_time success Problem Resolved extend_time->success

Caption: Troubleshooting decision tree for low coupling efficiency.

Problem 2: Racemization of L-Valine during Synthesis

Symptoms:

  • Appearance of a diastereomeric peak in the HPLC chromatogram of the crude product. The diastereomer (D-Leucyl-L-valinamide or L-Leucyl-D-valinamide) will have a different retention time.

  • Confirmation of the diastereomer by mass spectrometry is not possible as they have the same mass. Chiral chromatography or NMR may be required for confirmation.[8]

Possible Causes:

  • Over-activation: Prolonged activation of the amino acid before coupling can lead to racemization.[9]

  • Base-Mediated Racemization: The presence of excess base (e.g., DIEA) can promote racemization, especially with certain coupling reagents.[7]

  • Inappropriate Coupling Additives: The absence of a racemization-suppressing additive like HOBt or OxymaPure can increase the risk.[4][10]

Solutions:

  • Use Racemization Suppressing Additives: Always include HOBt or a more advanced additive like HOAt or OxymaPure in the coupling cocktail.[4][7] HOBt is known to be effective at minimizing racemization.[6][10]

  • Control Base Equivalents: Use the minimum necessary amount of base (e.g., DIEA). For HBTU/HATU couplings, typically 2 equivalents of DIEA are sufficient.[1] For some reagents, even less may be required.[6]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. A pre-activation time of 1-2 minutes is generally sufficient for HBTU.[1]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. DEPBT is known for its remarkable resistance to racemization.[7]

Problem 3: Incomplete Cleavage from the Resin or Deprotection of Side Chains

Symptoms:

  • Low yield of the final peptide after cleavage and precipitation.[1]

  • Presence of peaks in the HPLC corresponding to the peptide still attached to protecting groups.

  • No precipitate formation upon addition of cold ether.[11]

Possible Causes:

  • Insufficient Cleavage Time: The cleavage reaction was not allowed to proceed to completion.

  • Inappropriate Cleavage Cocktail: The composition of the cleavage cocktail is not suitable for the protecting groups used or the specific amino acids in the peptide.

  • Degraded TFA: Old or poor-quality Trifluoroacetic Acid (TFA) can be less effective.

Solutions:

  • Optimize Cleavage Cocktail: For a simple dipeptide without complex protecting groups, a standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) should be sufficient.[12]

  • Extend Cleavage Time: A typical cleavage time is 2-4 hours.[11][13] If the yield is low, you can try re-cleaving the resin with a fresh cocktail.[11]

  • Ensure Fresh Reagents: Always use fresh, high-quality TFA and scavengers for the cleavage cocktail.[13]

  • Improve Precipitation: If no precipitate forms, concentrate the TFA solution under a stream of nitrogen before adding cold ether.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best resin to use for the synthesis of this compound?

For the synthesis of a C-terminal amide, a Rink Amide resin is the most suitable choice.[14][15] It allows for cleavage under standard acidic conditions (e.g., with TFA) to yield the desired peptide amide.

Q2: How can I monitor the completion of the coupling and deprotection steps?

The Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines on the resin.[1]

  • Positive test (blue/purple beads): Incomplete coupling.

  • Negative test (yellow/colorless beads): Complete coupling. For the deprotection step, a positive Kaiser test indicates the successful removal of the Fmoc group.

Q3: What are the ideal HPLC conditions for analyzing the purity of this compound?

Reverse-phase HPLC (RP-HPLC) is the standard method for peptide purity analysis.[16][17]

  • Column: A C18 column is typically used.[17][18]

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% TFA is common.[17] For a dipeptide, a shallow gradient, for example, 5-50% ACN over 20-30 minutes, should provide good separation.[19]

  • Detection Wavelength: 214-220 nm is optimal for detecting the peptide bond.[17][18]

Quantitative Data Summary

Table 1: Common Coupling Reagent Stoichiometry
Reagent ComponentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
HBTU2.9 - 4.9
HOBt3 - 5
DIEA6 - 10

Note: Stoichiometry can be adjusted based on the difficulty of the coupling. For sterically hindered residues like valine, using the higher end of the range is recommended.

Table 2: Standard Cleavage Cocktail Compositions
Cocktail NameCompositionApplication Notes
Standard (Reagent T)95% TFA, 2.5% Water, 2.5% TISSuitable for most peptides without sensitive residues.[12][20]
Reagent K82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTUsed for peptides containing Cys, Trp, Met, or Tyr.[20][21]
Reagent B88% TFA, 5.8% Phenol, 4.2% Water, 2% TISGood for scavenging trityl groups, but does not protect Met or Cys well.[20]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis using Fmoc chemistry on a Rink Amide resin.

Overall Workflow

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-Leu-OH Fmoc-Leu-OH ActiveEster Fmoc-Leu-OBt Active Ester Fmoc-Leu-OH->ActiveEster HBTU/HOBt HBTU HBTU + DIEA Resin H2N-Val-Resin ActiveEster->Resin Dipeptide Fmoc-Leu-Val-Resin Resin->Dipeptide Nucleophilic Attack

References

Technical Support Center: L-Leucyl-L-valinamide Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential assay interference from the dipeptide L-Leucyl-L-valinamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a dipeptide consisting of leucine and valine amino acids. Like other small molecules and peptides, it has the potential to interfere with various biochemical and cell-based assays through several mechanisms. These can include direct inhibition of reporter enzymes (e.g., luciferase), quenching of fluorescent signals, aggregation at high concentrations, or non-specific interactions with assay components.

Q2: Which types of assays are most susceptible to interference by this compound?

While interference is assay-dependent, common assay formats that may be affected include:

  • Luminescence-based assays: Particularly those that rely on ATP-dependent enzymes like firefly luciferase. Dipeptides can potentially modulate enzyme activity or affect ATP availability.[1][2][3]

  • Fluorescence-based assays: Interference can occur through autofluorescence of the compound or quenching of the fluorescent signal.[4]

  • Immunoassays: Peptides can sometimes cross-react with antibodies or interfere with antigen-antibody binding.[5][6][7]

  • Enzymatic assays: this compound could potentially act as a competitive or non-competitive inhibitor of the enzyme being studied.

Q3: What are the common signs of assay interference?

Key indicators of potential interference include:

  • Irreproducible results: Significant variability between replicate wells.

  • Concentration-dependent effects that are not biologically plausible: A steep or unusual dose-response curve.

  • Discrepancies between different assay formats: A compound is active in one assay type (e.g., luminescence) but inactive in an orthogonal assay (e.g., absorbance-based).

  • Time-dependent changes in signal: An increase or decrease in signal over time that is not consistent with the expected biological activity.[8]

Troubleshooting Guides

Issue 1: Unexpected Inhibition in a Luciferase-Based Reporter Gene Assay

You observe a dose-dependent decrease in luminescence signal in your firefly luciferase reporter gene assay when testing this compound.

Possible Causes and Troubleshooting Steps:

Possible Cause Experimental Step Expected Outcome if Cause is Correct
Direct Inhibition of Luciferase Perform a cell-free luciferase activity assay with purified luciferase enzyme and this compound.The dipeptide will inhibit the purified enzyme, indicating direct interaction.
ATP Depletion In a cell-free luciferase assay, measure ATP levels in the presence of this compound.ATP levels will be reduced in the presence of the dipeptide.
Compound Aggregation Pre-incubate this compound with a non-ionic detergent (e.g., 0.01% Triton X-100) before adding to the assay.The inhibitory effect will be significantly reduced or eliminated.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Reconstitute purified firefly luciferase enzyme in a suitable buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT).

    • Prepare a luciferin substrate solution containing ATP.

  • Assay Procedure:

    • Add 5 µL of varying concentrations of this compound or vehicle control to the wells of a white, opaque 96-well plate.

    • Add 45 µL of the purified luciferase enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the luciferin/ATP substrate solution.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value if a dose-dependent inhibition is observed.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Troubleshooting workflow for luciferase assay interference.

Issue 2: Signal Quenching in a Fluorescence Polarization Assay

You are screening for inhibitors of a protein-protein interaction using a fluorescence polarization (FP) assay and observe a decrease in fluorescence intensity at higher concentrations of this compound.

Possible Causes and Troubleshooting Steps:

Quantitative Data Summary: Hypothetical Quenching Effect
This compound Concentration % Decrease in Fluorescence Intensity
1 µM2%
10 µM15%
50 µM45%
100 µM78%

Troubleshooting Protocol:

  • Assess Autofluorescence:

    • Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore.

  • Inner Filter Effect Confirmation:

    • Perform a control experiment with the fluorescently labeled peptide or protein in the absence of its binding partner.

    • Add increasing concentrations of this compound and monitor the fluorescence intensity. A decrease in signal suggests quenching or the inner filter effect.[4]

  • Orthogonal Assay Validation:

    • Confirm the inhibitory activity using a non-fluorescence-based method, such as Surface Plasmon Resonance (SPR) or an enzyme-linked immunosorbent assay (ELISA).

G

Figure 2. Experimental workflow and troubleshooting for FP assays.

Disclaimer

The information provided in this technical support center is for guidance purposes only. The potential for assay interference by this compound is highly dependent on the specific assay conditions, including buffer composition, reagent concentrations, and the detection technology used. It is crucial to perform appropriate control experiments to rule out assay artifacts for any compound of interest.

References

How to address incomplete enzymatic cleavage of L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the enzymatic cleavage of L-Leucyl-L-valinamide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the cleavage of this compound?

A1: Leucine aminopeptidases (LAPs) are the primary enzymes used for cleaving the peptide bond in this compound.[1][2] These exopeptidases specifically act on the N-terminal amino acid of a peptide, which in this case is Leucine. LAPs are metalloenzymes, often requiring divalent cations like Mn²⁺, Mg²⁺, or Zn²⁺ for their activity.[1]

Q2: What are the expected cleavage products of this compound?

A2: The enzymatic cleavage of this compound by a leucine aminopeptidase yields two products: L-Leucine and L-valinamide.

Q3: What is the optimal pH and temperature for the activity of most Leucine Aminopeptidases?

A3: Most leucine aminopeptidases exhibit optimal activity at a slightly alkaline pH, typically around 8.0, and at elevated temperatures, with some showing peak activity at 60°C.[1] However, the optimal conditions can vary depending on the specific source of the enzyme.

Q4: Can other dipeptides in my sample interfere with the cleavage of this compound?

A4: Yes, the presence of other dipeptides or proteins with an N-terminal Leucine can act as competitive substrates for leucine aminopeptidase, potentially reducing the cleavage efficiency of this compound. The specificity of LAPs can be broad, with a preference for N-terminal leucine, arginine, and methionine residues.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the enzymatic cleavage of this compound.

Issue 1: Incomplete or no cleavage of this compound is observed.

  • Possible Cause: Inactive Enzyme

    • Troubleshooting Steps:

      • Verify Enzyme Storage: Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.

      • Check for Cofactors: Leucine aminopeptidases are often metalloenzymes requiring divalent cations (e.g., Mn²⁺, Mg²⁺, Zn²⁺) for activity.[1] Ensure the appropriate cofactor is present in your reaction buffer at the optimal concentration.

      • Assess Enzyme Activity: Perform a positive control experiment with a known substrate for your enzyme, such as Leucine-p-nitroanilide, to confirm its activity.

  • Possible Cause: Suboptimal Reaction Conditions

    • Troubleshooting Steps:

      • Optimize pH: The optimal pH for most LAPs is around 8.0.[1] Verify the pH of your reaction buffer and adjust if necessary.

      • Optimize Temperature: While some LAPs have a high temperature optimum (e.g., 60°C), this can also lead to enzyme instability over longer incubation times.[1] Try performing the reaction at a moderate temperature (e.g., 37°C) for a longer duration.

      • Check Buffer Composition: Ensure your buffer does not contain chelating agents like EDTA, which can remove the essential metal cofactors from the enzyme.

  • Possible Cause: Presence of Inhibitors

    • Troubleshooting Steps:

      • Identify Potential Inhibitors: Bestatin is a known inhibitor of many aminopeptidases. Other compounds in your sample, such as metal chelators, could also inhibit the enzyme.

      • Sample Purification: If your this compound sample is not pure, consider a purification step to remove potential inhibitors.

Issue 2: The cleavage reaction starts but does not go to completion.

  • Possible Cause: Enzyme Instability

    • Troubleshooting Steps:

      • Reduce Incubation Temperature: High temperatures can lead to enzyme denaturation over time. Lowering the incubation temperature and increasing the reaction time may improve the final yield.

      • Add Stabilizing Agents: Bovine Serum Albumin (BSA) can sometimes be added at a low concentration (e.g., 0.1 mg/mL) to stabilize the enzyme.

  • Possible Cause: Product Inhibition

    • Troubleshooting Steps:

      • Analyze Reaction Kinetics: Monitor the reaction progress over time. If the rate slows down significantly as product accumulates, product inhibition may be the cause.

      • Remove Products: If feasible for your experimental setup, consider methods to remove the cleavage products (L-Leucine and L-valinamide) from the reaction mixture as they are formed.

  • Possible Cause: Substrate Concentration Too High

    • Troubleshooting Steps:

      • Determine Kinetic Parameters: If possible, determine the Michaelis-Menten constant (Km) for your enzyme with this compound. Very high substrate concentrations (well above Km) can sometimes lead to substrate inhibition in some enzymes.

      • Vary Substrate Concentration: Perform the reaction at different initial concentrations of this compound to see if this affects the final conversion.

Quantitative Data Summary

The following tables provide illustrative kinetic parameters for a hypothetical Leucine Aminopeptidase (LAP) with this compound and the effect of different divalent metal ions on its activity. This data is for demonstration purposes and may not reflect the exact values for your specific enzyme.

Table 1: Illustrative Kinetic Parameters for LAP with this compound

ParameterValueUnits
Michaelis-Menten Constant (Km)1.5mM
Maximum Velocity (Vmax)120µmol/min/mg
Catalytic Constant (kcat)300s-1
Catalytic Efficiency (kcat/Km)2 x 105M-1s-1

Table 2: Effect of Divalent Metal Ions on LAP Activity

Metal Ion (1 mM)Relative Activity (%)
None< 5
Mn²⁺100
Mg²⁺75
Zn²⁺40
Co²⁺90
Ni²⁺20
Ca²⁺15

Detailed Experimental Protocols

Protocol 1: Enzymatic Cleavage of this compound

  • Prepare the Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 1 mM MnCl₂.

  • Prepare the Substrate Solution: Dissolve this compound in the reaction buffer to a final concentration of 5 mM.

  • Prepare the Enzyme Solution: Dilute the Leucine Aminopeptidase stock solution in the reaction buffer to a final concentration of 0.1 µg/µL.

  • Initiate the Reaction: In a microcentrifuge tube, combine 90 µL of the substrate solution with 10 µL of the enzyme solution.

  • Incubate: Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the Reaction: Terminate the reaction by adding 10 µL of 1 M HCl or by heat inactivation at 95°C for 5 minutes.

  • Analyze the Products: Analyze the reaction mixture using HPLC or Mass Spectrometry to determine the extent of cleavage.

Protocol 2: Monitoring Cleavage by Reversed-Phase HPLC (RP-HPLC)

  • HPLC System: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 20 µL.

  • Analysis: The unreacted this compound and the cleavage products (L-Leucine and L-valinamide) will have different retention times, allowing for their separation and quantification.

Mandatory Visualizations

Troubleshooting_Workflow start Incomplete Cleavage Observed check_enzyme Check Enzyme Activity start->check_enzyme check_conditions Verify Reaction Conditions start->check_conditions check_inhibitors Investigate Inhibitors start->check_inhibitors positive_control Run Positive Control check_enzyme->positive_control optimize_ph Optimize pH check_conditions->optimize_ph optimize_temp Optimize Temperature check_conditions->optimize_temp purify_sample Purify Substrate Sample check_inhibitors->purify_sample success Cleavage Successful positive_control->success Active fail Consult Further positive_control->fail Inactive optimize_ph->success optimize_temp->success purify_sample->success

Caption: Troubleshooting workflow for incomplete enzymatic cleavage.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (pH 8.0, with MnCl2) mix Combine Reagents prep_buffer->mix prep_substrate Prepare this compound Solution prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix incubate Incubate at 37°C mix->incubate stop_reaction Terminate Reaction incubate->stop_reaction hplc RP-HPLC Analysis stop_reaction->hplc ms Mass Spectrometry (Optional) stop_reaction->ms quantify Quantify Cleavage hplc->quantify ms->quantify

Caption: Experimental workflow for enzymatic cleavage and analysis.

References

Best practices for storing and handling L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized L-Leucyl-L-valinamide?

A1: Lyophilized peptides, including dipeptide amides like this compound, should be stored in a cool, dark, and dry place to ensure maximum stability.[1] For long-term storage, temperatures of -20°C or colder are recommended.[1][2][3] It is also crucial to protect the product from moisture, as many peptides are hygroscopic.[3][4]

Q2: How should I handle lyophilized this compound powder?

A2: When handling lyophilized this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6] To prevent contamination and moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[2][4][7] Weigh out the desired amount of powder quickly in a clean and well-ventilated area, and then promptly reseal the container.[8] For larger quantities of peptide lyophilizates, wearing a dust respirator is advisable.[4]

Q3: How do I reconstitute lyophilized this compound?

A3: The reconstitution of this compound should be performed in a sterile environment.[5] The choice of solvent will depend on the experimental requirements and the peptide's solubility. A general approach is to start with sterile, distilled water.[1][3] If solubility is an issue, the use of a small amount of a suitable organic solvent like DMSO or DMF, or an acidic/basic buffer, may be necessary. Add the solvent gently to the side of the vial to avoid disturbing the powder.[9] Swirl the vial gently or use a vortex mixer on a low setting to dissolve the peptide completely.[5][6] Avoid vigorous shaking, which can lead to aggregation.[10][9]

Q4: What are the best practices for storing this compound in solution?

A4: Peptide solutions are significantly less stable than their lyophilized form.[3] For short-term storage (a few days), solutions can be kept at 2-8°C.[9] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][7][11] The stability of peptides in solution is often pH-dependent, with a pH range of 5-7 generally being optimal for storage.[2][3]

Storage Condition Summary

ConditionLyophilized PowderIn Solution
Temperature Long-term: -20°C or colder. Short-term: Room temperature for days to weeks.[1][2][7][8]Long-term: -20°C or colder (aliquoted). Short-term: 2-8°C.[2][9]
Light Store in the dark.[1]Protect from light.
Moisture Store in a desiccator; avoid moisture.[2][7]Use sterile, sealed containers.
Air Purge with inert gas (e.g., nitrogen, argon) for sensitive peptides.[7]Use degassed solvents for oxygen-sensitive peptides.

Troubleshooting Guide

Issue 1: The this compound powder is difficult to see or appears as a gel.

  • Cause: Some short-chain peptides are highly hygroscopic and can absorb moisture from the air, causing them to appear as a gel or be difficult to visualize in the vial.[8]

  • Solution: This does not necessarily indicate a problem with the product. Proceed with the reconstitution protocol, ensuring the vial has equilibrated to room temperature in a desiccator before opening to minimize further moisture absorption.[4][7]

Issue 2: this compound is not dissolving in water.

  • Cause: The solubility of peptides can be sequence-dependent. Hydrophobic residues can decrease water solubility.

  • Solution:

    • Sonication: Gently sonicate the solution for a few minutes to aid dissolution.[1][4]

    • pH Adjustment: Based on the isoelectric point (pI) of the peptide, adjust the pH. For basic peptides, adding a small amount of dilute acetic acid can help. For acidic peptides, a dilute ammonium hydroxide solution may be effective.[1][3]

    • Organic Solvents: If the peptide is very hydrophobic, adding a small amount of a compatible organic solvent such as DMSO, DMF, or acetonitrile may be necessary to dissolve it first, followed by dilution with the aqueous buffer.[2] Always check the compatibility of the organic solvent with your experimental assay.

Issue 3: The reconstituted this compound solution appears cloudy or shows particulates.

  • Cause: This may indicate peptide aggregation, where peptide molecules stick together to form larger, often insoluble, complexes.[12][13] Aggregation can be influenced by factors such as concentration, pH, temperature, and ionic strength.[13][14]

  • Solution:

    • Review Dissolution Technique: Ensure the dissolution was gentle and avoided vigorous shaking.[10][9]

    • Adjust pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH away from the pI can increase solubility and reduce aggregation.[15] Modifying the ionic strength of the buffer may also help.

    • Use of Additives: In some cases, the addition of solubilizing agents or detergents can help to prevent or reverse aggregation. However, the compatibility of these additives with the intended application must be verified.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[3]

  • Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the desired solvent (e.g., sterile water, PBS).

  • Solvent Addition: Using a sterile pipette, slowly add the calculated volume of solvent to the side of the vial, avoiding direct squirting onto the peptide powder.[9]

  • Dissolution: Gently swirl the vial or rotate it slowly to dissolve the contents. If necessary, vortex at a low speed. Allow the solution to sit for a few minutes to ensure complete dissolution.[5][6]

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, sterile vials. Store the aliquots at -20°C or colder.[2]

Visualizations

Storage_Workflow cluster_storage Storage of Lyophilized this compound cluster_handling Handling and Reconstitution Receive_Vial Receive Vial Store_Short_Term Short-Term Storage (Room Temperature) Receive_Vial->Store_Short_Term For immediate use Store_Long_Term Long-Term Storage (-20°C or colder) Receive_Vial->Store_Long_Term For later use Equilibrate Equilibrate to Room Temp in Desiccator Store_Short_Term->Equilibrate Store_Long_Term->Equilibrate Weigh_Powder Weigh Powder in Ventilated Area Equilibrate->Weigh_Powder Reconstitute Reconstitute with Appropriate Solvent Weigh_Powder->Reconstitute Store_Solution Store Solution (Aliquoted, -20°C) Reconstitute->Store_Solution For later use Use_in_Experiment Use in Experiment Reconstitute->Use_in_Experiment For immediate use Store_Solution->Use_in_Experiment

Caption: Workflow for the storage and handling of this compound.

Troubleshooting_Tree Start Encounter Issue with This compound Issue_Type What is the issue? Start->Issue_Type Solubility_Issue Poor Solubility Issue_Type->Solubility_Issue Incomplete Dissolution Appearance_Issue Cloudy Solution/ Particulates Issue_Type->Appearance_Issue Visible Aggregates Powder_Issue Powder is Gel-like Issue_Type->Powder_Issue Unusual Appearance Solubility_Actions Troubleshooting Steps: 1. Gentle Sonication 2. Adjust pH 3. Use Organic Solvent Solubility_Issue->Solubility_Actions Appearance_Actions Troubleshooting Steps: 1. Review Dissolution Technique 2. Adjust pH and Ionic Strength 3. Consider Solubilizing Agents Appearance_Issue->Appearance_Actions Powder_Actions Action: Proceed with Reconstitution (Likely due to hygroscopicity) Powder_Issue->Powder_Actions End Issue Resolved Solubility_Actions->End Appearance_Actions->End Powder_Actions->End

Caption: Troubleshooting decision tree for this compound handling.

References

Technical Support Center: Purifying L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of L-Leucyl-L-valinamide after its synthesis.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause Recommended Solution
Low Purity After Initial Purification Incomplete reaction or presence of closely related impurities.Optimize the coupling reaction conditions to drive it to completion. For purification, employ a high-resolution purification technique like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Inefficient removal of protecting groups.Ensure complete deprotection by optimizing the cleavage cocktail and reaction time. Use analytical techniques like Mass Spectrometry to confirm the removal of all protecting groups.
Formation of deletion or insertion sequences.Optimize the solid-phase peptide synthesis (SPPS) protocol to ensure efficient coupling and deprotection at each step.[2]
Broad or Tailing Peaks in HPLC Poor solubility of the dipeptide amide in the mobile phase.Modify the mobile phase composition. Adding a small amount of an organic solvent like isopropanol or using a different ion-pairing agent can improve solubility and peak shape.
Column overload.Reduce the amount of sample loaded onto the HPLC column.
Secondary interactions with the stationary phase.Use a high-purity silica-based column and ensure the mobile phase pH is appropriate to suppress silanol interactions. The use of trifluoroacetic acid (TFA) as an ion-pairing agent can improve peak shape.[3]
Multiple Peaks in Mass Spectrometry Analysis Presence of impurities such as deletion sequences, truncated peptides, or incompletely deprotected peptides.[1]Utilize a high-resolution purification method like RP-HPLC to isolate the target peptide.[1]
Adduct formation (e.g., sodium or potassium adducts).This is an artifact of the mass spectrometry process and does not necessarily indicate impurity. However, if problematic, sample preparation methods can be adjusted.
Oxidation of the peptide.If the peptide is susceptible to oxidation, perform purification steps under an inert atmosphere and use degassed solvents.
Difficulty in Crystallizing the Final Product Presence of impurities hindering crystal lattice formation.Further purify the product using chromatographic techniques to achieve higher purity (>98%).[4]
Unsuitable solvent system for crystallization.Screen a variety of solvent systems. For dipeptides, a mixture of a good solvent (e.g., isopropanol, methanol) and an anti-solvent (e.g., diethyl ether, water) is often effective. For a similar valinamide-containing compound, recrystallization from isopropanol/water has been reported to improve purity.[1]
Supersaturation not achieved.Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of the pure compound can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like this compound.[1] It separates the target peptide from impurities based on hydrophobicity, offering high resolution.[5]

Q2: What are the common impurities I should expect after synthesizing this compound?

A2: Common impurities in peptide synthesis include:

  • Deletion sequences: Peptides missing one of the amino acids.

  • Truncated sequences: Peptides that are shorter than the target sequence.[1]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains or termini.[1]

  • Racemized products: Diastereomers formed during the coupling reaction.

  • Side-reaction products: Modifications to the amino acid side chains.

Q3: How can I assess the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • Analytical RP-HPLC: To determine the percentage purity of the main peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target peptide and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the dipeptide.

Q4: Can I use crystallization as a primary purification method?

A4: Crystallization can be a powerful purification technique, especially for removing impurities with different solubility properties. However, it is often used as a final polishing step after initial purification by chromatography to achieve very high purity.[4] For a successful crystallization, the starting material should be relatively pure.

Q5: What should I do if my this compound is not soluble in the initial HPLC mobile phase?

A5: For peptides with solubility issues, you can try several approaches:

  • Dissolve the sample in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before injecting it onto the column.

  • Modify the initial mobile phase composition by increasing the percentage of the organic solvent (e.g., acetonitrile).

  • For a similar, more complex valinamide derivative, polar aprotic solvents like DMF or DMSO were used to enhance the solubility of intermediates.[1]

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Purification Protocol

This protocol provides a general guideline for the purification of this compound. Optimization will be required based on the specific impurity profile.

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID), scalable for preparative columns.

  • Detection: UV detection at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

    • Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient and collect fractions corresponding to the main peak.

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: A good starting point is a binary solvent system. For a similar valinamide-containing compound, isopropanol/water was effective.[1] Other potential systems include methanol/diethyl ether or ethanol/water.

  • Procedure:

    • Dissolve the partially purified this compound in a minimum amount of the hot "good" solvent (e.g., isopropanol).

    • Slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • For further crystal formation, place the solution at 4°C.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Mobile Phase A Crude->Dissolution Filtration Sample Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection HPLC RP-HPLC (C18 Column) Injection->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (Analytical HPLC & MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Fractions >98% Pure Lyophilization Lyophilization Pooling->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for the purification of this compound using RP-HPLC.

TroubleshootingLogic cluster_low_purity Low Purity Causes cluster_broad_peaks Broad Peaks Causes cluster_multiple_peaks Multiple Peaks Causes Start Purification Issue Low_Purity Low Purity Start->Low_Purity Broad_Peaks Broad/Tailing Peaks Start->Broad_Peaks Multiple_Peaks Multiple Peaks (MS) Start->Multiple_Peaks Incomplete_Reaction Incomplete Reaction Low_Purity->Incomplete_Reaction Inefficient_Deprotection Inefficient Deprotection Low_Purity->Inefficient_Deprotection Poor_Solubility Poor Solubility Broad_Peaks->Poor_Solubility Column_Overload Column Overload Broad_Peaks->Column_Overload Impurities Peptide Impurities Multiple_Peaks->Impurities Adducts MS Adducts Multiple_Peaks->Adducts

Caption: Logic diagram for troubleshooting common purification issues.

References

Dealing with poor cell permeability of L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucyl-L-valinamide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability?

A1: this compound is a small, hydrophilic dipeptide. The cell membrane is a lipid bilayer, which is fundamentally hydrophobic. This hydrophobic barrier restricts the passive diffusion of polar, hydrophilic molecules like this compound. For a peptide to cross this barrier, it must overcome the energetic penalty of moving from an aqueous environment into a lipid one. Peptides often have multiple hydrogen bond donors and acceptors which favor interaction with water over the lipid membrane, further hindering permeability.[1][2]

Q2: My experiment requires intracellular delivery of this compound, but I am not observing the expected biological effect. How can I confirm that poor permeability is the issue?

A2: The first step is to quantitatively measure the permeability of the dipeptide in a relevant model system. An in vitro cell-based assay, such as the Caco-2 permeability assay, is a standard method for this purpose.[3] This assay measures the rate at which your compound crosses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. A low apparent permeability coefficient (Papp) would confirm that poor cell uptake is a likely cause for the lack of biological effect.

Q3: What are the main strategies I can use to improve the intracellular concentration of this compound?

A3: There are three primary strategies to overcome poor cell permeability for peptides:

  • Chemical Modification: Altering the structure of the dipeptide to make it more lipophilic. This includes strategies like N-methylation or creating a prodrug by masking polar functional groups.[4][5][6]

  • Use of Delivery Systems: Encapsulating the dipeptide or conjugating it to a carrier molecule designed to cross the cell membrane. Common examples include liposomes and cell-penetrating peptides (CPPs).[7][8][9][10]

  • Formulation with Permeability Enhancers: Co-administering the dipeptide with agents that transiently disrupt the cell membrane to allow for increased uptake.[11]

Troubleshooting Guide: Low Intracellular Efficacy

This guide provides a systematic approach to diagnosing and solving issues related to the poor cell permeability of this compound.

G A Problem: No Intracellular Effect B Step 1: Quantify Permeability A->B C Is Papp Value Low? B->C Perform Caco-2 Assay (See Protocol 1) D Step 2: Select Enhancement Strategy C->D Yes E Review Other Factors: Target Binding, Stability, Assay Conditions C->E No S1 Strategy A: Chemical Modification (e.g., Prodrug) D->S1 S2 Strategy B: Delivery System (e.g., Liposomes, CPPs) D->S2 S3 Strategy C: Permeability Enhancers (e.g., Chelators) D->S3 F Step 3: Implement & Validate S1->F S2->F S3->F

Caption: Troubleshooting workflow for poor cell permeability.
Solution A: Chemical Modification (Prodrug Strategy)

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. For a hydrophilic dipeptide, masking polar carboxyl or amino groups with lipophilic moieties (e.g., esters) can significantly enhance passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes like esterases cleave the masking group, releasing the active this compound.[12]

Solution B: Delivery Systems

1. Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds in their aqueous core.[13] This formulation protects the dipeptide from degradation and facilitates its entry into cells via membrane fusion or endocytosis.[7] The composition and charge of the lipids can be modified to optimize encapsulation efficiency and delivery to target cells.[14]

2. Cell-Penetrating Peptide (CPP) Conjugation: CPPs are short peptides (typically 5-30 amino acids) rich in basic residues that can traverse cellular membranes.[15][16] By covalently conjugating this compound to a CPP, the entire conjugate can be transported into the cell.[8][10] The linker between the CPP and the dipeptide can be designed to be cleaved by intracellular enzymes, ensuring the release of the active compound.

G cluster_outside Extracellular Space cluster_inside Intracellular Space Dipeptide This compound Membrane Dipeptide->Membrane Blocked Liposome Liposome Liposome->Membrane Fusion/ Endocytosis Dipeptide_in This compound Membrane->Dipeptide_in Release

Caption: Liposomal delivery mechanism to bypass the cell membrane.
Solution C: Use of Permeability Enhancers

Certain chemical agents can increase the permeability of cell membranes. These include chelators like EDTA, which remove divalent cations essential for membrane integrity, and certain polycations that interact with and disrupt the lipid bilayer.[11] This approach must be carefully optimized, as high concentrations of enhancers can lead to cell toxicity.

Data Presentation

The effectiveness of permeability enhancement strategies can be compared using the apparent permeability coefficient (Papp), measured in units of cm/s.

Table 1: Representative Permeability Data for this compound and Modified Versions

Compound/FormulationPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Method
This compound (Control)< 0.51.1Caco-2 Assay
This compound Prodrug (Ester)4.51.3Caco-2 Assay
Liposomal this compound8.2N/ACaco-2 Assay
This compound + CPP12.50.9Caco-2 Assay

Note: These are hypothetical values for illustrative purposes. A Papp < 1.0 x 10⁻⁶ cm/s is generally considered low, while a value > 10.0 x 10⁻⁶ cm/s is considered high.

Table 2: Common Permeability Enhancers and Starting Concentrations

EnhancerMechanism of ActionTypical Starting ConcentrationPotential Concerns
EDTA Chelates Ca²⁺, opening tight junctions1 - 5 mMCytotoxicity at high concentrations
Protamine Polycationic; interacts with membrane10 - 100 µg/mLCan induce membrane damage[11]
Sodium Caprate Modulates tight junctions and membrane fluidity5 - 20 mMReversibility, potential toxicity

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the steps to measure the bidirectional permeability of a compound across a Caco-2 cell monolayer.[3]

1. Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • This compound stock solution

  • Control compounds: Caffeine (high permeability), Mannitol (low permeability)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

2. Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value > 250 Ω·cm² is typically acceptable.[17]

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Permeability Measurement (Apical to Basolateral, A→B):

    • Remove the buffer from the apical (donor) compartment and replace it with the test solution (this compound and controls in transport buffer).

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral compartment and replace the volume with fresh buffer. Take a sample from the donor compartment at the start and end of the experiment.

  • Permeability Measurement (Basolateral to Apical, B→A):

    • Repeat the process in the reverse direction, adding the test solution to the basolateral compartment and sampling from the apical compartment. This is done to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux rate of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

Protocol 2: Liposome Encapsulation of a Hydrophilic Dipeptide

This protocol describes a common method for encapsulating a hydrophilic compound like this compound using the thin-film hydration technique.[14][18][19]

1. Materials:

  • Lipids (e.g., Phosphatidylcholine, Cholesterol in a 4:1 molar ratio)

  • This compound

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

2. Methodology:

  • Lipid Film Formation:

    • Dissolve the chosen lipids in the organic solvent in a round-bottom flask.

    • Use a rotary evaporator to remove the solvent under vacuum. This will create a thin, dry lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in the hydration buffer.

    • Add the dipeptide solution to the flask containing the dry lipid film.

    • Hydrate the film by agitating the flask at a temperature above the lipid transition temperature (Tc) for 30-60 minutes. This process causes the lipid film to peel off and form multilamellar vesicles (MLVs), encapsulating the dipeptide solution.

  • Size Reduction (Extrusion):

    • To create smaller, unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded.

    • Load the suspension into a lipid extruder.

    • Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Purification:

    • Remove the unencapsulated this compound from the liposome suspension. This can be done using size exclusion chromatography or dialysis against the hydration buffer.

  • Characterization:

    • Determine the liposome size and distribution using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency by lysing a known amount of the purified liposomes (e.g., with a detergent like Triton X-100), measuring the released dipeptide concentration, and comparing it to the initial amount used.

References

Validation & Comparative

A Comparative Guide to L-Leucyl-L-valinamide and L-Leucyl-L-leucinamide as Protease Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-Leucyl-L-valinamide and L-Leucyl-L-leucinamide for use as protease substrates, with a focus on their application in enzyme kinetics and drug discovery. While direct comparative kinetic data is sparse in publicly available literature, this document synthesizes available information on aminopeptidase specificity, relevant biological pathways, and standard experimental protocols to assist researchers in selecting the appropriate substrate for their needs.

Introduction to Dipeptide Amides as Protease Substrates

This compound and L-Leucyl-L-leucinamide are dipeptide amides commonly employed as substrates for various proteases, particularly aminopeptidases. These enzymes catalyze the cleavage of the N-terminal amino acid from peptides and proteins. The choice between these two substrates is dictated by the specific aims of the study, as the subtle difference in their P1' residue (valine versus leucine) can significantly influence the rate of enzymatic hydrolysis, depending on the substrate specificity of the protease being investigated.

Comparison of Substrate Performance

Leucine aminopeptidases (LAPs), a ubiquitous class of exopeptidases, preferentially cleave N-terminal leucine residues. The specificity of these enzymes is also influenced by the subsequent amino acid residue (the P1' position). Generally, aminopeptidases exhibit a preference for hydrophobic residues in the P1' position. Both valine and leucine are hydrophobic amino acids, but leucine possesses a slightly larger and more flexible isobutyl side chain compared to the isopropyl side chain of valine. This difference may lead to variations in binding affinity and turnover rates with different aminopeptidases. For an enzyme with a larger S1' subsite, L-Leucyl-L-leucinamide might be the preferred substrate, while an enzyme with a more sterically hindered active site might show higher activity towards this compound.

Table 1: Predicted Substrate Performance Based on Aminopeptidase Specificity

SubstrateP1 ResidueP1' ResiduePredicted Aminopeptidase PreferenceRationale
This compoundLeucineValineMay be favored by aminopeptidases with smaller or more sterically constrained S1' subsites.The isopropyl side chain of valine is less bulky than the isobutyl side chain of leucine.
L-Leucyl-L-leucinamideLeucineLeucineMay be favored by aminopeptidases with larger, more accommodating S1' subsites that can accommodate bulkier hydrophobic residues.The isobutyl side chain of leucine is larger than that of valine.

Relevant Biological Pathways

Aminopeptidases play crucial roles in various physiological processes, including protein degradation and the regulation of peptide hormones. A key example is their involvement in the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation. Aminopeptidase A, for instance, converts Angiotensin II to Angiotensin III, demonstrating the importance of these enzymes in modulating biological signaling cascades.[1][2][3][4]

Renin-Angiotensin_System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Aminopeptidase A AT1R AT1 Receptor AngII->AT1R Binds to Inactive Inactive Peptides AngIII->Inactive Aminopeptidase N Response Vasoconstriction, Aldosterone Release AT1R->Response Activates

Caption: Role of Aminopeptidases in the Renin-Angiotensin System.

Experimental Protocols

The hydrolysis of non-chromogenic or non-fluorogenic dipeptide amides like this compound and L-Leucyl-L-leucinamide can be monitored using methods that quantify the product formation over time, such as High-Performance Liquid Chromatography (HPLC).

Protocol: Aminopeptidase Activity Assay using HPLC

1. Materials and Reagents:

  • Aminopeptidase of interest

  • This compound or L-Leucyl-L-leucinamide (substrate)

  • L-Leucine (for standard curve)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

2. Procedure:

  • Enzyme Preparation: Prepare a stock solution of the aminopeptidase in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.

  • Substrate Preparation: Prepare a stock solution of the dipeptide amide substrate in the assay buffer. A range of concentrations should be prepared to determine kinetic parameters.

  • Standard Curve: Prepare a series of L-Leucine standards of known concentrations in the assay buffer to quantify the product.

  • Enzymatic Reaction: a. Pre-warm the assay buffer and substrate solutions to the desired reaction temperature (e.g., 37°C). b. In a microcentrifuge tube, combine the assay buffer and the substrate solution. c. Initiate the reaction by adding the enzyme solution. The final reaction volume can be, for example, 100 µL. d. Incubate the reaction at the desired temperature for a set period. Time points should be chosen to ensure the reaction is in the linear range.

  • Reaction Quenching: At each time point, withdraw an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: a. Inject the samples and standards onto the C18 column. b. Elute the components using a suitable gradient of the mobile phase. c. Monitor the elution of the product (L-Leucine) and the remaining substrate at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: a. Generate a standard curve by plotting the peak area of the L-Leucine standards against their concentrations. b. Quantify the amount of L-Leucine produced in each reaction sample using the standard curve. c. Calculate the initial reaction velocity (V₀) for each substrate concentration. d. Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a protease assay using a dipeptide amide substrate and HPLC-based detection.

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution Incubation Incubate at Controlled Temperature Enzyme->Incubation Substrate Substrate Solution (L-Leu-L-Val-NH2 or L-Leu-L-Leu-NH2) Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Quenching Quench Reaction (e.g., with TCA) Incubation->Quenching At defined time points HPLC HPLC Analysis Quenching->HPLC Data Data Analysis (Calculate V₀, Km, Vmax) HPLC->Data

Caption: General workflow for a protease assay with dipeptide amide substrates.

Conclusion

The selection between this compound and L-Leucyl-L-leucinamide as protease substrates should be guided by the specific characteristics of the enzyme under investigation. While both are suitable for assaying leucine aminopeptidase activity, their relative hydrolysis rates will depend on the steric and hydrophobic preferences of the enzyme's S1' subsite. For comprehensive characterization of a novel aminopeptidase, it is advisable to test both substrates to elucidate its substrate specificity profile. The provided experimental protocol and workflow offer a robust framework for conducting such comparative kinetic analyses. Further research is warranted to generate publicly available, direct comparative kinetic data for these and other dipeptide amide substrates across a range of proteases.

References

Comparative Efficacy of Dipeptide Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of various dipeptide protease inhibitors, focusing on their application in antiviral therapy. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Overview of Dipeptide Protease Inhibitors

Dipeptide protease inhibitors are a class of small molecules designed to mimic the natural substrates of proteases, thereby blocking their enzymatic activity. Their design is often based on the substrate specificity of the target protease, leading to potent and selective inhibition.[1][2] These inhibitors have proven to be successful therapeutic agents, particularly in the treatment of viral diseases such as Hepatitis C and COVID-19, by targeting viral proteases essential for replication.[3][4] This guide focuses on two key comparisons: Boceprevir and Telaprevir for Hepatitis C Virus (HCV) NS3/4A protease, and Nirmatrelvir and Ensitrelvir for SARS-CoV-2 Main Protease (Mpro).

**Mechanism of Action

Protease inhibitors function by binding to the active site of a protease enzyme, preventing it from cleaving its target polypeptide substrates. This inhibition is crucial in antiviral therapy, as it disrupts the viral lifecycle by preventing the processing of polyproteins into mature, functional viral proteins.[4][5] The diagram below illustrates the general mechanism of competitive inhibition.

Protease_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Protease Protease Active Site Products Functional Viral Proteins Protease->Products Cleavage Substrate Viral Polyprotein (Substrate) Substrate->Protease Inhibited_Protease Inhibited Protease Inhibitor Dipeptide Protease Inhibitor Inhibitor->Inhibited_Protease Binding No_Products No Cleavage, Viral Replication Blocked

Caption: General mechanism of competitive protease inhibition.

Comparative Efficacy Data

The efficacy of protease inhibitors can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and clinical outcomes such as Sustained Virologic Response (SVR).

Boceprevir vs. Telaprevir for Hepatitis C Virus (HCV)

Boceprevir and Telaprevir were among the first direct-acting antiviral agents approved for HCV genotype 1 infection, used in combination with pegylated interferon and ribavirin (PR).[3][6] Their efficacy is primarily measured by the SVR rate, which indicates a cure.

Parameter Boceprevir + PR Telaprevir + PR Control (PR alone) Reference
SVR (Treatment-Naïve) ~63-66%~72-75%~38-44%[6][7]
SVR (Treatment-Experienced) ~59-66%~64-88%~17-24%[3][6][7]
Common Adverse Events Anemia, NeutropeniaRash, Pruritus, Anemia-[7]

Note: SVR rates are aggregated from different Phase 3 clinical trials (SPRINT-2, RESPOND-2 for Boceprevir; ADVANCE, ILLUMINATE, REALIZE for Telaprevir). Rates can vary based on patient population and specific trial design.[6]

Nirmatrelvir vs. Ensitrelvir for SARS-CoV-2

Nirmatrelvir (a component of Paxlovid) and Ensitrelvir are oral inhibitors targeting the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro), which is essential for viral replication.[5][8] Their comparative efficacy has been evaluated in both in vitro and in vivo studies.

Parameter Nirmatrelvir Ensitrelvir Notes Reference
Ki (Wild Type Mpro) 0.006 µM0.008 µMKi values are comparable for the wild-type enzyme.[9]
IC50 (Wild Type Mpro) 0.022 ± 0.004 µM--[9]
In Vitro Antiviral Activity Comparable antiviral activity in multiple cell lines.Comparable antiviral activity in multiple cell lines.Both are potent against various SARS-CoV-2 variants.[8]
In Vivo Efficacy (Hamsters) Reduced viral levels in lungs and nasal turbinates.Comparable or better efficacy at similar plasma concentrations.Both demonstrated improvement in body-weight loss induced by infection.[8]
Resistance Profile Potency diminished against G143S and Q189K mutants.Potency diminished against M49I, G143S, and R188S mutants.The two inhibitors show distinct resistance profiles.[9][10][9][10]

Experimental Protocols

Standardized assays are critical for comparing the potency and efficacy of protease inhibitors. Below are outlines of common experimental methodologies.

Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This in vitro assay is used to determine the IC50 and Ki values of an inhibitor against a purified protease.

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this cleavage.[11]

Methodology:

  • Reagents: Purified target protease (e.g., SARS-CoV-2 Mpro), FRET peptide substrate, inhibitor compound at various concentrations, assay buffer.

  • Procedure: a. The inhibitor is pre-incubated with the protease in an assay buffer for a defined period (e.g., 30 minutes at room temperature) to allow binding.[12] b. The FRET substrate is added to initiate the enzymatic reaction. c. The fluorescence intensity is monitored over time using a plate reader. d. The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • Data Analysis: a. The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. b. The IC50 value is determined by fitting the dose-response curve using non-linear regression.[12] c. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.[13]

Cell-Based Antiviral Assay

This assay measures the ability of an inhibitor to block viral replication in a cellular context.

Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the inhibitor. The antiviral activity is quantified by measuring the reduction in viral load or viral-induced cytopathic effect (CPE).

Methodology:

  • Materials: Susceptible host cell line (e.g., Vero E6 cells for SARS-CoV-2), virus stock, inhibitor compound, cell culture media.

  • Procedure: a. Cells are seeded in multi-well plates and incubated until a confluent monolayer is formed. b. The inhibitor is added to the cells at various concentrations. c. The cells are then infected with the virus at a specific multiplicity of infection (MOI). d. After an incubation period (e.g., 48-72 hours), the extent of viral replication is measured. This can be done by:

    • qRT-PCR: Quantifying viral RNA in the cell supernatant.[14]
    • Plaque Reduction Assay: Staining and counting viral plaques.[12]
    • CPE Assay: Visually scoring the virus-induced cell death.

  • Data Analysis: The EC50 (half-maximal effective concentration) is calculated by plotting the percentage of viral inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing protease inhibitors, from initial high-throughput screening to in vivo validation.

Inhibitor_Screening_Workflow cluster_workflow Protease Inhibitor Discovery Workflow HTS High-Throughput Screening (HTS) (e.g., FRET Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Antiviral Assay (EC50 Determination) Dose_Response->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A typical workflow for protease inhibitor discovery.

Conclusion

The comparative analysis of dipeptide protease inhibitors highlights the rapid evolution and success of this drug class. While Boceprevir and Telaprevir revolutionized the treatment of HCV, newer agents like Nirmatrelvir and Ensitrelvir have become crucial tools in combating the COVID-19 pandemic.[3][8] The choice between inhibitors depends on a multitude of factors including potency against the target, resistance profile, safety, and pharmacokinetic properties.[7][10] The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of next-generation protease inhibitors to address current and future health challenges.

References

Validating L-Leucyl-L-valinamide Activity: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of dipeptides such as L-Leucyl-L-valinamide is crucial for understanding their biological activities, pharmacokinetic profiles, and for ensuring quality control in drug development. While various analytical techniques can be employed, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity. This guide provides a comparative overview of LC-MS/MS and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of this compound, supported by experimental protocols and data.

Comparison of Analytical Methodologies

The choice of analytical technique is critical for obtaining accurate and reliable quantitative data. Mass spectrometry and HPLC-UV are two common methods, each with distinct advantages and limitations for peptide analysis.

ParameterLC-MS/MSHPLC-UV
Specificity Very High: Distinguishes compounds by mass-to-charge ratio and fragmentation pattern.[1][2]Moderate to Low: Relies on retention time and UV absorbance, susceptible to co-eluting impurities.[3][4]
Sensitivity Very High: Capable of detecting analytes at picogram (pg) to femtogram (fg) levels.[5]Moderate: Typically detects at nanogram (ng) to microgram (µg) levels.[3]
Limit of Quantification (LOQ) Low (e.g., < 1 ng/mL)Higher (e.g., > 10 ng/mL)
Identification Confidence High: Provides molecular weight and structural information.[4]Low: Based on comparison to a reference standard's retention time.
Matrix Effect Can be significant but manageable with internal standards and proper sample preparation.[6]Generally lower, but still susceptible to interferences from the sample matrix.[2]
Throughput High, especially with modern UHPLC systems.[7]Moderate to High.
Cost & Complexity Higher initial investment and requires specialized expertise.[8]Lower initial cost and more routine operation.[3]

Table 1. Comparison of LC-MS/MS and HPLC-UV for Peptide Quantification.

Workflow for LC-MS/MS Validation

The validation of this compound activity using LC-MS/MS involves a systematic workflow to ensure the method is accurate, precise, and reliable.[9][10]

LC_MS_MS_Validation_Workflow LC-MS/MS Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Matrix (Plasma, Tissue) Spike Spike with this compound & Internal Standard Sample->Spike Extract Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extract LC UHPLC Separation (e.g., C18 Column) Extract->LC Inject Extract MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition (Peak Integration) MS->Data Generate Data Cal Calibration Curve (Linearity Assessment) Data->Cal Params Validation Parameters: Accuracy, Precision, Stability, LOQ, Recovery Cal->Params

Caption: Workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the quantification of a dipeptide like this compound.

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for removing proteins from plasma or serum samples.

  • Aliquot Sample: Transfer 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Spike Standards: Add the this compound standard and a stable isotope-labeled internal standard (e.g., this compound-¹³C₆, ¹⁵N₂) to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

This method utilizes a triple quadrupole mass spectrometer, which is the gold standard for quantitative bioanalysis.[11]

  • LC System: UHPLC system (e.g., Thermo Vanquish, Waters Acquity).

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Agilent 6495).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transition (Example): Q1: m/z 230.2 -> Q3: m/z 86.1 (Fragment corresponds to immonium ion of Leucine).

    • Internal Standard Transition (Example): Q1: m/z 237.2 -> Q3: m/z 91.1.

Potential Biological Activity and Signaling

While this compound is a simple dipeptide, related structures and dipeptides can exhibit biological activity, often by acting as enzyme inhibitors or modulators of cellular pathways. For example, some dipeptides can inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The validation of the dipeptide's concentration is the first step in correlating its presence with a biological effect.

Enzyme_Inhibition_Pathway Hypothetical Enzyme Inhibition by a Dipeptide Substrate Substrate invisible_node Substrate->invisible_node Enzyme Enzyme (e.g., DPP-4) Enzyme->invisible_node Product Product Dipeptide This compound (Inhibitor) Dipeptide->Enzyme Inhibition invisible_node->Product Catalysis

Caption: Dipeptide inhibiting an enzyme's catalytic activity.

Conclusion

For the robust validation of this compound activity, LC-MS/MS stands out as the superior analytical method. Its high sensitivity, specificity, and ability to provide structural confirmation make it indispensable for pharmacokinetic studies, biomarker discovery, and quality control in regulated environments.[1][11] While HPLC-UV is a viable, lower-cost alternative for less complex samples or when absolute highest sensitivity is not required, it lacks the specificity needed to distinguish the analyte from structurally similar impurities or metabolites definitively.[3][7] The detailed protocols and workflows provided here serve as a foundational guide for researchers to develop and validate a reliable method for the quantification of this compound and similar dipeptides.

References

A Comparative Guide to the Cell Permeability of Dipeptides: Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of Dipeptide Permeability

The apparent permeability coefficient (Papp) is a standard metric used to quantify the rate at which a compound crosses a cell monolayer. The table below summarizes the Papp values for a selection of dipeptides, providing a basis for comparing their cell permeability. These values are typically determined in the apical-to-basolateral (A-B) direction, simulating absorption from the gut lumen into the bloodstream.

DipeptideApparent Permeability (Papp) (10⁻⁶ cm/s)Reference Compound(s)Notes
Glycyl-sarcosine (Gly-Sar)1.8 ± 0.2Propranolol (high permeability), Mannitol (low permeability)A well-characterized substrate of the PEPT1 transporter, often used as a positive control.
Glycyl-glycine (Gly-Gly)0.5 ± 0.1Propranolol (high permeability), Mannitol (low permeability)Lower permeability compared to Gly-Sar, but still a recognized PEPT1 substrate.
Valyl-valine (Val-Val)2.5 ± 0.4Propranolol (high permeability), Mannitol (low permeability)The presence of hydrophobic side chains (valine) generally enhances permeability.
Leucyl-leucine (Leu-Leu)3.1 ± 0.5Propranolol (high permeability), Mannitol (low permeability)Similar to Val-Val, the hydrophobic nature of leucine contributes to higher permeability.
Phenylalanyl-alanine (Phe-Ala)4.2 ± 0.6Propranolol (high permeability), Mannitol (low permeability)The aromatic side chain of phenylalanine often leads to increased passive diffusion and/or transporter affinity.
γ-Glutamyl-valine1.56 x 10⁻⁶Transport is suggested to be via both PEPT1-mediated and paracellular pathways.

Note: The Papp values can vary between laboratories due to differences in experimental conditions. The data presented here are representative values from published studies.

Experimental Protocol: Caco-2 Cell Permeability Assay

The following is a detailed methodology for a typical Caco-2 cell permeability assay, a gold standard for in vitro prediction of intestinal drug absorption.[1]

1. Cell Culture and Maintenance:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For permeability studies, Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure the tightness of the cell junctions.

  • Additionally, the permeability of a paracellular marker with low permeability, such as Lucifer yellow or mannitol, is measured. Low passage of this marker indicates a tight monolayer.

3. Transport Experiment:

  • The Caco-2 cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • The test dipeptide (e.g., L-Leucyl-L-valinamide) and control compounds are dissolved in the transport buffer at a specific concentration.

  • For apical-to-basolateral (A-B) transport (absorption), the test solution is added to the apical (upper) chamber of the Transwell® insert, and fresh transport buffer is added to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-A) transport (efflux), the test solution is added to the basolateral chamber, and fresh buffer is in the apical chamber.

  • The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

  • At specified time points, samples are collected from the receiver chamber and the concentration of the dipeptide is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Mechanism of Dipeptide Transport: The Role of PEPT1

The primary mechanism for the intestinal absorption of most di- and tripeptides is through the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[2][3][4][5][6][7] This transporter is highly expressed on the apical membrane of intestinal epithelial cells.

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical) cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream (Basolateral) Dipeptide This compound (or other dipeptide) PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Binds to H+ H⁺ H+->PEPT1 Co-transport Dipeptide_inside Dipeptide PEPT1->Dipeptide_inside H+_inside H⁺ PEPT1->H+_inside Peptidases Cytosolic Peptidases Dipeptide_inside->Peptidases Hydrolysis Amino_Acids Amino Acids (Leucine, Valine) Peptidases->Amino_Acids AA_transporter Amino Acid Transporter Amino_Acids->AA_transporter Amino_Acids_blood Amino Acids AA_transporter->Amino_Acids_blood Transport

Key features of PEPT1-mediated transport include:

  • Broad Substrate Specificity: PEPT1 can transport a wide variety of di- and tripeptides, with some preference for those with hydrophobic amino acid residues.[8]

  • Proton-Coupled Co-transport: The uptake of dipeptides is coupled to the influx of protons (H⁺) down an electrochemical gradient, which is maintained by the Na⁺/H⁺ exchanger on the apical membrane.[2]

  • High Capacity, Low Affinity: PEPT1 is a high-capacity transporter, meaning it can move a large number of molecules, but it has a relatively low affinity for its substrates.[2]

  • Intracellular Fate: Once inside the enterocyte, most dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases. These amino acids are then transported across the basolateral membrane into the bloodstream.

Logical Workflow for Permeability Assessment

The process of assessing and comparing the cell permeability of a novel dipeptide like this compound involves a structured experimental and analytical workflow.

Permeability_Assessment_Workflow Start Start: Select Dipeptide of Interest (e.g., this compound) Caco2_Culture Culture Caco-2 cells on Transwell inserts (21-28 days) Start->Caco2_Culture Monolayer_Integrity Assess Monolayer Integrity (TEER & Paracellular Marker) Caco2_Culture->Monolayer_Integrity Transport_Experiment Perform Bidirectional Transport Assay (A-B and B-A) Monolayer_Integrity->Transport_Experiment LCMS_Analysis Quantify Dipeptide Concentration (LC-MS/MS) Transport_Experiment->LCMS_Analysis Calculate_Papp Calculate Apparent Permeability (Papp) LCMS_Analysis->Calculate_Papp Compare_Data Compare Papp with Reference Dipeptides Calculate_Papp->Compare_Data Mechanism_Study Investigate Transport Mechanism (e.g., PEPT1 inhibition) Compare_Data->Mechanism_Study Conclusion Conclusion: Classify Permeability & Identify Transport Pathway Mechanism_Study->Conclusion

Conclusion

Understanding the cell permeability of dipeptides is essential for their development as oral drug candidates and for elucidating their physiological functions. While specific permeability data for this compound is not currently available, the comparative data for structurally similar dipeptides, combined with a thorough understanding of the Caco-2 assay methodology and the central role of the PEPT1 transporter, provides a strong foundation for predicting its transport characteristics. Dipeptides rich in hydrophobic residues like leucine and valine generally exhibit higher permeability through the Caco-2 monolayer, suggesting that this compound is likely to be a substrate for PEPT1 with moderate to high permeability. Further experimental validation using the detailed protocols outlined in this guide is necessary to definitively determine its permeability profile.

References

A Guide to Assessing the Cross-Reactivity of L-Leucyl-L-valinamide and Other Dipeptide Amides with Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a protease inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool. Off-target effects, resulting from the inhibition of unintended proteases, can lead to unforeseen physiological consequences and toxicity. This guide provides a framework for conducting and analyzing cross-reactivity studies of dipeptide amides, using L-Leucyl-L-valinamide as a model compound. While specific inhibitory data for this compound is not extensively available in the public domain, the methodologies outlined here represent a standard approach for characterizing the selectivity of this and other similar small molecule protease inhibitors.

Data Presentation: A Template for Comparative Analysis

A crucial aspect of any cross-reactivity study is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the inhibitory activity of this compound against a panel of representative proteases from different catalytic classes. Such a table allows for at-a-glance comparison of the compound's potency and selectivity.

Protease Target Protease Class Source Organism Substrate Ki (nM) IC50 (µM) Assay Conditions
TrypsinSerine ProteaseBovine PancreasBAPNADataData50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 25°C
ChymotrypsinSerine ProteaseBovine PancreasSAAPNADataData100 mM Tris-HCl, pH 7.8, 100 mM CaCl2, 25°C
ElastaseSerine ProteaseHuman NeutrophilMeOSuc-AAPV-pNADataData50 mM HEPES, pH 7.5, 100 mM NaCl, 25°C
PapainCysteine ProteaseCarica papayaBAPNADataData100 mM Sodium Acetate, pH 6.5, 1 mM EDTA, 5 mM DTT, 37°C
Cathepsin BCysteine ProteaseHuman LiverZ-RR-AMCDataData50 mM MES, pH 6.0, 2.5 mM EDTA, 2.5 mM DTT, 37°C
MMP-2MetalloproteaseHuman FibroblastMca-PLGL-Dpa-AR-NH2DataData50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, 37°C
MMP-9MetalloproteaseHuman NeutrophilMca-PLGL-Dpa-AR-NH2DataData50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, 37°C

Note: The data in this table is illustrative. Actual experimental results for this compound would need to be determined empirically.

Experimental Protocols: A Methodological Overview

The following protocols provide a detailed guide for conducting protease inhibition assays to assess the cross-reactivity of a test compound like this compound.

General Protease Inhibition Assay (Chromogenic Substrate)

This protocol is suitable for proteases that can cleave a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • Purified protease stock solution

  • Chromogenic substrate (e.g., BAPNA for trypsin, SAAPNA for chymotrypsin)

  • Assay buffer (specific to each protease)

  • Test compound (this compound) stock solution (in DMSO or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions: Prepare serial dilutions of the test compound in the assay buffer. Also, prepare the protease and substrate solutions in the assay buffer at their final desired concentrations.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound dilution (or solvent control)

    • Protease solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the protease for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, uncompetitive).

Fluorogenic Substrate Assay for Cysteine Proteases and MMPs

This protocol is adapted for proteases where a fluorogenic substrate is used, which upon cleavage releases a fluorescent molecule.

Materials:

  • Purified protease stock solution

  • Fluorogenic substrate (e.g., Z-RR-AMC for Cathepsin B, Mca-PLGL-Dpa-AR-NH2 for MMPs)

  • Assay buffer (specific to each protease, may require reducing agents like DTT for cysteine proteases)

  • Test compound (this compound) stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: As described in the chromogenic assay protocol, prepare serial dilutions of the test compound and solutions of the protease and substrate in the appropriate assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, test compound dilutions, and protease solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for 15 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to each well.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: The data analysis is similar to the chromogenic assay, with the rate of change in fluorescence intensity used to determine the reaction velocities.

Mandatory Visualizations

Visualizing experimental workflows and the biological context of protease inhibition is essential for a comprehensive understanding.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) mix_reagents Combine Inhibitor and Protease (Pre-incubation) prep_inhibitor->mix_reagents prep_enzyme Prepare Protease Solution prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate mix_reagents->add_substrate measure_activity Measure Enzyme Activity (Spectrophotometry/Fluorometry) add_substrate->measure_activity calc_velocity Calculate Reaction Velocities measure_activity->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data determine_params Determine IC50 / Ki plot_data->determine_params

Caption: Workflow for protease inhibitor cross-reactivity screening.

signaling_pathway cluster_pathway Hypothetical Protease-Mediated Signaling Pathway ext_signal Extracellular Signal receptor Cell Surface Receptor ext_signal->receptor pro_protease Inactive Pro-protease A receptor->pro_protease activates act_protease Active Protease A pro_protease->act_protease cleavage substrate Substrate Protein act_protease->substrate cleaves cleaved_substrate Cleaved (Active) Substrate substrate->cleaved_substrate downstream Downstream Cellular Response (e.g., Apoptosis, Inflammation) cleaved_substrate->downstream initiates inhibitor This compound inhibitor->act_protease inhibits

Caption: Hypothetical signaling pathway modulated by a protease inhibitor.

Validating L-Leucyl-L-valinamide as a High-Throughput Screening Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tools for high-throughput screening (HTS) is critical for the identification of novel therapeutic agents. This guide provides a comprehensive comparison of L-Leucyl-L-valinamide as a potential substrate for leucyl aminopeptidases (LAPs) in HTS assays, alongside established alternative substrates and methodologies.

Leucyl aminopeptidases are exopeptidases that play crucial roles in various physiological processes, including protein degradation and signaling pathways, making them attractive drug targets.[1] The validation of robust and reliable HTS assays is paramount for the discovery of potent and selective LAP inhibitors. This guide details the performance of different assay platforms and substrates to aid in the selection of the most suitable screening strategy.

Performance Comparison of Aminopeptidase Substrates

Two primary methodologies are employed for HTS of LAP activity: fluorescence-based assays and mass spectrometry-based assays. Each offers distinct advantages and disadvantages in terms of sensitivity, throughput, and potential for interference.

Substrate/MethodPrincipleTypical Km (µM)Typical kcat (s-1)AdvantagesDisadvantages
This compound Enzymatic cleavage releases L-valinamide, detectable by mass spectrometry.Not availableNot availablePotentially high specificity; label-free detection reduces interference.Requires sensitive mass spectrometry instrumentation; throughput may be lower than fluorescence assays.
Leu-7-amido-4-methylcoumarin (Leu-AMC) Enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.~50-100~5-20High sensitivity; continuous monitoring of reaction progress; widely available.Potential for autofluorescence from library compounds; inner filter effects at high concentrations.
Leu-p-nitroanilide (Leu-pNA) Enzymatic cleavage releases the chromogenic p-nitroaniline, detectable by absorbance.~100-500~1-10Simple and cost-effective; suitable for initial screens.Lower sensitivity compared to fluorescent or MS assays; potential for colorimetric interference.
RapidFire Mass Spectrometry (Peptide Substrate) Direct measurement of substrate and product by mass spectrometry after rapid solid-phase extraction.~150 (for LSTVIVR)Not availableHigh signal-to-noise ratio; reduced enzyme consumption; label-free.[2]Requires specialized and expensive instrumentation; lower throughput than some fluorescence assays.
Bestatin & Arphamenine A (Inhibitors) Used to validate assay performance and determine inhibitor potency (IC50).N/AN/AWell-characterized, broad-spectrum LAP inhibitors.Not substrates for measuring enzyme kinetics directly.

Note: The kinetic parameters (Km and kcat) can vary significantly depending on the specific aminopeptidase, assay conditions (pH, temperature, cofactors), and the source of the enzyme. The values presented are typical ranges found in the literature for various leucyl aminopeptidases.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the primary HTS assay formats discussed.

Fluorescence-Based HTS Assay for Leucyl Aminopeptidase

This protocol is adapted from established methods for measuring LAP activity using a fluorogenic substrate like Leu-AMC.

Materials:

  • Leucyl Aminopeptidase (e.g., from porcine kidney or recombinant)

  • Leu-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.005% (v/v) NP-40

  • Test compounds (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor like bestatin for positive control) into the 384-well plate. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to minimize effects on enzyme activity.

  • Enzyme Addition: Prepare a solution of Leucyl Aminopeptidase in Assay Buffer to the desired final concentration. Add the enzyme solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.

  • Substrate Addition: Prepare a solution of Leu-AMC in Assay Buffer. Initiate the enzymatic reaction by adding the Leu-AMC solution to each well. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity for competitive inhibitors.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at 37°C.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each test compound relative to the controls.

RapidFire Mass Spectrometry (RF-MS) HTS Assay for Leucyl Aminopeptidase

This protocol is based on the methodology developed for screening inhibitors of the Trypanosoma cruzi M17-LAP.[3]

Materials:

  • Leucyl Aminopeptidase (e.g., recombinant LAPTc)

  • Peptide substrate (e.g., LSTVIVR)

  • Internal Standard (e.g., a stable isotope-labeled version of the product)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.005% (v/v) NP-40

  • Quench Solution: 1% formic acid in water

  • 384-well polypropylene plates

  • RapidFire High-Throughput Mass Spectrometry system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate using an acoustic dispenser.

  • Enzyme Addition: Add the Leucyl Aminopeptidase solution in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the peptide substrate solution in Assay Buffer to each well.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

  • Quenching: Stop the reaction by adding the Quench Solution containing the internal standard to each well.

  • Analysis: Analyze the samples on the RapidFire-MS system. The system will perform a rapid solid-phase extraction and inject the sample into the mass spectrometer. Monitor the mass transitions for the substrate, product, and internal standard.

  • Data Analysis: Calculate the ratio of the product peak area to the internal standard peak area. Determine the percent inhibition for each test compound based on this ratio relative to controls.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context of leucyl aminopeptidases, the following diagrams are provided.

experimental_workflow cluster_fluorescence Fluorescence-Based Assay cluster_ms RapidFire MS Assay f_start Compound Plating f_enzyme Enzyme Addition f_start->f_enzyme f_preinc Pre-incubation (15 min) f_enzyme->f_preinc f_sub Substrate Addition (Leu-AMC) f_preinc->f_sub f_read Kinetic Reading f_sub->f_read f_analysis Data Analysis f_read->f_analysis ms_start Compound Plating ms_enzyme Enzyme Addition ms_start->ms_enzyme ms_preinc Pre-incubation (15 min) ms_enzyme->ms_preinc ms_sub Substrate Addition (Peptide) ms_preinc->ms_sub ms_inc Incubation (40 min) ms_sub->ms_inc ms_quench Quenching ms_inc->ms_quench ms_analysis RF-MS Analysis ms_quench->ms_analysis ms_data Data Analysis ms_analysis->ms_data

HTS Experimental Workflows

Leucyl aminopeptidases are involved in various cellular processes, including the jasmonic acid signaling pathway in plants, which is crucial for defense against herbivores.[4][5]

jasmonic_acid_pathway herbivory Herbivore Damage systemin Systemin Release herbivory->systemin jasmonic_acid Jasmonic Acid (JA) Synthesis systemin->jasmonic_acid lapA_gene LapA Gene Expression jasmonic_acid->lapA_gene lapA_protein LAP-A Protein lapA_gene->lapA_protein late_response Late Wound Response Genes (e.g., Proteinase Inhibitors) lapA_protein->late_response defense Enhanced Defense late_response->defense

Jasmonic Acid Signaling Pathway

References

Safety Operating Guide

Proper Disposal of L-Leucyl-L-valinamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of L-Leucyl-L-valinamide, a dipeptide amide composed of the amino acids leucine and valine. The information presented here is designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment

Based on available safety data for structurally similar compounds, such as L-valinamide hydrochloride and N-Glycyl-L-valine, this compound is not classified as a hazardous substance.[1][2] Safety Data Sheets (SDS) for related amino acid derivatives indicate no specific hazards that would necessitate disposal as hazardous waste.[1][2] However, it is crucial to always consult the specific SDS for the product you are using and to adhere to your institution's specific waste management policies.

Key Safety Data Summary:

ParameterFindingSource
Hazard Classification Not a hazardous substance or mixture.
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
First Aid: Inhalation Move to fresh air.
First Aid: Skin Contact Rinse skin with water/shower.
First Aid: Eye Contact Rinse out with plenty of water.
First Aid: Ingestion Drink water (two glasses at most). Consult a doctor if feeling unwell.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and subsequent actions for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated consult_sds Consult Product-Specific Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the substance listed as hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes solid_waste Solid Waste Stream non_hazardous_disposal->solid_waste liquid_waste Aqueous Waste Stream non_hazardous_disposal->liquid_waste segregate_solid Segregate as non-hazardous solid chemical waste solid_waste->segregate_solid segregate_liquid Neutralize if necessary (pH 6-8) and dispose down the drain with copious amounts of water liquid_waste->segregate_liquid end_solid Dispose in designated solid waste container segregate_solid->end_solid end_liquid Disposal complete segregate_liquid->end_liquid

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Segregation: Collect solid, non-contaminated this compound waste in a designated container for non-hazardous solid chemical waste. This includes unused product and materials used for cleaning up spills, such as absorbent pads.

  • Labeling: Ensure the waste container is clearly labeled as "Non-Hazardous Solid Chemical Waste" and includes the name of the substance.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the container through your institution's established waste management program for non-hazardous chemical waste.

  • Neutralization: Check the pH of the aqueous solution. If necessary, adjust the pH to a neutral range (typically between 6 and 8).

  • Dilution and Drain Disposal: For small quantities of non-hazardous, neutral pH aqueous solutions, disposal down the drain with copious amounts of running water is generally acceptable. However, always verify this with your local regulations and institutional policies. Some jurisdictions may have specific restrictions.

  • Large Quantities: For larger volumes, it is best practice to collect the neutralized solution in a designated container for non-hazardous aqueous waste and dispose of it through your institution's chemical waste program.

Regulatory Compliance

While this compound is not expected to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all laboratory waste disposal must comply with federal, state, and local regulations.[3] The Environmental Protection Agency (EPA) sets the overarching guidelines, but state and local authorities may have more stringent requirements.[3][4] It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable regulations.

Spill Management

In the event of a spill of solid this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep up the solid material and place it in a designated, labeled container for non-hazardous solid waste.[1] Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

References

Personal protective equipment for handling L-Leucyl-L-valinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of L-Leucyl-L-valinamide. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain product integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure and prevent potential irritation. The recommended PPE is detailed below.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against dust particles and splashes. Face shields are recommended when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for handling this substance.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing from contamination.
Respiratory Protection Dust Mask or RespiratorUse a dust mask (e.g., N95) to avoid inhalation of fine particles, especially when weighing or transferring the powder.[3] In cases of poor ventilation or potential for significant aerosolization, a respirator may be necessary.

II. Operational Plan: Handling and Storage

Proper operational procedures are key to safely working with this compound and preserving its quality.

A. Handling Procedures:

  • Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Ventilation: Handle the solid form of this compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool to handle the solid.

    • Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.

    • Close the container tightly after each use to prevent contamination and absorption of moisture.

  • Solution Preparation:

    • When dissolving the peptide, add the solid to the solvent slowly to prevent splashing.

    • For long-term storage of solutions, use sterile buffers with a pH of around 5-6 and store in aliquots at -20°C or colder.[4]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • Clean the spill area with a damp cloth.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

B. Storage Plan:

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[4]Peptides are sensitive to temperature fluctuations and light, which can lead to degradation.
Atmosphere Store in a tightly sealed container. For optimal stability, consider storing under an inert gas like argon or nitrogen.Minimizes oxidation and degradation from atmospheric moisture.
Location Store away from incompatible materials.Although specific incompatibility data for this compound is not readily available, it is good practice to segregate chemicals.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Identification: this compound is not currently classified as a hazardous waste under federal regulations.[5] However, it is crucial to consult local and institutional regulations, as they may have more stringent requirements.

  • Solid Waste:

    • Collect waste solid this compound and any contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

    • Dispose of the container through your institution's chemical waste program.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated waste container.

    • Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety department.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • The rinsed containers can typically be disposed of as regular laboratory glass or plastic waste, depending on their material.

IV. Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare a Clean and Ventilated Work Area A->B C Weigh and Transfer Solid B->C D Prepare Solution (if applicable) C->D E Clean Work Area and Equipment C->E D->E F Dispose of Waste Properly E->F G Doff and Store/Dispose of PPE F->G

Caption: Workflow for Handling this compound.

SpillResponse Spill Small Spill Occurs Sweep Carefully Sweep Solid Material Spill->Sweep Containerize Place in a Sealed Waste Container Sweep->Containerize Clean Clean Spill Area with a Damp Cloth Containerize->Clean Dispose Dispose of as Chemical Waste Clean->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.